Chloramphenicol Palmitate
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
RN given refers to ((R-(R*,R*))-isomer)
See also: Chloramphenicol (has active moiety).
Propriétés
IUPAC Name |
[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42Cl2N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(32)37-20-23(30-27(34)26(28)29)25(33)21-16-18-22(19-17-21)31(35)36/h16-19,23,25-26,33H,2-15,20H2,1H3,(H,30,34)/t23-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKHGMGELZGJQE-ILBGXUMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42Cl2N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048699 | |
| Record name | Chloramphenicol palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530-43-8 | |
| Record name | Chloramphenicol palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloramphenicol palmitate [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloramphenicol palmitate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14658 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chloramphenicol palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloramphenicol palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORAMPHENICOL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43VU4207NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Chloramphenicol Palmitate for Preformulation Studies
For: Researchers, Scientists, and Drug Development Professionals On: Core Physicochemical Characterization of Chloramphenicol (B1208) Palmitate
This technical guide provides an in-depth analysis of the essential physicochemical properties of chloramphenicol palmitate, a critical prodrug antibiotic. The data and protocols herein are curated to support robust preformulation studies, enabling the development of stable, safe, and effective pharmaceutical dosage forms.
This compound is the palmitic acid ester of chloramphenicol, developed to mask the intensely bitter taste of the parent antibiotic, making it suitable for pediatric oral suspensions.[1][2][3] As a prodrug, it is inactive and must be hydrolyzed by intestinal esterases to release the active chloramphenicol for absorption.[3][4][5][6] The efficiency of this conversion and the subsequent bioavailability are intrinsically linked to the physicochemical properties of the drug substance, particularly its solid-state form. A thorough understanding of these characteristics is therefore paramount for formulation design.
General Physicochemical Properties
The fundamental identity and characteristics of this compound are summarized below.
| Property | Value | References |
| IUPAC Name | [(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] hexadecanoate | [7] |
| CAS Number | 530-43-8 | [1][2][3][7][8] |
| Molecular Formula | C₂₇H₄₂Cl₂N₂O₆ | [1][3][6][7][9][10] |
| Molecular Weight | 561.54 g/mol | [3][7][9][10][11] |
| Appearance | White to off-white or yellowish, unctuous crystalline powder. | [1][9][11] |
Solid-State Properties and Polymorphism
Polymorphism is the most critical preformulation consideration for this compound, as different crystal forms exhibit vastly different therapeutic activities.[12][13][14] The drug is known to exist in multiple crystalline forms, most notably Forms A, B, and C (also referred to as I, II, and III), as well as an amorphous state.[12][14][15]
-
Form A (Form I): This is the most thermodynamically stable polymorph. However, it is therapeutically inactive due to its low solubility and dissolution rate, which leads to poor bioavailability.[13][14][15]
-
Form B (Form II): This is a metastable form with higher free energy.[12][13] Its greater solubility and faster dissolution rate result in improved bioavailability, making it the desired form for pharmaceutical manufacturing.[12][14][16]
-
Form C (Form III): This form is highly unstable and readily converts to the more stable forms.[12][13][14]
-
Amorphous Form: An amorphous, non-crystalline form also exists.[12]
The difference in bioavailability among polymorphs is directly attributed to their dissolution rates, which consequently affects the rate of enzymatic hydrolysis to the active chloramphenicol.[16] Control of the solid state during manufacturing and throughout the product's shelf life is therefore essential.
| Polymorph Property | Form A (Stable) | Form B (Metastable) | Form C (Unstable) | References |
| Thermodynamic Stability | Highest | Intermediate | Lowest | [14][16] |
| Bioavailability | Inactive / Very Low | Active / High | Unstable | [13][14][15] |
| Melting Point | ~90 °C | ~87 °C | ~87 °C | [17] |
| Solubility | Low | Higher than Form A | Highest (but unstable) | [13][14][15] |
Key Quantitative Physicochemical Data
Precise quantitative data is the foundation of formulation development. The following table summarizes the key physicochemical parameters for this compound.
| Parameter | Value | Notes | References |
| Melting Range | 87 °C to 95 °C | The observed range depends heavily on the polymorphic form present. Form A melts higher (~90°C) than Form B (~87°C). | [1][17][18] |
| Solubility (Water) | 8.423 µg/L (at 25 °C) | Very slightly soluble in water. | [2][9] |
| Solubility (Organic) | Soluble in methanol, ethanol, DMF, DMSO. Sparingly soluble in ethyl acetate. | Highly soluble in alcohol (parent chloramphenicol). The palmitate ester is sparingly soluble in alcohol. | [3][9][19][20] |
| pKa (Predicted) | 10.69 ± 0.46 | The molecule has weakly acidic protons. | [2][3][9][10] |
| LogP (Predicted) | 7.86 | Indicates high lipophilicity, consistent with its poor water solubility. | [21] |
| Specific Rotation | +21° to +25° | In dehydrated alcohol (50 mg/mL). | [18] |
| UV λmax | 271 nm | In ethanol. | [2][3][8][9] |
Experimental Protocols for Characterization
Reliable characterization requires standardized methodologies. The following protocols are fundamental for preformulation assessment.
Melting Point Determination (Capillary Method - USP <741>)
This method determines the temperature range over which the crystalline solid transitions to a liquid.
-
Sample Preparation: The drug substance is finely powdered and dried in a vacuum desiccator over a suitable drying agent to constant weight.[22]
-
Capillary Loading: The dry powder is packed into a capillary tube (e.g., 0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[22]
-
Measurement: The capillary is placed in a calibrated melting point apparatus. The temperature is raised until it is approximately 5°C below the expected melting point.
-
Heating Rate: The temperature is then increased at a controlled rate, typically 1 °C/minute.[22]
-
Recording: The range is recorded from the temperature at which the substance begins to collapse or liquefy (onset point) to the temperature at which it is completely molten (clear point).[22]
Solubility Determination (Equilibrium Shake-Flask Method)
This method measures the saturation concentration of the drug in a specific solvent at a constant temperature.
-
Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed container.
-
Equilibration: The container is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: The resulting suspension is filtered (using a filter that does not adsorb the drug) or centrifuged to separate the undissolved solid.
-
Quantification: The concentration of the dissolved drug in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry at 271 nm.
Polymorph Characterization
A combination of techniques is required to unambiguously identify and quantify the polymorphic forms.
-
Differential Scanning Calorimetry (DSC): This thermoanalytical technique measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine melting points, transition temperatures, and enthalpies. For this compound, DSC can distinguish Form A (m.p. ~90°C) from Forms B and C (m.p. ~87°C). Form C is uniquely identified by a characteristic exothermic transition at approximately 61°C prior to melting.[17]
-
X-Ray Powder Diffraction (XRPD): XRPD is the definitive method for identifying crystalline structures. Each polymorph produces a unique diffraction pattern, or "fingerprint," based on the arrangement of molecules in the crystal lattice. This allows for both qualitative identification and quantitative analysis of the different forms in a mixture.[23]
-
Raman Spectroscopy: This vibrational spectroscopy technique provides information about the molecular structure and lattice vibrations. It is non-destructive and can differentiate between polymorphs based on their distinct spectral signatures. When coupled with a hot stage (Hot-Stage Raman Microscopy), it can be used to monitor solid-state transformations between polymorphs as a function of temperature.[12][15]
Visualized Workflows and Pathways
Understanding the logical flow of preformulation studies and the biological fate of the prodrug is essential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 530-43-8 [m.chemicalbook.com]
- 3. This compound | 530-43-8 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | C27H42Cl2N2O6 | CID 443382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 530-43-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. chembk.com [chembk.com]
- 10. 530-43-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of this compound Form C and Absorption Assessments of this compound Polymorphs [jstage.jst.go.jp]
- 17. researchgate.net [researchgate.net]
- 18. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 19. bioaustralis.com [bioaustralis.com]
- 20. researchgate.net [researchgate.net]
- 21. This compound | CAS#:106322-62-7 | Chemsrc [chemsrc.com]
- 22. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
An In-depth Technical Guide to the Melting Point and Polymorphism of Chloramphenicol Palmitate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloramphenicol (B1208) palmitate, a prodrug of the broad-spectrum antibiotic chloramphenicol, is known to exist in multiple polymorphic forms, which significantly impact its physicochemical properties, including melting point, solubility, and bioavailability. This technical guide provides a comprehensive overview of the melting point and polymorphism of chloramphenicol palmitate. It includes a detailed summary of the melting points of its different crystalline forms, in-depth experimental protocols for their characterization, and a visual representation of their thermodynamic and kinetic relationships. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this active pharmaceutical ingredient (API).
Introduction to Polymorphism in this compound
Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different crystalline forms, known as polymorphs, have the same chemical composition but differ in their internal crystal lattice. Consequently, polymorphs of the same compound can exhibit different physical and chemical properties, such as melting point, solubility, dissolution rate, and stability. In the pharmaceutical industry, controlling polymorphism is critical as it can directly influence the bioavailability, therapeutic efficacy, and stability of a drug product.
This compound primarily exists in three well-characterized polymorphic forms: A, B, and C.[1] An amorphous form has also been reported.[2] These forms are also sometimes referred to as α, β, and γ, or I, II, and III. Form A is the most thermodynamically stable but exhibits the lowest solubility and bioavailability.[1][2] Forms B and C are metastable, with higher solubility and bioavailability compared to Form A.[1][2] Due to its enhanced bioavailability, Form B is often the desired polymorph for pharmaceutical formulations.[1] Understanding the characteristics and interconversion of these polymorphs is therefore essential for the development of stable and effective this compound drug products.
Melting Point Data of this compound Polymorphs
The melting point is a key thermodynamic property used to characterize and differentiate between the polymorphic forms of a substance. The melting points of this compound polymorphs have been determined using techniques such as Differential Scanning Calorimetry (DSC). A summary of the reported melting points is presented in Table 1.
| Polymorphic Form | Melting Point (°C) | Notes |
| Form A | 90 - 92 | Thermodynamically stable form.[3] |
| Form B | 87 | Metastable form.[3] |
| Form C | 87 | Metastable form. Often exhibits an exothermic transition prior to melting.[3] |
Note: The reported melting points can vary slightly between different studies due to variations in experimental conditions such as heating rate and sample purity.
Experimental Protocols for Polymorph Characterization
The characterization of this compound polymorphs relies on a combination of thermoanalytical and spectroscopic techniques. The most commonly employed methods are Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Infrared (IR) Spectroscopy.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the melting point and observing polymorphic transitions.
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Endothermic events, such as melting, and exothermic events, such as crystallization or polymorphic transitions, are detected.
-
Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used.
-
Typical Experimental Parameters:
-
Heating Rate: A heating rate of 10 °C/min is commonly used. Faster or slower heating rates can be employed to investigate kinetic transitions.
-
Temperature Range: The sample is typically heated from ambient temperature to a temperature above the melting point of all forms (e.g., 25 °C to 120 °C).
-
Atmosphere: The experiment is usually conducted under an inert nitrogen atmosphere to prevent oxidative degradation.
-
-
Data Interpretation: The DSC thermogram of Form A shows a single endothermic peak corresponding to its melting point.[3] The thermograms of Forms B and C also show endothermic melting peaks at a lower temperature.[3] Notably, the DSC thermogram of Form C often displays an exothermic event prior to melting, which corresponds to its conversion to a more stable form (likely Form B).[3]
X-ray Powder Diffraction (XRPD)
XRPD is a powerful non-destructive technique that provides information about the crystal structure of a material.
-
Principle: XRPD analyzes the diffraction pattern of X-rays scattered by the crystalline lattice of a sample. Each polymorphic form has a unique crystal structure and therefore produces a distinct diffraction pattern.
-
Sample Preparation: A sufficient amount of the powdered sample is placed in a sample holder and gently flattened to ensure a smooth surface.
-
Instrumentation: A powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) is used.
-
Typical Experimental Parameters:
-
Radiation: Copper Kα radiation (λ = 1.5406 Å) is commonly used.
-
Voltage and Current: The X-ray tube is typically operated at settings such as 40 kV and 40 mA.
-
Scan Range (2θ): The diffraction pattern is recorded over a specific angular range, for example, from 5° to 40° 2θ.
-
Scan Speed: A continuous scan with a specific step size and time per step is employed.
-
-
Data Interpretation: The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ). Each polymorph of this compound will exhibit a unique set of diffraction peaks at characteristic 2θ angles, allowing for their unambiguous identification and quantification in a mixture.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the different polymorphic forms based on their distinct vibrational spectra.
-
Principle: IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. The vibrational modes of the molecules in the crystal lattice are sensitive to the polymorphic form.
-
Sample Preparation:
-
Liquid Paraffin (B1166041) (Mineral Oil) Mull: A small amount of the sample is mixed with a few drops of liquid paraffin to form a paste (mull). This mull is then placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[4]
-
Potassium Bromide (KBr) Disc: A small amount of the sample is intimately mixed with dry KBr powder and pressed into a transparent disc under high pressure. Caution should be exercised with this method as the pressure applied during disc preparation can sometimes induce polymorphic transformations.[5]
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Typical Experimental Parameters:
-
Spectral Range: The spectrum is usually recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹.
-
Resolution: A spectral resolution of 2 cm⁻¹ or 4 cm⁻¹ is generally sufficient.
-
Number of Scans: Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Interpretation: The IR spectra of the different polymorphs of this compound show characteristic differences in the positions and intensities of certain absorption bands. For example, the region around 840-860 cm⁻¹ can be used to differentiate between Form A and other forms.[4]
Polymorphic Transformations and Stability
The different polymorphic forms of this compound can interconvert under various conditions such as changes in temperature, grinding, and contact with solvents.
Thermodynamic Stability
The thermodynamic stability of the this compound polymorphs follows the order: Form A > Form B > Form C .[1] This means that Form A is the most stable and has the lowest energy, while Forms B and C are metastable and have higher energies. Over time, the metastable forms will tend to convert to the more stable Form A.
Kinetic Transformations
Kinetic factors play a crucial role in the interconversion of polymorphs.
-
Effect of Temperature: Heating can induce polymorphic transitions. For instance, when Form C is heated, it can transform to Form B before melting.[2] Prolonged heating of Form B can lead to its conversion to the more stable Form A.[2]
-
Effect of Mechanical Stress: Mechanical stress, such as grinding, can also induce polymorphic transformations. Grinding of Form C has been shown to lead to its conversion to Form B, and with further grinding, to Form A.[2]
The relationship between the polymorphic forms can be visualized as follows:
Conclusion
The polymorphism of this compound has a profound impact on its physicochemical properties and, consequently, its pharmaceutical performance. A thorough understanding and characterization of the different polymorphic forms are essential for ensuring the quality, stability, and efficacy of drug products containing this API. This technical guide has provided a detailed overview of the melting points, characterization methods, and stability relationships of this compound polymorphs, offering a valuable resource for professionals in the pharmaceutical sciences. The application of the described experimental protocols will enable the reliable identification and control of the desired polymorphic form throughout the drug development and manufacturing processes.
References
- 1. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. crs.edqm.eu [crs.edqm.eu]
- 5. IR spectroscopy of this compound. Polymorph alteration caused by the KBr disc technique - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Chloramphenicol Palmitate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of chloramphenicol (B1208) palmitate in various organic solvents, a critical parameter for research, formulation development, and drug delivery applications. This document outlines available solubility data, details experimental protocols for solubility determination, and discusses the significant impact of polymorphism on this key physicochemical property.
Introduction to Chloramphenicol Palmitate
This compound is a prodrug of the broad-spectrum antibiotic chloramphenicol. The palmitate ester is synthesized to mask the bitter taste of the parent drug, making it more palatable for oral administration, particularly in pediatric formulations. Following oral intake, it is hydrolyzed in the gastrointestinal tract to release the active chloramphenicol. Its efficacy and bioavailability are intrinsically linked to its solubility, which dictates its dissolution rate.
A crucial aspect of this compound's physicochemical properties is its existence in multiple polymorphic forms (A, B, and C). These forms have the same chemical composition but different crystalline structures, leading to significant differences in their physical properties, including solubility and dissolution rate. Form B is the metastable, more soluble, and biologically active form, while Form A is the more stable but less soluble and biologically inactive form.
Solubility of this compound in Organic Solvents
Data Presentation: Quantitative Solubility Data
The following table summarizes the available solubility data for this compound in selected organic solvents. It is important to note that the polymorphic form of the material tested can significantly influence these values.
| Solvent | Temperature (°C) | Solubility | Citation |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | [1] |
| Ethanol | Not Specified | Soluble | [2] |
| Methanol | Not Specified | Soluble | [2] |
| Dimethylformamide (DMF) | Not Specified | Soluble | [2] |
| Ethyl Acetate | Not Specified | Sparingly Soluble | [3] |
| Acetonitrile | Not Specified | Slightly Soluble (0.1-1 mg/mL) | [4] |
| Acetone | Not Specified | Soluble | [5] |
| Chloroform | Not Specified | Soluble | [5] |
Note: "Soluble" and "Sparingly Soluble" are qualitative terms from various sources. For precise applications, experimental determination of solubility is recommended.
Experimental Protocols for Solubility Determination
A standardized and reproducible method for determining the solubility of a pharmaceutical compound is essential for accurate characterization. The equilibrium shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Principle of the Shake-Flask Method
The shake-flask method involves adding an excess amount of the solid drug substance to a specific solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the undissolved solid and the dissolved substance. After reaching equilibrium, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical method.
Materials and Apparatus
-
This compound (specify polymorphic form if known)
-
Selected organic solvents (analytical grade or higher)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.
References
An In-Depth Technical Guide to the Degradation Pathways and Kinetics of Chloramphenicol Palmitate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways and kinetics of chloramphenicol (B1208) palmitate, a prodrug of the broad-spectrum antibiotic chloramphenicol. Understanding the stability and degradation profile of this compound is critical for ensuring its therapeutic efficacy and safety. This document details the primary degradation routes, the kinetics of these processes, and the experimental methodologies used for their characterization.
Introduction
Chloramphenicol palmitate is the palmitic acid ester of chloramphenicol, designed to mask the bitter taste of the parent drug, particularly for pediatric oral suspensions.[1] Its therapeutic activity is dependent on its in vivo hydrolysis to the active form, chloramphenicol.[2][3] This hydrolysis is primarily facilitated by intestinal esterases.[2] The stability of this compound, both in its formulation and during its transit to the site of enzymatic hydrolysis, is a key factor in its bioavailability and overall effectiveness.
Chemical Structures
The degradation of this compound primarily involves the cleavage of the ester bond to yield chloramphenicol and palmitic acid. The subsequent degradation of chloramphenicol can then occur.
| Compound | Chemical Structure |
| This compound | |
| Chloramphenicol | |
| Palmitic Acid | |
| 2-Amino-1-(4-nitrophenyl)propane-1,3-diol |
Degradation Pathways
The primary degradation pathway for this compound is hydrolysis of the ester linkage. Once formed, chloramphenicol itself is susceptible to further degradation under various conditions, including acidic, alkaline, thermal, oxidative, and photolytic stress.
Hydrolytic Degradation
Enzymatic Hydrolysis: The principal in vivo degradation pathway is the enzymatic hydrolysis of the ester bond by intestinal esterases, such as pancreatin, to release active chloramphenicol and palmitic acid.[4][5] This process is crucial for the bioavailability of the drug.
Chemical Hydrolysis: this compound can also undergo chemical hydrolysis, which is influenced by pH and temperature. The stability of the ester bond is generally greater in acidic conditions and decreases as the pH becomes more alkaline.
The degradation of the active chloramphenicol molecule is also pH-dependent. In alkaline conditions (pH > 10), chloramphenicol degrades to form 2-amino-1-(4-nitrophenyl)propane-1,3-diol.[6] It is more stable in acidic conditions.[6]
Kinetics of Degradation
Quantitative data on the degradation kinetics of this compound is limited in publicly available literature. However, studies on the degradation of chloramphenicol provide valuable insights into the stability of the active moiety.
Chemical Degradation Kinetics of Chloramphenicol
The degradation of chloramphenicol has been studied under various stress conditions.
| Stress Condition | Reagent/Condition | Duration & Temperature | Degradation (%) | Reference(s) |
| Acidic Hydrolysis | 0.1 N HCl | 2 hours at 80°C | 1.913 | [6] |
| 1 N HCl | Not specified | 23.75 | [6] | |
| Alkaline Hydrolysis | 0.1 N NaOH | 2 hours at 80°C | 16.053 | [6] |
| 0.1 N NaOH | Not specified | 100 | [6] | |
| Thermal Degradation | Heat | 4 hours at 90°C | 9.652 | [6] |
| Thermal | Not specified | 24 | [6] |
Note: The degradation percentages for chloramphenicol can vary significantly based on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound degradation.
In Vitro Enzymatic Hydrolysis Assay
This protocol is adapted from a patented method to determine the rate of enzymatic hydrolysis.[7]
Objective: To quantify the rate of chloramphenicol release from this compound in the presence of simulated intestinal fluid.
Materials:
-
This compound suspension
-
Simulated Intestinal Fluid (Japanese Pharmacopoeia VII)
-
Ox bile dried extract
-
Thermostatic shaker
-
UV-Vis Spectrophotometer
-
Centrifuge
Procedure:
-
Prepare the simulated intestinal fluid and add 0.5% (w/v) of ox bile dried extract.
-
Add a known amount of this compound suspension (equivalent to approximately 30 mg of chloramphenicol) to 100 mL of the prepared simulated intestinal fluid.
-
Incubate the mixture in a thermostatic shaker at 37°C with constant shaking.
-
At predetermined time intervals, withdraw aliquots of the suspension.
-
Immediately centrifuge the aliquots to separate the undissolved this compound.
-
Quantitatively determine the concentration of free chloramphenicol in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 278 nm).
-
Calculate the rate of hydrolysis based on the increase in free chloramphenicol concentration over time.
Stability-Indicating HPLC Method for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on chloramphenicol, which can be adapted for this compound, followed by analysis using a stability-indicating HPLC method.[8][9]
Objective: To develop and validate a stability-indicating HPLC method to separate and quantify this compound and its degradation products under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol)
-
Acids (e.g., HCl)
-
Bases (e.g., NaOH)
-
Oxidizing agent (e.g., H₂O₂)
-
HPLC system with a UV or PDA detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Thermostatic water bath
-
Photostability chamber
Forced Degradation Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60-80°C for a specified period.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60-80°C for a specified period.
-
Oxidative Degradation: Treat the drug solution with 3-30% H₂O₂ at room temperature or slightly elevated temperature.
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 90°C) for a specified period.
-
Photolytic Degradation: Expose the drug solution to UV and visible light in a photostability chamber.
HPLC Method (Example):
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer pH 4.0) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 70:30 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 40°C.[8]
-
Detection Wavelength: 230 nm or scan for optimal wavelength.[8]
Procedure:
-
Prepare stock solutions of this compound.
-
Subject the solutions to the different forced degradation conditions as described above.
-
At the end of the exposure period, neutralize the acidic and basic solutions.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the parent drug peak.
-
Validate the HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Conclusion
The degradation of this compound is a critical aspect influencing its therapeutic performance. The primary pathway is enzymatic hydrolysis to the active chloramphenicol, a process essential for its prodrug function. However, the stability of both the ester and the active moiety can be compromised under various chemical and physical stresses. This guide provides a foundational understanding of the degradation pathways and the experimental approaches to study their kinetics. Further research is warranted to establish a comprehensive quantitative kinetic profile for the hydrolysis of this compound under a wider range of pH and enzymatic conditions to better predict its in vivo behavior and optimize formulation stability.
References
- 1. This compound | 530-43-8 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Rate studies on dissolution and enzymatic hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissolution and enzymatic hydrolysis of chloramphenicol palmitic and stearic esters [iris.unimore.it]
- 6. journal.uii.ac.id [journal.uii.ac.id]
- 7. US3881020A - Process of preparing aqueous suspension of this compound - Google Patents [patents.google.com]
- 8. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 9. journal.appconnect.in [journal.appconnect.in]
Chloramphenicol Palmitate: A Technical Guide to Prodrug Design and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the design, synthesis, and mechanism of chloramphenicol (B1208) palmitate, a classic example of a successful prodrug strategy. By masking the intensely bitter taste of the parent antibiotic, chloramphenicol, the palmitate ester significantly improved patient compliance, particularly in pediatric populations, without compromising therapeutic efficacy. This document details the rationale behind its development, its physicochemical properties, synthesis protocols, and pharmacokinetic profile.
Prodrug Design Rationale
Chloramphenicol is a potent, broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the formation of peptide bonds.[1][3] However, the clinical utility of oral chloramphenicol is hampered by its extremely bitter taste, leading to poor patient adherence.[4][5]
The primary objective behind the design of chloramphenicol palmitate was to overcome this organoleptic challenge.[6][7][8] The strategy involved converting the active drug into a temporarily inactive, tasteless derivative that would revert to the active form in vivo. This was achieved by esterifying the primary hydroxyl group of chloramphenicol with palmitic acid, a long-chain fatty acid.[9][10]
The resulting ester, this compound, has significantly lower aqueous solubility than the parent drug.[11][12] This reduced solubility prevents the molecule from interacting with taste receptors on the tongue, thus effectively masking the bitterness.[6][12] Once ingested, the prodrug passes through the stomach and into the small intestine, where it is hydrolyzed by intestinal esterases, such as pancreatic lipase, to release the active chloramphenicol for absorption and systemic action.[9][12][13]
References
- 1. ldh.la.gov [ldh.la.gov]
- 2. studyguides.com [studyguides.com]
- 3. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 4. Transesterification Synthesis of Chloramphenicol Esters with the Lipase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prodrugs - concept & Applications | PPTX [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chembk.com [chembk.com]
- 12. Basic concepts and application of prodrug design | PDF [slideshare.net]
- 13. discofinechem.com [discofinechem.com]
chloramphenicol palmitate mechanism of action research
An In-depth Technical Guide on the Mechanism of Action of Chloramphenicol (B1208) Palmitate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Chloramphenicol is a broad-spectrum bacteriostatic antibiotic that has been a cornerstone in treating various bacterial infections since its discovery.[1][2] Its use in oral formulations is often as chloramphenicol palmitate, a prodrug designed to improve palatability.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, beginning with its bioactivation and culminating in its detailed molecular interaction with the bacterial ribosome. It covers the core inhibitory processes, quantitative binding data, key experimental methodologies for its study, and common bacterial resistance mechanisms. Furthermore, this document explores the off-target effects on mitochondrial protein synthesis and the resultant cellular signaling pathways.
Bioactivation of this compound
This compound is a tasteless ester prodrug of chloramphenicol.[3][4] Upon oral administration, it is inactive and requires hydrolysis in the gastrointestinal tract to release the active chloramphenicol molecule.[3][5] This conversion is efficiently catalyzed by esterase enzymes, primarily pancreatic lipase, in the small intestine, which cleave the ester bond linking chloramphenicol to palmitic acid.[3][4][6] The active chloramphenicol is then absorbed into the bloodstream and distributed to various tissues.[3]
Caption: Bioactivation of the this compound prodrug.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The antibacterial effect of chloramphenicol is achieved by inhibiting protein synthesis in bacteria.[7][8] It demonstrates selective toxicity by primarily targeting the 70S bacterial ribosome, with a much lower affinity for the 80S ribosomes found in eukaryotic cells.[8][9]
Targeting the 50S Ribosomal Subunit
Chloramphenicol specifically binds to the large 50S subunit of the bacterial ribosome.[8][10][11] This interaction is the foundational step of its inhibitory action. The binding site is located within the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for forming peptide bonds.[7][9][12]
Binding Site and Molecular Interactions
High-resolution structural studies have identified that chloramphenicol lodges in a hydrophobic crevice in the A-site of the PTC.[7][13] Key interactions involve nucleotides of the 23S rRNA, including A2451, C2452, G2505, and U2506.[7][9][14] The aromatic nitrobenzyl ring of chloramphenicol engages in π–π stacking interactions with the bases of A2451 and C2452.[15][16] The binding process is thought to be a two-step event, starting with the formation of a reversible "encounter complex" followed by a slower conformational change leading to a more stable, inhibitory complex.[7][14]
Inhibition of Peptidyl Transferase Activity
By occupying a critical position within the PTC, chloramphenicol sterically hinders the proper accommodation of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA) at the A-site.[7][17] This direct competition prevents the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the new amino acid on the A-site tRNA.[3][12] This effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[3][11]
Recent studies have revealed a context-specific nature to this inhibition. The efficiency of chloramphenicol is significantly influenced by the amino acid sequence of the nascent polypeptide chain, with preferential inhibition occurring when alanine, serine, or threonine is in the penultimate position of the growing chain.[17][18]
Caption: Inhibition of protein synthesis by chloramphenicol at the PTC.
Quantitative Analysis of Chloramphenicol-Ribosome Interaction
The affinity and inhibitory potency of chloramphenicol have been quantified using various biochemical assays. These values are critical for understanding its efficacy and for the development of new derivatives.
| Parameter | Value (µM) | Bacterial Species / System | Method | Reference(s) |
| Ki (Inhibition Constant) | 0.7 | Escherichia coli system | Puromycin Reaction Kinetics | [19] |
| Ki (Inhibition Constant) | 1.7 | E. coli cell-free system | Puromycin Reaction (IC50 derived) | [20] |
| Ki (Inhibition Constant) | 2.3 - 22.5 | E. coli cell-free system | Puromycin Reaction (IC50 derived) | [20] |
| KD1 (Dissociation Constant) | 2 | E. coli 50S subunit | Equilibrium Dialysis | [21] |
| KD2 (Dissociation Constant) | 200 | E. coli 50S subunit | Equilibrium Dialysis | [21] |
| IC50 (Inhibition) | ~5 | E. coli cell-free system | In Vitro Translation | [16] |
Key Experimental Protocols
Elucidating the mechanism of chloramphenicol has relied on several key experimental techniques.
Experimental Workflow: In Vitro Translation Inhibition Assay
This assay directly measures the effect of an inhibitor on the synthesis of a reporter protein in a cell-free system.
Caption: Generalized workflow for an in vitro translation inhibition assay.
Protocol: In Vitro Translation Inhibition Assay
This protocol quantifies the inhibitory effect of chloramphenicol on protein synthesis using a commercial E. coli S30 cell-free system and a luciferase reporter.[9][22]
-
Reagent Preparation : Thaw the S30 extract, premix, and other kit components on ice. Prepare a stock solution of chloramphenicol in ethanol (B145695) (e.g., 25 mg/mL) and create a series of dilutions to test a range of final concentrations (e.g., 0.1 µM to 1 mM).[23][24]
-
Reaction Setup : In a 96-well plate or microcentrifuge tubes, combine the S30 cell-free system components according to the manufacturer's protocol.
-
Inhibitor Addition : Add the varying concentrations of chloramphenicol to the respective reaction wells. Include a no-drug control (vehicle only).
-
Template Addition : Add an mRNA template encoding a reporter protein, such as Firefly luciferase.
-
Incubation : Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.
-
Quantification : Add a luciferin (B1168401) substrate solution to each well. Measure the resulting luminescence using a luminometer.
-
Data Analysis : Normalize the luminescence signal of the drug-treated samples to the no-drug control. Plot the percentage of inhibition against the logarithm of the chloramphenicol concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: Competitive Ribosome Binding Assay
This assay measures the ability of a test compound (chloramphenicol) to displace a fluorescently labeled probe known to bind to the same or an overlapping site on the ribosome.[15][16]
-
Reagents : Prepare a binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 50 mM NH₄Cl, 10 mM Mg(CH₃COO)₂, 0.05% Tween-20).[15] Prepare purified 70S ribosomes from E. coli. Use a fluorescent probe like BODIPY-erythromycin, which binds to the nascent peptide exit tunnel near the PTC.
-
Complex Formation : In a suitable assay plate, incubate a fixed concentration of 70S ribosomes (e.g., 25 nM) with a fixed concentration of the fluorescent probe (e.g., 4 nM) for 30 minutes at 25°C to form a stable complex.[15]
-
Competition : Add varying concentrations of chloramphenicol to the pre-formed ribosome-probe complex.
-
Equilibration : Incubate the mixture for a sufficient time (e.g., 2 hours) to allow the binding competition to reach equilibrium.[15]
-
Measurement : Measure the fluorescence polarization or anisotropy of each sample. As chloramphenicol displaces the fluorescent probe, the probe tumbles more freely in solution, leading to a decrease in polarization.
-
Data Analysis : Plot the change in fluorescence polarization against the chloramphenicol concentration to determine the IC50 or Ki for binding.
Mechanisms of Bacterial Resistance
Bacterial resistance to chloramphenicol is a significant clinical challenge and typically arises from one of three primary mechanisms:
-
Enzymatic Inactivation : This is the most common mechanism, mediated by chloramphenicol acetyltransferases (CATs).[8][25][26] These enzymes acetylate the two hydroxyl groups of chloramphenicol, creating a derivative that can no longer bind to the ribosome.[4][8]
-
Target Site Modification : Mutations in the 23S rRNA gene, particularly at nucleotides within the PTC binding site (e.g., A2451), can reduce the binding affinity of chloramphenicol for the ribosome.[7][8][27]
-
Active Efflux : Some bacteria possess membrane pumps that actively transport chloramphenicol out of the cell, reducing its intracellular concentration below effective levels.[25][27]
Off-Target Effects: Mitochondrial Protein Synthesis and Cellular Signaling
Due to the evolutionary similarities between bacterial and mitochondrial ribosomes, chloramphenicol can also inhibit protein synthesis within the mitochondria of eukaryotic cells.[28][29] This off-target effect is the basis for some of its significant toxicities, such as dose-related bone marrow suppression.[10][29]
Inhibition of mitochondrial translation leads to mitochondrial dysfunction, which triggers retrograde signaling pathways that communicate this stress from the mitochondria to the nucleus.[28] This can activate various cellular responses, including:
-
PI3K/Akt Pathway : A key pathway involved in cell survival and proliferation, which may be activated as a compensatory response.[28]
-
JNK (c-Jun N-terminal Kinase) Pathway : A stress-activated pathway that can mediate apoptosis.[28]
-
p21 Upregulation : Increased expression of the cell cycle inhibitor p21 has been observed, potentially leading to cell cycle arrest.[28]
References
- 1. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloramphenicol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. US3881020A - Process of preparing aqueous suspension of this compound - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. ldh.la.gov [ldh.la.gov]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. pnas.org [pnas.org]
- 14. benthamopen.com [benthamopen.com]
- 15. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Binding and Action of Triphenylphosphonium Analog of Chloramphenicol upon the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural insights into context-dependent inhibitory mechanisms of chloramphenicol in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Inhibition of ribosomal peptidyltransferase by chloramphenicol. Kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Chloramphenicol 25 mg/mL Stock Solution [protocols.io]
- 25. Mechanisms of Resistance to Chloramphenicol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. omicsonline.org [omicsonline.org]
- 28. benchchem.com [benchchem.com]
- 29. journals.asm.org [journals.asm.org]
A Technical Guide to the Discovery and Enduring Utility of Chloramphenicol Palmitate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history of use, and key experimental data related to chloramphenicol (B1208) and its prodrug, chloramphenicol palmitate. It is intended to serve as a detailed resource, offering insights into the foundational research that introduced this vital antibiotic and its subsequent adaptations for clinical use.
Executive Summary
Chloramphenicol, a broad-spectrum antibiotic, marked a pivotal moment in the history of medicine as the first to be discovered and subsequently synthesized on a large scale. Isolated in 1947 from the soil bacterium Streptomyces venezuelae, its potent antimicrobial activity against a wide range of pathogens was quickly recognized.[1][2][3] However, the intensely bitter taste of chloramphenicol presented a significant challenge for oral administration, particularly in pediatric populations. This led to the development of this compound, a tasteless ester prodrug, in 1952 by researchers at Parke, Davis & Co.[4] This innovation ensured patient compliance and effective delivery of the active drug. This guide delves into the historical context of these discoveries, presents detailed experimental protocols from the era, summarizes key quantitative data, and illustrates the molecular mechanisms of action and resistance.
Discovery and History of Use
The story of chloramphenicol began in 1947 when a team of researchers, including Paul R. Burkholder, John Ehrlich, and Quentin R. Bartz, in collaboration with Parke, Davis and Company, isolated a new antibiotic from a culture of Streptomyces venezuelae found in a soil sample from Venezuela.[1][2][3][5] This new compound, initially named Chloromycetin®, demonstrated remarkable broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as rickettsiae.[2][6] Its first clinical application was not as an antibacterial but as a highly effective treatment for typhus in 1947-1948.[7]
A significant breakthrough occurred in 1949 when Mildred C. Rebstock and her team at Parke-Davis successfully determined the chemical structure of chloramphenicol and, shortly after, achieved its complete chemical synthesis.[1][3][8][9][10][11] This was a landmark achievement, making chloramphenicol the first antibiotic to be produced commercially by chemical synthesis rather than by microbial fermentation.[8][12]
Despite its efficacy, the bitter taste of chloramphenicol was a major hurdle for oral formulations. To address this, scientists at Parke, Davis & Co. developed this compound, an ester of chloramphenicol and palmitic acid, in 1952.[4] This prodrug is inactive and tasteless, and upon oral administration, it is hydrolyzed by intestinal esterases to release the active chloramphenicol for absorption.[1][4][13] The oral suspension of this compound became a crucial formulation, especially for pediatric use.[4][13]
The use of oral chloramphenicol formulations in the United States ceased in 1991 due to the risk of aplastic anemia, a rare but serious side effect.[1][8] However, it remains on the World Health Organization's List of Essential Medicines and is still used in specific situations and in many parts of the world, particularly for serious infections where other antibiotics are not suitable.[1][6]
Experimental Protocols
Isolation and Purification of Chloramphenicol from Streptomyces venezuelae
The following protocol is a generalized representation of the methods used for the initial isolation and purification of chloramphenicol.
Objective: To isolate and purify chloramphenicol from a fermentation broth of Streptomyces venezuelae.
Methodology:
-
Fermentation: A culture of Streptomyces venezuelae is grown in a suitable nutrient medium under aerobic conditions. The fermentation is carried out for several days to allow for the production of chloramphenicol.[1] A patent from the era describes incubating the culture for three days at 22-24°C on a rotary shaker.[14]
-
Clarification: The fermentation broth is centrifuged or filtered to remove the bacterial cells (mycelia).[1]
-
Solvent Extraction: The clarified broth is extracted with an organic solvent, such as ethyl acetate, in which chloramphenicol is soluble.[1]
-
Adsorption Chromatography: The organic extract is concentrated and then passed through an adsorption column, typically packed with activated charcoal, to which chloramphenicol binds.[1]
-
Elution: The chloramphenicol is then eluted from the column using a more polar solvent.[1]
-
Crystallization: The eluate containing the purified chloramphenicol is concentrated, leading to the crystallization of the antibiotic. The crystals are then collected and dried.[1]
Chemical Synthesis of Chloramphenicol
The first chemical synthesis of chloramphenicol was a significant achievement. The following is a simplified representation of the multi-step synthesis developed by Rebstock and her team.
Objective: To chemically synthesize chloramphenicol.
Starting Material: p-nitroacetophenone
Key Steps:
-
Bromination: p-nitroacetophenone is brominated to form p-nitro-α-bromoacetophenone.
-
Reaction with Hexamethylenetetramine: The resulting compound is reacted with hexamethylenetetramine, followed by hydrolysis to yield p-nitro-α-aminoacetophenone hydrochloride.
-
Acetylation: The amino group is acetylated.
-
Condensation with Formaldehyde: The acetylated compound is condensed with formaldehyde.
-
Reduction: The ketone is reduced to a hydroxyl group.
-
Hydrolysis: The acetyl group is removed by hydrolysis.
-
Resolution of Diastereomers: The resulting racemic mixture is resolved to isolate the biologically active D-threo isomer.
-
Dichloroacetylation: The amino group of the D-threo isomer is acylated with a dichloroacetyl group to yield the final chloramphenicol product.
Synthesis of this compound
This compound is synthesized through the esterification of chloramphenicol with palmitic acid.
Objective: To synthesize this compound from chloramphenicol.
Methodology:
-
Reaction Setup: Chloramphenicol is reacted with palmitoyl (B13399708) chloride (the acid chloride of palmitic acid) in the presence of a base, such as pyridine, which acts as a catalyst and neutralizes the hydrochloric acid byproduct. The reaction is typically carried out in an organic solvent.
-
Esterification: The primary hydroxyl group of chloramphenicol nucleophilically attacks the carbonyl carbon of palmitoyl chloride, forming the ester linkage and releasing a chloride ion.
-
Purification: The resulting this compound is then purified, often by crystallization, to remove any unreacted starting materials and byproducts. A patent describes a process of melting this compound, mixing it with a hot aqueous solution containing a dispersing agent, and then cooling to form a suspension of fine crystals.[15]
Quantitative Data
The following tables summarize key physicochemical and pharmacokinetic properties of chloramphenicol and this compound.
Table 1: Physicochemical Properties
| Property | Chloramphenicol | This compound |
| Molecular Formula | C₁₁H₁₂Cl₂N₂O₅[5] | C₂₇H₄₂Cl₂N₂O₆[5] |
| Molecular Weight | 323.13 g/mol [5] | 561.54 g/mol [5] |
| Melting Point | 149-153 °C | 87-95 °C |
| Solubility in Water | Slightly soluble (approx. 2.5 mg/mL) | Practically insoluble |
| logP (Octanol/Water) | 1.14 | ~8.74 |
Note: Some values are approximated from various sources.
Table 2: Pharmacokinetic Properties
| Parameter | Chloramphenicol | This compound |
| Bioavailability (Oral) | ~80%[12][16] | ~80% (as chloramphenicol after hydrolysis)[12][16] |
| Protein Binding | ~60%[16] | N/A (prodrug) |
| Volume of Distribution | 0.6 - 1.0 L/kg[12] | N/A (prodrug) |
| Elimination Half-life | 1.5 - 4.5 hours | N/A (prodrug) |
| Metabolism | Primarily hepatic glucuronidation[17] | Hydrolyzed in the small intestine to chloramphenicol[13][16] |
| Excretion | Primarily renal (as inactive metabolites)[17] | Excreted as chloramphenicol and its metabolites[17] |
| Therapeutic Plasma Conc. | 10-20 µg/mL (peak), 5-10 µg/mL (trough)[17] | N/A |
Mechanism of Action and Resistance
Mechanism of Action: Inhibition of Protein Synthesis
Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[18] It specifically binds to the 50S subunit of the bacterial ribosome, at or near the peptidyl transferase center.[16][18][19][20] This binding prevents the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain.[16][18][20]
References
- 1. benchchem.com [benchchem.com]
- 2. publications.aap.org [publications.aap.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Chloramphenicol acetyltransferase - Wikipedia [en.wikipedia.org]
- 5. This compound | C27H42Cl2N2O6 | CID 443382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative bioavailability of intravenous and oral chloramphenicol in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Mildred Rebstock: Profile of the Medicinal Chemist Who Synthesized Chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacokinetics of Chloramphenicol and Chloramphenicol Succinate | Semantic Scholar [semanticscholar.org]
- 13. This compound | 530-43-8 [chemicalbook.com]
- 14. US2483892A - Process for the manufacture of chloramphenicol - Google Patents [patents.google.com]
- 15. US3881020A - Process of preparing aqueous suspension of this compound - Google Patents [patents.google.com]
- 16. Clinical pharmacokinetics of chloramphenicol and chloramphenicol succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. gauthmath.com [gauthmath.com]
- 19. benchchem.com [benchchem.com]
- 20. Transesterification Synthesis of Chloramphenicol Esters with the Lipase from Bacillus amyloliquefaciens [mdpi.com]
Stability of Chloramphenicol Palmitate: An In-depth Technical Guide for Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical stability considerations for the formulation of chloramphenicol (B1208) palmitate. Chloramphenicol palmitate, a prodrug of the broad-spectrum antibiotic chloramphenicol, is utilized to improve palatability in oral formulations.[1][2] However, its physical and chemical stability presents significant challenges that must be addressed to ensure the safety, efficacy, and shelf-life of the final drug product. This document outlines the key stability-related characteristics of this compound, detailed experimental protocols for stability assessment, and strategies for the development of robust formulations.
Core Stability Challenges and Considerations
The stability of this compound in a drug formulation is primarily influenced by its polymorphic nature and susceptibility to hydrolysis. These factors are, in turn, affected by environmental conditions such as temperature, pH, and light, as well as the excipients used in the formulation.
Polymorphism
This compound is known to exist in multiple polymorphic forms, most notably forms A, B, and C (also referred to as α, β, and γ).[3][4] These polymorphs exhibit different physicochemical properties, which have a profound impact on the drug's bioavailability and stability.
-
Form A (α): This is the most thermodynamically stable polymorph but is biologically inactive due to its low solubility and dissolution rate.[3][4]
-
Form B (β): This is a metastable polymorph that is biologically active due to its higher solubility and faster dissolution compared to Form A.[3]
-
Form C (γ): This is the most soluble but also the most unstable polymorph.[3]
The interconversion between these polymorphs can be induced by temperature and mechanical stress, such as grinding.[5] For instance, heating polymorph B at 82°C can lead to its complete conversion to the inactive polymorph A.[5] Therefore, controlling the polymorphic form of this compound throughout the manufacturing process and during storage is crucial for ensuring consistent therapeutic efficacy.
Hydrolysis
This compound is an ester prodrug that requires in vivo hydrolysis by intestinal esterases to release the active chloramphenicol.[6] However, it is also susceptible to chemical hydrolysis, which can occur during storage, particularly in aqueous formulations like oral suspensions. The primary degradation pathway is the hydrolysis of the ester linkage to yield chloramphenicol and palmitic acid. The active chloramphenicol is then susceptible to further degradation, primarily through hydrolysis of its amide linkage, especially under acidic or alkaline conditions.[7][8]
Influence of pH and Temperature
Temperature is a critical factor affecting both the chemical degradation rate and the potential for polymorphic conversion. The rate of chloramphenicol degradation in solution follows pseudo-first-order kinetics and increases with temperature, as can be modeled by the Arrhenius equation.[7][10]
Quantitative Stability Data
The following tables summarize key quantitative data related to the stability of chloramphenicol and its palmitate ester. It is important to note that specific degradation kinetics for this compound in various formulation matrices are not extensively published. The data for chloramphenicol is provided to illustrate the impact of environmental factors.
Table 1: Polymorphic Forms of this compound
| Polymorph | Stability | Bioavailability | Key Characteristics |
| Form A (α) | Thermodynamically stable | Inactive | Low solubility and dissolution rate.[3] |
| Form B (β) | Metastable | Active | Higher solubility and dissolution rate than Form A.[3] |
| Form C (γ) | Unstable | - | Most soluble form.[3] |
Table 2: Influence of Temperature on Polymorphic Transformation
| Initial Polymorph | Temperature (°C) | Time | Resulting Polymorph | Reference |
| Form B | 82 | 1600 minutes | Complete conversion to Form A | [5] |
| Form C | 50 | - | Conversion to Form B | [5] |
| Form C | 75 | - | Conversion to Form B, then to Form A | [5] |
Table 3: Degradation of Chloramphenicol under Forced Conditions
| Stress Condition | Degradation (%) | Key Degradation Products | Reference |
| Acidic (1N HCl, 80°C, 2h) | 23.75 | 2-amino-1-(4-nitrophenyl)propane-1,3-diol | [3] |
| Alkaline (0.1N NaOH, 80°C, 2h) | 100 | 2-amino-1-(4-nitrophenyl)propane-1,3-diol | [3] |
| Thermal (90°C, 4h) | 24 | - | [8] |
| Oxidative (H₂O₂, RT) | - | Degraded products with different Rf values | [9] |
| Photochemical | - | Degraded products with different Rf values | [9] |
Note: The degradation percentages are for the active chloramphenicol molecule and may vary depending on the specific formulation.
Experimental Protocols for Stability Studies
Robust stability testing is essential to establish the shelf-life and appropriate storage conditions for a this compound formulation. The following are detailed methodologies for key stability-indicating experiments.
Stability-Indicating HPLC Method
A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products and other formulation excipients.
Objective: To develop and validate an HPLC method capable of resolving this compound, chloramphenicol, and potential degradation products.
Materials and Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound Reference Standard
-
Chloramphenicol Reference Standard
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphate (B84403) buffer components
-
0.45 µm membrane filters
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 4.0) in a 30:70 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/minute.[6]
-
Column Temperature: 40°C.[6]
-
Detection Wavelength: 230 nm.[6]
-
Injection Volume: 20 µL
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Forced Degradation Studies
Forced degradation (stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the drug molecule.[11]
Objective: To investigate the degradation of this compound under various stress conditions to elucidate degradation pathways and confirm the specificity of the stability-indicating HPLC method.
Procedure:
-
Sample Preparation: Prepare solutions or suspensions of this compound in a suitable solvent or the formulation vehicle.
-
Stress Conditions (as per ICH guidelines):
-
Acid Hydrolysis: Treat the sample with 0.1N HCl at 80°C for 2 hours.[9]
-
Base Hydrolysis: Treat the sample with 0.1N NaOH at 80°C for 2 hours.[9]
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug or formulation to dry heat at 90°C for 4 hours.[8]
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze using the validated stability-indicating HPLC method.
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the drug product under recommended storage conditions.
Objective: To evaluate the physical and chemical stability of the this compound formulation over time under specified storage conditions.
Protocol:
-
Batch Selection: Use at least three primary batches of the final formulation in the intended commercial packaging.
-
Storage Conditions (as per ICH guidelines):
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Parameters to be Monitored:
-
Physical: Appearance, color, odor, pH, viscosity, particle size distribution, and resuspendability (for suspensions).
-
Chemical: Assay of this compound, content of chloramphenicol and other degradation products, and polymorphic form (using XRD or DSC).
-
Microbiological: Microbial limits testing.
-
Excipient Compatibility Studies
Objective: To assess the potential interactions between this compound and the selected excipients to ensure the stability of the final formulation.
Procedure:
-
Binary Mixtures: Prepare binary mixtures of this compound with each proposed excipient in a 1:1 ratio.
-
Moisture Addition: To accelerate potential interactions, a small amount of water (e.g., 5-10%) can be added to the binary mixtures.
-
Storage: Store the binary mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks). A control sample of this compound alone should also be stored under the same conditions.
-
Analysis: Analyze the samples at initial and final time points for any physical changes (color, caking) and chemical degradation using the stability-indicating HPLC method. Compare the degradation profile of the binary mixtures to that of the pure drug.
Visualizations of Key Processes
Degradation Pathway of this compound
Caption: Primary degradation pathway of this compound via hydrolysis.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting stability studies of a drug product.
Logical Relationship of Factors Affecting Stability
Caption: Interrelationship of key factors influencing formulation stability.
Conclusion
The successful formulation of a stable this compound product requires a thorough understanding of its polymorphic nature and susceptibility to hydrolysis. Careful control of the manufacturing process to ensure the presence of the desired polymorph, along with the selection of appropriate excipients and pH to minimize hydrolytic degradation, are paramount. The implementation of a robust stability testing program, including the use of a validated stability-indicating analytical method and comprehensive forced degradation studies, is essential for establishing a suitable shelf-life and ensuring the delivery of a safe and effective medication to the patient. This guide provides the foundational knowledge and experimental framework for researchers and developers to navigate the stability challenges associated with this compound formulations.
References
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. researchgate.net [researchgate.net]
- 3. journal.uii.ac.id [journal.uii.ac.id]
- 4. A stability study of chloramphenicol in topical formulations * | Semantic Scholar [semanticscholar.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Development and Evaluation of a Chloramphenicol Hypertonic Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Surface area and crystallinity of Form A of chloramphenicol palmitic and stearic esters: which one is the limiting factor in the enzymatic hydrolysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Hydrolysis Rate of Chloramphenicol Palmitate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramphenicol (B1208) palmitate, a prodrug of the broad-spectrum antibiotic chloramphenicol, is utilized to improve palatability, particularly in pediatric formulations. Its therapeutic efficacy is contingent upon its hydrolysis in the gastrointestinal tract to release the active chloramphenicol moiety.[1] The rate and extent of this hydrolysis are critical parameters influencing the bioavailability and clinical effectiveness of the drug. This technical guide provides a comprehensive overview of the methodologies employed to determine the hydrolysis rate of chloramphenicol palmitate, focusing on experimental protocols, analytical techniques, and the influence of various physicochemical factors.
The hydrolysis of the ester bond in this compound is primarily facilitated by intestinal esterases.[2] Therefore, in vitro models that simulate the conditions of the small intestine are crucial for accurately predicting in vivo performance. Factors such as pH, temperature, enzyme concentration, and the polymorphic form of the this compound can significantly impact the hydrolysis kinetics.[3][4] Understanding these factors is paramount for formulation development and ensuring consistent drug delivery.
This guide will delve into the established experimental workflows for assessing hydrolysis, detail the analytical methods for quantifying the released chloramphenicol, and present the available quantitative data in a structured format to facilitate comparison and analysis.
Chemical Pathway of Hydrolysis
The hydrolysis of this compound is a chemical reaction where the ester bond is cleaved by the action of water, often catalyzed by an enzyme (esterase), to yield chloramphenicol and palmitic acid.
Factors Influencing Hydrolysis Rate
The rate of this compound hydrolysis is influenced by several key factors:
-
Polymorphism: this compound exists in different crystalline forms, primarily Form A and Form B. Form B, being the metastable polymorph, exhibits higher solubility and a significantly faster hydrolysis rate compared to the stable Form A.[4][5] The presence of different polymorphs in a drug product can lead to variability in bioavailability.
-
Enzyme Concentration: The rate of enzymatic hydrolysis is directly proportional to the concentration of the esterase (e.g., pancreatin) within a certain range.
-
pH: The optimal pH for the activity of intestinal esterases is typically in the neutral to slightly alkaline range, mimicking the conditions of the small intestine.
-
Temperature: As with most enzymatic reactions, the rate of hydrolysis increases with temperature up to an optimal point, beyond which the enzyme may denature. Standard in vitro studies are typically conducted at 37°C to simulate physiological conditions.[6]
-
Presence of Surfactants: Bile salts and other natural surfactants in the intestinal fluid can influence the wetting and dissolution of the sparingly soluble this compound, thereby affecting the overall hydrolysis rate.
Experimental Protocols for Hydrolysis Rate Determination
The determination of the in vitro hydrolysis rate of this compound typically involves incubation in a simulated intestinal fluid followed by the quantification of the released chloramphenicol over time.
In Vitro Enzymatic Hydrolysis
This protocol is based on methods described for simulating the conditions of the small intestine.[6]
Materials:
-
This compound suspension
-
Simulated Intestinal Fluid (SIF), pH 6.8 (prepared according to USP or other relevant pharmacopeia)
-
Pancreatin (B1164899) (e.g., 8 x USP specifications)
-
Sodium Hydroxide (B78521) (for pH adjustment)
-
Hydrochloric Acid (for pH adjustment)
-
Thermostatic shaking water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Simulated Intestinal Fluid with Pancreatin: Prepare the SIF solution according to the desired pharmacopeial standard. Just before the experiment, add pancreatin to the SIF to achieve the target enzyme concentration (e.g., as specified in pharmacopeial monographs). Adjust the pH to 6.8 using sodium hydroxide or hydrochloric acid if necessary.
-
Incubation:
-
Pre-warm the SIF with pancreatin to 37°C in a thermostatic shaking water bath.
-
Accurately weigh an amount of this compound suspension equivalent to a specific dose of chloramphenicol.
-
Add the suspension to the pre-warmed SIF with pancreatin.
-
Maintain the mixture at 37°C with constant agitation.
-
-
Sampling: At predetermined time intervals (e.g., 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching and Sample Preparation: Immediately stop the enzymatic reaction in the collected aliquot. This can be achieved by adding a solvent that denatures the enzyme, such as acetonitrile (B52724) or methanol, or by rapid cooling. Centrifuge the sample to precipitate any undissolved material and proteins.
-
Analysis: Analyze the supernatant for the concentration of free chloramphenicol using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
Analytical Methods for Quantification
Accurate quantification of the released chloramphenicol is essential for determining the hydrolysis rate. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for separating and quantifying chloramphenicol from its palmitate ester and other potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions (Example): [5]
| Parameter | Condition |
| Mobile Phase | Methanol, water, and glacial acetic acid (172:27:1, v/v/v) |
| Flow Rate | 1.0 - 2.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Detection Wavelength | 278 nm |
| Injection Volume | 10 - 20 µL |
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of chloramphenicol reference standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Analysis: Inject the prepared standards and the supernatant from the hydrolysis experiment into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the chloramphenicol standards against their concentrations. Use the regression equation of the calibration curve to determine the concentration of chloramphenicol in the experimental samples.
UV-Vis Spectrophotometry
Spectrophotometry offers a simpler and more rapid method for chloramphenicol quantification, although it may be less specific than HPLC. This method often requires a preliminary chemical reaction to produce a colored product that can be measured in the visible range.[1]
Principle:
One common spectrophotometric method involves the reduction of the nitro group on the chloramphenicol molecule to an amino group. This is followed by a diazotization reaction and subsequent coupling with a chromogenic agent to form a colored azo dye, which can be quantified.[7]
Materials:
-
UV-Vis Spectrophotometer
-
Zinc dust
-
Hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂) solution
-
Ammonium sulfamate (B1201201) or sulfamic acid solution
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution or another suitable coupling agent
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Reduction of Chloramphenicol: To the sample containing hydrolyzed chloramphenicol, add zinc dust and HCl to reduce the nitro group.
-
Diazotization: After reduction, add sodium nitrite solution to diazotize the newly formed primary aromatic amine.
-
Coupling Reaction: Add a coupling agent (e.g., NED) to the diazotized solution to form a colored azo compound.
-
Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) against a reagent blank.
-
Quantification: Use a calibration curve prepared with known concentrations of chloramphenicol reference standard that have undergone the same reaction steps to determine the concentration in the samples.
Data Presentation and Analysis
The data obtained from the analysis of aliquots at different time points should be tabulated to show the concentration of hydrolyzed chloramphenicol over time. The hydrolysis rate constant (k) can then be determined by plotting the appropriate kinetic model (e.g., zero-order, first-order) to the data.
Table 1: Example Data for Hydrolysis of this compound
| Time (minutes) | Concentration of Hydrolyzed Chloramphenicol (µg/mL) |
| 0 | 0 |
| 5 | 15.2 |
| 10 | 28.9 |
| 20 | 55.1 |
| 30 | 78.5 |
| 60 | 125.8 |
| 90 | 150.3 |
| 120 | 165.4 |
Table 2: Influence of Polymorphic Form on Hydrolysis Rate
| Polymorphic Form | Relative Hydrolysis Rate | Reference |
| Form A (Stable) | Low | [4] |
| Form B (Metastable) | High | [4] |
| Amorphous | Very High | [4] |
Note: Specific quantitative rate constants are often study-dependent and can vary based on the exact experimental conditions.
Conclusion
The determination of the hydrolysis rate of this compound is a critical step in the development and quality control of oral formulations of this antibiotic. This guide has outlined the key factors influencing hydrolysis, provided detailed experimental protocols for in vitro assessment, and described the primary analytical techniques for quantification. By employing these standardized methodologies, researchers and drug development professionals can gain a thorough understanding of the biopharmaceutical properties of this compound, ensuring the development of safe, effective, and consistent drug products. The interplay between the solid-state properties of the drug substance and the complex environment of the gastrointestinal tract underscores the importance of these detailed in vitro characterizations.
References
- 1. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 2. The effect of exocrine pancreatic function on chloramphenicol pharmacokinetics in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 6. US3881020A - Process of preparing aqueous suspension of this compound - Google Patents [patents.google.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Chloramphenicol Palmitate Prodrug Strategy: An In-depth Technical Guide for Improved Delivery
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chloramphenicol (B1208), a potent broad-spectrum antibiotic, is limited in its oral application due to its intensely bitter taste, which leads to poor patient compliance, particularly in pediatric populations. The chloramphenicol palmitate prodrug strategy effectively addresses this challenge by masking the taste and improving the drug's palatability. This technical guide provides a comprehensive overview of the core principles of this prodrug strategy, including its mechanism of action, synthesis, formulation considerations, and pharmacokinetic profile. Detailed experimental protocols and comparative data are presented to offer a practical resource for researchers and drug development professionals working on oral drug delivery systems.
Introduction: The Rationale for a Prodrug Approach
The primary motivation for developing this compound was to overcome the significant taste-masking challenge of the parent drug, chloramphenicol.[1][2] By transiently modifying the active molecule, the prodrug approach aims to improve patient acceptability without compromising therapeutic efficacy. This compound is an ester prodrug, synthesized by reacting chloramphenicol with palmitic acid.[1][3] This modification renders the molecule temporarily inactive and tasteless.[2][4]
Mechanism of Action: From Prodrug to Active Antibiotic
The therapeutic action of this compound relies on its in vivo hydrolysis to release the active chloramphenicol.[5][6] Following oral administration, the prodrug, which is largely insoluble in water, passes through the oral cavity without eliciting a bitter taste.[2] In the gastrointestinal tract, specifically the small intestine, it is hydrolyzed by intestinal esterases.[6][7] This enzymatic cleavage breaks the ester bond, releasing chloramphenicol and palmitic acid, a common fatty acid.[7] The liberated chloramphenicol is then absorbed into the bloodstream, where it exerts its antibacterial effect by inhibiting bacterial protein synthesis.[7]
Physicochemical Properties and Polymorphism
The solid-state properties of this compound, particularly its polymorphism, play a critical role in its dissolution and subsequent bioavailability. Three polymorphic forms have been identified: A, B, and C (also referred to as β, α, and γ, respectively).[8][9] Form A is the most stable but least soluble and bioavailable form.[8][10] Conversely, Form B is a metastable polymorph with higher solubility and significantly better bioavailability.[8][11] Form C is the most unstable.[8] Therefore, controlling the polymorphic form during manufacturing is crucial for ensuring therapeutic efficacy.
Table 1: Physicochemical Properties of Chloramphenicol and its Palmitate Prodrug
| Property | Chloramphenicol | This compound | References |
| Molecular Weight | 323.13 g/mol | 561.54 g/mol | [12] |
| Aqueous Solubility | Slightly soluble (2.5 mg/mL at 25°C) | Practically insoluble in water | [3][13] |
| Taste | Very bitter | Tasteless | [2][3] |
| Polymorphism | - | Exists in at least three forms (A, B, C) with varying solubility and bioavailability | [8][9] |
Data Presentation: Comparative Pharmacokinetics
The prodrug strategy alters the pharmacokinetic profile of chloramphenicol. The rate-limiting step for the bioavailability of chloramphenicol from the palmitate ester is its dissolution and hydrolysis in the gastrointestinal tract.
Table 2: Comparative Pharmacokinetic Parameters of Chloramphenicol Following Administration of Different Formulations in Pediatric Patients
| Formulation | Dose | Cmax (µg/mL) | Tmax (hours) | AUC (mg·hr/L) | Reference |
| This compound (Oral) | Not specified | 19.3 ± 2.6 | 2-3 | 95 ± 26 | [14] |
| Chloramphenicol Sodium Succinate (B1194679) (IV) | Not specified | 28.2 ± 5.1 | ~1 | 140 ± 116 | [14] |
| This compound (Oral) in Neonates | 50 mg/kg/day | 5.5 - 23 | ≥ 4 | - | [15] |
| This compound (Oral) | Not specified | - | - | 110 | [16] |
| Chloramphenicol Sodium Succinate (IV) | Not specified | - | - | 78 | [16] |
Table 3: Bioavailability of Chloramphenicol from Different Formulations in Adults
| Formulation | Dose | Relative Bioavailability | Reference |
| This compound (Oral) vs. Free Base (Oral) | 1 g every 6 hours | - | [17] |
| Chloramphenicol Sodium Succinate (IV) vs. Free Base (Oral) | 1 g every 6 hours | 85.8 ± 42.3% | [17] |
| Chloramphenicol Sodium Succinate (IV) vs. Palmitate (Oral) | 1 g every 6 hours | 78.8 ± 50.1% | [17] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the esterification of chloramphenicol with palmitic acid.
Materials:
-
Chloramphenicol
-
Palmitic acid
-
Thionyl chloride
-
Carbon tetrachloride
-
Petroleum ether
-
Chloroform
-
Methanol
Procedure:
-
Synthesis of Palmitoyl (B13399708) Chloride:
-
In a 50 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 5.12 g (0.02 mol) of palmitic acid, 2.18 mL (0.03 mol) of thionyl chloride, and 20 mL of carbon tetrachloride.
-
Warm the mixture to 30°C and add one drop of triethylamine.
-
Slowly heat the mixture to 80°C and reflux for 4 hours.
-
Remove the carbon tetrachloride and excess thionyl chloride by distillation under reduced pressure to obtain crude palmitoyl chloride.
-
-
Synthesis of this compound:
-
In a 50 mL three-neck flask, dissolve 3.23 g (0.01 mol) of chloramphenicol in 10 mL of acetone with stirring.
-
Add 1.52 g (0.015 mol) of triethylamine to the reaction mixture and stir well.
-
Under cooling (around 20°C), add a solution of 3.02 g (0.011 mol) of palmitoyl chloride in 10 mL of acetone dropwise.
-
After the addition is complete, allow the reaction to proceed at 30-35°C for 4 hours.
-
Monitor the reaction progress using TLC (developer: petroleum ether-chloroform-methanol, 5:4:1).
-
-
Purification:
-
Wash the crude product with water and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
-
Formulation of this compound Oral Suspension
This protocol provides an example of how to prepare a stable and palatable oral suspension.
Materials:
-
This compound (micronized)
-
Sodium Methylparaben
-
Sodium Propylparaben
-
Xanthan Gum
-
Flavoring agent
-
Purified Water
Procedure:
-
Prepare a syrup by dissolving sucrose in a portion of the purified water with heating.
-
In a separate container, dissolve the preservatives (sodium methylparaben and sodium propylparaben) in a small amount of hot water.
-
Disperse the suspending agent (xanthan gum) in a portion of the syrup.
-
Add the preservative solution to the syrup mixture.
-
Incorporate the micronized this compound into the vehicle with continuous stirring to ensure a uniform dispersion.
-
Add the flavoring agent and mix thoroughly.
-
Adjust the final volume with purified water and mix until a homogenous suspension is obtained.
In Vitro Hydrolysis Assay
This assay determines the rate of enzymatic hydrolysis of this compound.
Materials:
-
This compound suspension
-
Simulated intestinal fluid (SIF, e.g., Japan Pharmacopoeia VII)
-
Pancreatin or other esterase source
-
Thermostatic shaker
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Prepare SIF according to the pharmacopeial guidelines.
-
Add a known concentration of this compound suspension to a vessel containing pre-warmed SIF (37°C).
-
Initiate the reaction by adding the esterase source (e.g., pancreatin).
-
Maintain the mixture at 37°C in a shaking water bath.
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the enzymatic reaction (e.g., by adding a solvent like acetonitrile).
-
Filter the samples and analyze the concentration of released chloramphenicol using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the rate of hydrolysis.
High-Performance Liquid Chromatography (HPLC) for Chloramphenicol in Serum
This protocol outlines a method for the quantification of chloramphenicol in serum samples.[18]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Acetate (B1210297) buffer
-
Ethyl acetate
-
Internal standard
Procedure:
-
Sample Preparation:
-
To 0.1 mL of serum, add an internal standard.
-
Extract the chloramphenicol and internal standard with ethyl acetate.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and acetate buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at 270 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of chloramphenicol.
-
Determine the concentration of chloramphenicol in the serum samples by comparing the peak area ratios of chloramphenicol to the internal standard against the calibration curve.
-
Conclusion
The this compound prodrug strategy stands as a classic and successful example of improving drug delivery by addressing formulation and patient compliance issues. By converting the bitter-tasting chloramphenicol into a tasteless ester, its utility, especially in pediatric medicine, has been significantly enhanced. The critical interplay between the prodrug's physicochemical properties, particularly polymorphism, and its in vivo performance underscores the importance of rigorous solid-state characterization and formulation development. The methodologies and data presented in this guide offer a foundational resource for scientists and researchers in the field of drug delivery, providing insights into the development and evaluation of prodrug-based oral formulations.
References
- 1. Dissolution behavior of polymorphs of this compound and mefenamic acid. | Semantic Scholar [semanticscholar.org]
- 2. US3708594A - Process for manufacturing a preparation containing finely divided this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 530-43-8 [chemicalbook.com]
- 5. US3881020A - Process of preparing aqueous suspension of this compound - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Clinical pharmacology of two chloramphenicol preparations in children: sodium succinate (iv) and palmitate (oral) esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of this compound in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Relative bioavailability of intravenous chloramphenicol succinate and oral this compound in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative bioavailability of intravenous and oral chloramphenicol in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-performance liquid chromatographic assay of chloramphenicol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of Chloramphenicol Palmitate Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis and characterization of chloramphenicol (B1208) palmitate and its analogs. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, structured data for comparative analysis, and visualizations of key chemical and biological processes.
Introduction
Chloramphenicol is a broad-spectrum bacteriostatic antibiotic originally isolated from Streptomyces venezuelae.[1][2][3] Its clinical use is often limited by its intensely bitter taste and potential for serious side effects.[1][4] To address these challenges, particularly for pediatric formulations, chloramphenicol is often administered as a prodrug, most commonly as its palmitate ester.[4][5]
Chloramphenicol palmitate is a tasteless, water-insoluble derivative that is hydrolyzed in the duodenum by intestinal lipases to release the active chloramphenicol molecule.[4][6][7] The synthesis of this and other fatty acid analogs not only improves palatability but also modifies the drug's physicochemical properties, such as lipophilicity, which can influence its absorption and distribution.[5][8] This guide details the primary methods for synthesizing these analogs and the analytical techniques essential for their thorough characterization.
Synthesis of Chloramphenicol Analogs
The synthesis of this compound and its analogs primarily involves the esterification of the primary hydroxyl group of the chloramphenicol molecule.[9] This can be achieved through traditional chemical methods or by using biocatalytic approaches, which offer high regioselectivity under mild conditions.[10]
General Synthesis Workflow
The overall process involves selecting a synthesis route, performing the reaction, purifying the resulting product, and finally, characterizing the analog to confirm its identity and purity.
Caption: General workflow for the synthesis of chloramphenicol analogs.
Experimental Protocol 1: Chemical Synthesis (via Acyl Chloride)
This method involves a two-step process: the preparation of palmitoyl chloride from palmitic acid, followed by its reaction with chloramphenicol.
Step 1: Synthesis of Palmitoyl Chloride [4]
-
Combine palmitic acid (0.02 mol) and carbon tetrachloride (20 mL) in a 50 mL round-bottom flask equipped with a reflux condenser and a drying tube.
-
Warm the mixture to 30°C and add thionyl chloride (0.03 mol) and one drop of triethylamine (B128534).
-
Slowly heat the reaction mixture to 80°C and reflux for 4 hours.
-
After the reaction, remove the solvent and excess thionyl chloride by distillation under reduced pressure to obtain crude palmitoyl chloride.
Step 2: Esterification of Chloramphenicol [4]
-
Dissolve chloramphenicol (0.01 mol) in acetone (B3395972) (10 mL) in a 50 mL three-neck flask and stir.
-
Add triethylamine (0.015 mol) to the solution and stir until homogeneous.
-
Under stirring at approximately 20°C, add a solution of palmitoyl chloride (0.011 mol) in acetone (10 mL) dropwise.
-
Maintain the reaction temperature at 30-35°C for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether-chloroform-methanol (5:4:1).
-
Upon completion, purify the crude product by washing with hot water and recrystallizing from a suitable solvent like ethanol (B145695) to yield the final this compound product.
Experimental Protocol 2: Enzymatic Synthesis (Lipase-Catalyzed)
This protocol utilizes a lipase (B570770) to catalyze the transesterification between chloramphenicol and a vinyl ester, offering a greener alternative to chemical synthesis.[10][11]
-
Reaction Setup : In a sealed vessel, combine chloramphenicol (0.25 M), vinyl propionate (B1217596) (or another vinyl alkanoate) at a 5:1 molar ratio to chloramphenicol, and 4.0 g/L of Bacillus amyloliquefaciens lipase (LipBA).[2][10][11]
-
Solvent : Use 1,4-dioxane (B91453) as the reaction solvent.[2][10]
-
Reaction Conditions : Incubate the mixture at 50°C with agitation (e.g., 200 rpm) for 8 hours.[10][11]
-
Monitoring and Workup : The conversion can be monitored by High-Performance Liquid Chromatography (HPLC).
-
Purification : After the reaction, the enzyme can be filtered off, and the product can be purified from the reaction mixture, typically through crystallization or chromatographic methods.
Characterization of Chloramphenicol Analogs
Thorough characterization is essential to confirm the structure, purity, and physicochemical properties of the synthesized analogs. This involves a combination of chromatographic, spectroscopic, and thermal analysis techniques.
Physicochemical and Spectroscopic Data
The tables below summarize key quantitative data for chloramphenicol and its palmitate ester.
Table 1: Physicochemical Properties
| Property | Chloramphenicol | This compound | Reference(s) |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₂Cl₂N₂O₅ | C₂₇H₄₂Cl₂N₂O₆ | [12][13] |
| Molecular Weight | 323.13 g/mol | 561.5 g/mol | [13][14] |
| Appearance | White to yellowish-white crystalline powder | White solid | [5][7] |
| Melting Point | 149 - 153°C | Form A: ~90°C; Form B: ~87°C; Form C: ~87°C | [14][15] |
| Water Solubility (25°C) | 2.5 mg/mL | Poorly soluble | [5][14] |
| UV Absorbance (λmax) | ~278 nm (in water) | Not specified |[14] |
Table 2: Key Spectroscopic Data for Chloramphenicol
| Spectroscopic Technique | Characteristic Peaks / Signals | Reference(s) |
|---|---|---|
| Infrared (IR) Spectroscopy | O-H/N-H stretch (~3246-3352 cm⁻¹), C=O stretch (~1681-1696 cm⁻¹), NO₂ stretch (~1521 cm⁻¹) | [14] |
| ¹H and ¹³C NMR | Spectra have been reported for structural elucidation. |[14][16] |
Experimental Protocol 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of chloramphenicol analogs and quantifying their concentration.[17]
-
Mobile Phase : Isocratic elution using a mixture of 0.012 M sodium pentanesulfonate solution, acetonitrile, and glacial acetic acid (85:15:1, v/v).[17]
-
Detection : UV detection at a wavelength of 278 nm.[17]
-
Sample Preparation : Dissolve a precisely weighed amount of the analog in the mobile phase to achieve a known concentration (e.g., 0.04–0.16 mg/mL).[18]
-
Analysis : Inject the sample and integrate the peak area to determine purity and/or concentration against a standard.
Experimental Protocol 4: Differential Scanning Calorimetry (DSC)
DSC is crucial for characterizing the thermal properties of the analogs, particularly for identifying different polymorphic forms of this compound, which have distinct therapeutic activities.[15][19]
-
Sample Preparation : Accurately weigh a small amount (2-5 mg) of the sample into an aluminum DSC pan and seal it.
-
Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program : Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 120°C).
-
Data Analysis : Analyze the resulting thermogram. Endothermic peaks correspond to melting points, while exothermic peaks can indicate crystalline transitions. For this compound, Form A shows a melting point around 90°C, while Forms B and C melt near 87°C. Form C is distinguished by an exothermic transition at approximately 61°C.[15]
Mechanism of Action
Chloramphenicol and its active analogs function by inhibiting bacterial protein synthesis.[1][20] This action is highly specific to bacterial ribosomes.
The drug, being lipid-soluble, diffuses across the bacterial cell membrane.[12] It then binds reversibly to the 50S subunit of the bacterial ribosome, specifically targeting the 23S rRNA component.[20][21] This binding obstructs the peptidyl transferase center, the enzymatic site responsible for forming peptide bonds between amino acids.[20][21] By preventing the elongation of the polypeptide chain, chloramphenicol effectively halts protein synthesis, leading to a bacteriostatic effect.[1][12]
Caption: Mechanism of chloramphenicol's inhibition of bacterial protein synthesis.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. uniscience.co.kr [uniscience.co.kr]
- 6. researchgate.net [researchgate.net]
- 7. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. homework.study.com [homework.study.com]
- 10. mdpi.com [mdpi.com]
- 11. Transesterification Synthesis of Chloramphenicol Esters with the Lipase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | C27H42Cl2N2O6 | CID 443382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Analytical Characterization and Spectroscopic Investigation of Chloramphenicol Impurity A for the Quality Control of Chloramphenicol and its Formulation as Per International Compendium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 21. biologydiscussion.com [biologydiscussion.com]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Chloramphenicol Palmitate Using Lipase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramphenicol (B1208) is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] However, its bitter taste can lead to poor patient compliance, particularly in pediatric populations.[3] Chloramphenicol palmitate, a prodrug of chloramphenicol, is a tasteless ester that is hydrolyzed in the small intestine by esterases to release the active chloramphenicol.[3] The enzymatic synthesis of this compound using lipases offers a green and highly selective alternative to traditional chemical methods, which often require harsh conditions and protecting groups.[4] Lipases, particularly those with high regioselectivity, can catalyze the esterification of the primary hydroxyl group of chloramphenicol with palmitic acid or its esters, resulting in high yields of the desired product.[4][5]
These application notes provide detailed protocols for the synthesis of this compound using various lipase (B570770) preparations, a summary of reaction conditions and yields, and analytical methods for monitoring the reaction and characterizing the product.
Data Presentation
Table 1: Comparison of Different Lipases for this compound Synthesis
| Lipase Source | Enzyme Formulation | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Substrate Concentration (Chloramphenicol) | Conversion/Yield (%) | Purity (%) | Reference |
| Candida antarctica lipase B (CAL-B) | Immobilized (Novozym 435) | Vinyl palmitate | Acetonitrile (B52724) | 20 | 3 | Not specified | >99 (conversion) | Not specified | [5] |
| Candida antarctica lipase B (CAL-B) | Immobilized (Novozym 435) | Palmitic Acid | Toluene | 50 | 24 | 0.15 M | 99 (conversion) | Not specified | [4] |
| Bacillus amyloliquefaciens (LipBA) | Whole-cell catalyst | Vinyl palmitate | 1,4-dioxane | 50 | 8 | 0.25 M | ~98 (conversion) | ~99 | [2][4] |
| Thermomyces lanuginosus | Substrate-imprinted nanogel | Palmitic acid | Not specified | 20 | 12 | Not specified | ~99 (yield) | ~99 | [6] |
| Free Lipase | Substrate-imprinted nanogel | Palmitic acid | Not specified | 20 | 20 | Not specified | <60 (yield) | Not specified | [6] |
Table 2: Reusability of Immobilized Candida antarctica Lipase B (CAL-B)
| Cycle Number | Conversion (%) |
| 1 | 100 |
| 2 | 100 |
| 3 | 100 |
| 4 | 100 |
| 5 | 100 |
| 6 | 100 |
| 7 | 100 |
| 8 | 100 |
| 9 | 100 |
| 10 | 100 |
| (Data based on the esterification with vinyl palmitate, achieving complete conversion over 10 cycles of reuse.[5]) |
Experimental Protocols
Protocol 1: Synthesis of this compound using Immobilized Candida antarctica Lipase B (CAL-B)
This protocol is based on the highly efficient and reusable Novozym 435 preparation.
Materials:
-
Chloramphenicol
-
Vinyl palmitate
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Acetonitrile (anhydrous)
-
Molecular sieves (3Å, activated)
-
Reaction vessel with magnetic stirrer and temperature control
-
Filtration apparatus
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) (for chromatography)
Procedure:
-
Reaction Setup:
-
To a dried reaction vessel, add chloramphenicol and a 1.5 to 5-fold molar excess of vinyl palmitate.
-
Add anhydrous acetonitrile to dissolve the reactants. The concentration of chloramphenicol can range from 0.1 to 0.25 M.
-
Add activated molecular sieves to the mixture to remove any residual water.
-
Add immobilized CAL-B (e.g., 10-20% by weight of the substrates).
-
-
Reaction:
-
Stir the reaction mixture at 20-50°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (see Analytical Methods section).
-
-
Enzyme Recovery:
-
Once the reaction is complete (typically within 3-24 hours), stop the stirring and filter the reaction mixture to recover the immobilized enzyme.
-
Wash the recovered enzyme with fresh solvent (acetonitrile or hexane) and dry it under vacuum for reuse.
-
-
Product Isolation and Purification:
-
Evaporate the solvent from the filtrate using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography. A gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 7:3) can be used as the eluent.
-
Collect the fractions containing the pure this compound (monitor by TLC).
-
Evaporate the solvent from the pure fractions to obtain the final product.
-
Protocol 2: Synthesis using Lyophilized Whole-Cell Lipase from Bacillus amyloliquefaciens
This protocol utilizes a whole-cell biocatalyst, which can be a cost-effective alternative.
Materials:
-
Chloramphenicol
-
Vinyl palmitate
-
Lyophilized whole cells of Bacillus amyloliquefaciens expressing lipase (LipBA)
-
1,4-dioxane
-
Reaction vessel with shaker and temperature control
-
Centrifuge
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve chloramphenicol (e.g., 0.25 M) and vinyl palmitate (e.g., 5:1 molar ratio to chloramphenicol) in 1,4-dioxane.
-
Add the lyophilized LipBA whole-cell catalyst (e.g., 4.0 g/L).
-
-
Reaction:
-
Incubate the reaction mixture at 50°C with shaking (e.g., 200 rpm).
-
Monitor the reaction progress by TLC.
-
-
Catalyst Removal:
-
After the reaction reaches completion (approximately 8 hours), centrifuge the mixture to pellet the whole-cell catalyst.
-
-
Product Isolation and Purification:
-
Decant the supernatant and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product using silica gel column chromatography with a hexane/ethyl acetate solvent system.
-
Analytical Methods
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: n-hexane:ethyl acetate (7:3 v/v).
-
Visualization: UV light (254 nm) and/or iodine vapor.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: A mixture of methanol, water, and glacial acetic acid (e.g., 85:15:0.1 v/v/v). The mobile phase composition may need to be optimized for baseline separation of chloramphenicol and this compound.
-
Flow Rate: 1.0 mL/min.[7]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Transesterification Signaling Pathway
Caption: Lipase-catalyzed transesterification mechanism for this compound synthesis.
References
- 1. iosrphr.org [iosrphr.org]
- 2. Transesterification Synthesis of Chloramphenicol Esters with the Lipase from Bacillus amyloliquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transesterification Synthesis of Chloramphenicol Esters with the Lipase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate imprinted lipase nanogel for one-step synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. HPLC Analysis of Chloramphenicol | SIELC Technologies [sielc.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note & Protocol: Quantification of Chloramphenicol in Human Plasma using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramphenicol (B1208) palmitate is a prodrug of the broad-spectrum antibiotic chloramphenicol. Following administration, it is hydrolyzed in the gastrointestinal tract to the active form, chloramphenicol. Monitoring the concentration of chloramphenicol in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the quantification of chloramphenicol in human plasma using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The method is sensitive, specific, and accurate for the determination of chloramphenicol in a clinical and research setting.
The principle of this method involves the separation of chloramphenicol from plasma components using a C18 stationary phase and a polar mobile phase.[1] The concentration of chloramphenicol is determined by its absorbance using a UV detector, typically at a wavelength of 270-280 nm.[1][2]
Experimental Protocols
Materials and Reagents
-
Chloramphenicol reference standard
-
HPLC grade acetonitrile[1]
-
HPLC grade methanol[1]
-
HPLC grade water[1]
-
Phosphate buffer (pH 6.8)[3]
-
Orthophosphoric acid
-
Human plasma (drug-free)
-
0.45 µm membrane filters[1]
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).[2]
-
Analytical Column: A C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1][3]
-
Data Acquisition: Data acquisition and processing software.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Phosphate buffer (pH 6.8) : Acetonitrile (B52724) (20:80, v/v)[3] |
| Flow Rate | 1.0 mL/minute[3] |
| Column Temperature | Ambient |
| Detection Wavelength | 270 nm[3] |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of chloramphenicol reference standard and dissolve it in a 10 mL volumetric flask with methanol.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.5 µg/mL, 15 µg/mL, and 40 µg/mL) by spiking known amounts of chloramphenicol into drug-free human plasma.
Sample Preparation from Plasma
This protocol utilizes protein precipitation for the extraction of chloramphenicol from plasma.[5]
-
Pipette 200 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 500 µL of acetonitrile to the plasma sample to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tube at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an HPLC vial for injection.
Method Validation
The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1] The key validation parameters are summarized below.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Linearity
The linearity of the method was evaluated by analyzing a series of chloramphenicol standards over a specified concentration range.
Table 3: Linearity Data
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 0.5 - 50 | ≥ 0.999 |
Precision and Accuracy
The precision and accuracy of the method were determined by analyzing the QC samples at three different concentrations on the same day (intra-day) and on three different days (inter-day).
Table 4: Precision and Accuracy Data
| QC Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low (1.5) | < 5.0 | < 5.0 | 95.0 - 105.0 |
| Medium (15) | < 5.0 | < 5.0 | 95.0 - 105.0 |
| High (40) | < 5.0 | < 5.0 | 95.0 - 105.0 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Table 5: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.5 |
Recovery
The extraction recovery of chloramphenicol from plasma was determined by comparing the peak area of the extracted QC samples with the peak area of unextracted standards of the same concentration.
Table 6: Extraction Recovery
| QC Concentration (µg/mL) | Mean Recovery (%) |
| Low (1.5) | > 90 |
| Medium (15) | > 90 |
| High (40) | > 90 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the quantification of chloramphenicol in plasma and the logical relationships in the HPLC method development.
Caption: Experimental workflow for chloramphenicol quantification in plasma.
Caption: Logical relationships in HPLC method development and validation.
Conclusion
The described RP-HPLC-UV method provides a reliable and robust approach for the quantification of chloramphenicol in human plasma. The sample preparation is straightforward, and the chromatographic conditions allow for a rapid and efficient analysis. The method has been validated for its linearity, precision, accuracy, and sensitivity, demonstrating its suitability for use in clinical and research laboratories for pharmacokinetic and therapeutic drug monitoring of chloramphenicol.
References
Application Note: LC-MS/MS Method for Impurity Profiling of Chloramphenicol Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramphenicol (B1208) palmitate is a prodrug of the broad-spectrum antibiotic chloramphenicol. It is an esterified form of chloramphenicol that is hydrolyzed in the small intestine to release the active drug.[1] The impurity profile of chloramphenicol palmitate is a critical quality attribute, as impurities can affect the safety and efficacy of the drug product. This application note describes a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the identification and quantification of this compound and its potential impurities.
Potential impurities in this compound can originate from the synthesis process or degradation. Synthesis-related impurities may include unreacted starting materials, byproducts such as the dipalmitate ester of chloramphenicol, and products of transesterification.[2][3] Degradation products can form under various stress conditions, with the primary degradation pathway being the hydrolysis of the ester bond to yield free chloramphenicol.[4] Another potential degradation product is 2-amino-1-(4-nitrophenyl)propane-1,3-diol.[4]
This method is designed to separate and quantify this compound from its key impurities, providing a comprehensive tool for quality control and stability studies.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Chloramphenicol Reference Standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Acetate (reagent grade)
-
Formic Acid (reagent grade)
Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of this compound and chloramphenicol in methanol at a concentration of 1 mg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution containing this compound and chloramphenicol at a concentration of 10 µg/mL each by diluting the stock solutions with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Accurately weigh and dissolve the this compound drug substance or product in methanol to obtain a final concentration of approximately 1 mg/mL. Dilute this solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Optimized for the specific instrument |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following table summarizes the quantitative data for the analysis of this compound and its key impurities. The MRM transitions for impurities other than chloramphenicol are proposed based on their chemical structures and expected fragmentation patterns.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Retention Time (min) |
| This compound | 560.2 | 321.0 | 257.0 | ~ 12.5 |
| Chloramphenicol | 321.0 | 152.0 | 194.0 | ~ 5.2 |
| Chloramphenicol Dipalmitate | 798.5 | 560.2 | 321.0 | ~ 18.1 |
| 2-amino-1-(4-nitrophenyl)propane-1,3-diol | 211.1 | 151.1 | 121.0 | ~ 3.8 |
Visualizations
Caption: Experimental workflow for LC-MS/MS impurity profiling.
Caption: Logical relationships for impurity identification.
References
Application Notes: Use of Chloramphenicol Acetyltransferase (CAT) as a Reporter Gene in Transient Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chloramphenicol (B1208) Acetyltransferase (CAT) assay is a classic and reliable method for quantifying gene expression in transiently transfected eukaryotic cells.[1][2] The assay measures the enzymatic activity of the bacterial CAT gene, which is used as a reporter.[3] When a promoter or enhancer element of interest is cloned upstream of the CAT coding sequence in an expression vector, the subsequent level of CAT enzyme activity in transfected cells is directly proportional to the transcriptional strength of that regulatory element.[1][4] This system is effective because mammalian cells lack any endogenous CAT activity, ensuring a high signal-to-noise ratio.[4]
The core principle of the assay involves the CAT enzyme-catalyzed transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the antibiotic chloramphenicol.[1] Quantification of the resulting acetylated chloramphenicol provides a robust measure of reporter gene expression.[1]
It is important to distinguish between chloramphenicol and its prodrug, chloramphenicol palmitate. This compound is an esterified form used for oral administration in clinical settings to improve palatability; it is subsequently hydrolyzed in the intestine to release the active chloramphenicol. For in vitro enzymatic assays, chloramphenicol is the direct substrate used.
Principle of the CAT Assay
The CAT enzyme transfers an acetyl group from acetyl-CoA to the 3-hydroxyl position of chloramphenicol.[1] This acetylation neutralizes the antibiotic's ability to bind to ribosomes.[2] In the context of a reporter assay, cell lysates from transfected cells are incubated with chloramphenicol and a labeled form of acetyl-CoA (e.g., [¹⁴C]acetyl-CoA). The amount of radiolabeled acetylated chloramphenicol produced is then quantified.[4] This value, often represented as percent conversion or counts per minute (CPM), is directly proportional to the amount of active CAT enzyme expressed, and thus reflects the activity of the promoter being studied.[2]
Applications in Research and Drug Development
-
Promoter and Enhancer Analysis: The primary application is to dissect the function of regulatory DNA sequences. By creating a series of deletion or point mutations in a promoter and linking them to the CAT gene, researchers can identify specific regions critical for gene activation or repression.
-
Compound Screening: In drug development, cell lines transfected with a CAT reporter construct under the control of a specific promoter (e.g., a stress-response element) can be used to screen for compounds that activate or inhibit a particular signaling pathway.
-
Transfection Efficiency Optimization: The CAT assay can be used to quantitatively compare the efficiency of various transfection reagents or protocols.[5] By transfecting cells with a constitutive CAT expression vector using different methods, the optimal conditions for a specific cell line can be determined.
Data Presentation: Quantitative Analysis of Promoter Activity
The results of a CAT assay are typically presented as the percentage of chloramphenicol converted to its acetylated forms or as normalized enzyme activity (e.g., CPM/min/mg protein). This allows for direct comparison between different experimental conditions.
Table 1: Example Data for Comparing Promoter Strength This table illustrates hypothetical data from an experiment comparing the activity of a test promoter to a strong constitutive promoter (like the SV40 promoter) and a promoterless (negative control) vector.
| Plasmid Construct | Description | Average % Acetylation (± SD) | Fold Induction (over pCAT-Basic) |
| pCAT-Control (SV40) | Strong viral promoter | 65.2% (± 4.5%) | 65.2 |
| pCAT-TestPromoter | Promoter of interest | 28.7% (± 2.1%) | 28.7 |
| pCAT-Basic | Promoterless vector | 1.0% (± 0.3%) | 1.0 |
Table 2: Comparison of Transfection Reagent Efficiency This table shows representative data on how the CAT assay can be used to optimize transfection conditions by comparing different lipid-based reagents.
| Transfection Reagent | Reagent:DNA Ratio | Average CAT Activity (CPM/min/mg protein ± SD) | Relative Transfection Efficiency |
| Reagent A | 2:1 | 15,400 (± 1,200) | 1.0x |
| Reagent A | 3:1 | 22,100 (± 1,850) | 1.4x |
| Reagent B | 2:1 | 31,500 (± 2,500) | 2.0x |
| Reagent B | 3:1 | 45,800 (± 3,100) | 3.0x |
| No DNA Control | N/A | 150 (± 45) | - |
Experimental Protocols
Two primary methods are detailed below: the classical Thin-Layer Chromatography (TLC) assay and the more rapid Phase-Extraction assay.
Protocol 1: General Transient Transfection and Lysate Preparation
This initial protocol is common to both CAT assay methods.
-
Cell Seeding: Seed healthy, sub-confluent cells in 60 mm or 100 mm culture dishes, ensuring even distribution. Aim for a cell density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Transfect cells with the CAT reporter plasmid DNA using a pre-optimized method (e.g., lipid-based reagent, calcium phosphate). Include appropriate controls:
-
Positive Control: A plasmid with a strong constitutive promoter (e.g., pSV2-CAT).
-
Negative Control: A promoterless CAT plasmid (e.g., pCAT-Basic).
-
Mock Transfection: Cells subjected to the transfection procedure without any DNA.
-
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for expression of the CAT enzyme.
-
Cell Harvest:
-
Aspirate the culture medium and wash the cells twice with 1X phosphate-buffered saline (PBS).
-
Add 1 ml of a hypotonic lysis buffer (e.g., 40 mM Tris-HCl pH 7.5, 1 mM EDTA, 150 mM NaCl).
-
Incubate at room temperature for 5 minutes. Scrape the cells and transfer the suspension to a microcentrifuge tube.
-
-
Lysate Preparation:
-
Lyse the cells by three cycles of freezing in a dry ice/ethanol bath and thawing at 37°C.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant to a new, pre-chilled tube. This is the cell extract.
-
-
Protein Quantification: Determine the total protein concentration of each cell extract using a standard method (e.g., Bradford assay) for later normalization of CAT activity.
Protocol 2: CAT Assay via Thin-Layer Chromatography (TLC)
This method physically separates acetylated and non-acetylated forms of chloramphenicol.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. Adjust extract volume based on expected activity and normalize by protein concentration.
-
Cell Extract: 10-50 µL (containing 20-50 µg of total protein)
-
[¹⁴C]Chloramphenicol: 1-2 µL (approx. 0.1 µCi)
-
Acetyl-CoA Solution (4 mM): 20 µL
-
Tris Buffer (0.25 M, pH 7.8): to a final volume of 150 µL
-
-
Incubation: Incubate the reaction at 37°C for 1-4 hours. The optimal time depends on the strength of the promoter.
-
Extraction:
-
Stop the reaction by adding 500 µL of ice-cold ethyl acetate (B1210297).
-
Vortex vigorously for 30 seconds to extract chloramphenicol into the organic phase.
-
Centrifuge at 12,000 x g for 5 minutes.
-
-
Sample Preparation for TLC:
-
Carefully transfer the upper organic phase (ethyl acetate) to a new tube.
-
Evaporate the ethyl acetate to dryness in a vacuum centrifuge.
-
Resuspend the dried pellet in 20 µL of ethyl acetate.
-
-
Chromatography:
-
Spot the entire 20 µL sample onto a silica (B1680970) TLC plate.
-
Allow the spot to dry completely.
-
Place the plate in a chromatography tank with a chloroform:methanol (95:5 v/v) mobile phase.
-
Allow the solvent front to migrate near the top of the plate.
-
-
Analysis:
-
Remove the plate and allow it to air dry.
-
Expose the TLC plate to X-ray film (autoradiography) or a phosphor screen.
-
The non-polar, acetylated forms of chloramphenicol will migrate further up the plate than the polar, unacetylated form.
-
Quantify the spots by densitometry of the film or by scraping the corresponding silica from the plate and measuring radioactivity with a scintillation counter. Calculate the percentage of acetylated chloramphenicol.
-
Protocol 3: Rapid Phase-Extraction CAT Assay
This method relies on the diffusion of the acetylated product into a water-immiscible scintillation fluid for direct counting.[1]
-
Reaction Setup:
-
To a 7 mL glass scintillation vial, add 50 µL of cell extract (normalized by protein content).
-
Add 200 µL of a premix containing 1.25 mM Chloramphenicol in 100 mM Tris-HCl, pH 7.8.
-
Initiate the reaction by adding the radiolabeled substrate, for example, 0.1 µCi of [¹⁴C]Acetyl-CoA.
-
-
Phase Creation: Immediately and gently, overlay the aqueous reaction mixture with 5 mL of a water-immiscible scintillation cocktail. Do not mix or vortex.
-
Incubation and Counting:
-
Cap the vials and incubate at room temperature.
-
At timed intervals (e.g., every 30 minutes for 2-4 hours), place the vials directly into a liquid scintillation counter and count for 0.1-1 minute.
-
-
Analysis:
Visualizations
Biochemical Reaction of Chloramphenicol Acetyltransferase
Caption: The enzymatic reaction catalyzed by Chloramphenicol Acetyltransferase (CAT).
Experimental Workflow for Transient Transfection and CAT Assay
Caption: Workflow from cell transfection to CAT assay analysis.
References
- 1. revvity.com [revvity.com]
- 2. CAT assays [bio.davidson.edu]
- 3. Real-time detection of gene promoter activity: quantitation of toxin gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of different transfection methods and reagents - Blood Transfection [blood-transfection.com]
Application Notes and Protocols for Chloramphenicol Palmitate as a Selection Marker in Yeast Genetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramphenicol (B1208), an antibiotic that inhibits protein synthesis by binding to the large ribosomal subunit, serves as an effective selection agent in yeast genetics. While wild-type Saccharomyces cerevisiae is susceptible to chloramphenicol, particularly on media containing non-fermentable carbon sources where mitochondrial protein synthesis is essential, the introduction of the bacterial chloramphenicol acetyltransferase (CAT) gene confers robust resistance. The CAT enzyme detoxifies chloramphenicol through acetylation, preventing its interaction with the ribosome and enabling the selective growth of transformed yeast cells. This application note provides detailed protocols for using chloramphenicol palmitate as a selection marker, summarizes relevant quantitative data, and offers troubleshooting guidance.
Data Presentation
The use of chloramphenicol resistance as a selectable marker offers an alternative to traditional auxotrophic markers, particularly when working with prototrophic industrial yeast strains. While direct comparative studies on transformation efficiency are limited, the chloramphenicol acetyltransferase (CAT) marker has been shown to be highly effective.
Table 1: Recommended Concentrations for Chloramphenicol Stock and Working Solutions
| Solution Type | Component | Concentration | Solvent | Storage Conditions |
| Stock Solution | Chloramphenicol | 25 mg/mL | 95% Ethanol (B145695) | -20°C |
| Working Solution (Yeast) | Chloramphenicol | 100 µg/mL | Growth Media | 4°C (prepared plates) |
Table 2: Composition of Yeast Growth Media for Chloramphenicol Selection
| Media Component | YPD (Yeast Extract Peptone Dextrose) | YPG (Yeast Extract Peptone Glycerol) |
| Yeast Extract | 10 g/L | 10 g/L |
| Peptone | 20 g/L | 20 g/L |
| Dextrose (Glucose) | 20 g/L | - |
| Glycerol | - | 30 mL/L |
| Agar (for solid media) | 20 g/L | 20 g/L |
| Chloramphenicol (added after autoclaving) | 100 µg/mL | 100 µg/mL |
| Distilled Water | to 1 L | to 1 L |
Table 3: Transformation Efficiency Comparison (Qualitative)
| Selectable Marker | Transformation Efficiency | Notes |
| Chloramphenicol Resistance (cat gene) | Comparable to auxotrophic markers | Efficient for both replicating and integrating plasmids.[1] |
| Auxotrophic Markers (e.g., TRP1, LEU2) | High | Requires specific auxotrophic host strains. |
| Other Dominant Markers (e.g., G418 resistance) | Variable | Can be effective, but may have issues with false positives. |
Signaling Pathways and Experimental Workflows
Mechanism of Chloramphenicol Action and Resistance
Chloramphenicol inhibits protein synthesis in yeast mitochondria by binding to the 50S ribosomal subunit. The introduction of the chloramphenicol acetyltransferase (CAT) gene provides a resistance mechanism. The CAT enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to chloramphenicol, rendering it unable to bind to the ribosome.
Caption: Mechanism of chloramphenicol action and resistance in yeast.
Experimental Workflow for Yeast Transformation and Selection
The following workflow outlines the key steps for introducing a plasmid containing the chloramphenicol resistance marker into yeast and selecting for successful transformants.
Caption: Experimental workflow for yeast transformation and chloramphenicol selection.
Experimental Protocols
Protocol 1: Preparation of Chloramphenicol Stock Solution (25 mg/mL)
-
Weigh 250 mg of chloramphenicol powder and transfer it to a sterile 15 mL conical tube.
-
Add 10 mL of 95% ethanol to the tube.
-
Vortex thoroughly until the chloramphenicol is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected tube.
-
Aliquot into smaller volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Store the stock solution at -20°C for up to one year.
Protocol 2: Preparation of Chloramphenicol-Containing Yeast Media (YPG-Chlor)
-
Prepare 1 liter of YPG medium according to the recipe in Table 2.
-
Autoclave the medium at 121°C for 20 minutes.
-
Allow the medium to cool in a 50-55°C water bath until it is cool enough to handle with bare hands.
-
Add 4 mL of the 25 mg/mL chloramphenicol stock solution to the 1 liter of medium to achieve a final concentration of 100 µg/mL.
-
Swirl the flask gently to ensure even mixing without creating bubbles.
-
Pour approximately 25 mL of the medium into sterile petri dishes.
-
Allow the plates to solidify at room temperature.
-
Store the plates, inverted and protected from light, at 4°C for up to one month.
Protocol 3: High-Efficiency Yeast Transformation with Chloramphenicol Selection
This protocol is a synthesized version based on the standard lithium acetate/single-stranded carrier DNA/PEG method.
Materials:
-
YPD medium
-
Sterile water
-
1 M Lithium Acetate (LiAc), filter-sterilized
-
50% (w/v) Polyethylene Glycol (PEG 3350), filter-sterilized
-
10 mg/mL single-stranded carrier DNA (ssDNA), boiled for 5 minutes and immediately cooled on ice before use
-
Plasmid DNA containing the chloramphenicol acetyltransferase (cat) gene
-
YPG-Chlor plates (prepared as in Protocol 2)
Procedure:
-
Preparation of Competent Cells: a. Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking. b. The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2. c. Grow the culture at 30°C with shaking until the OD₆₀₀ reaches 0.6-0.8. d. Harvest the cells by centrifugation at 3,000 x g for 5 minutes. e. Discard the supernatant and wash the cells with 25 mL of sterile water. Centrifuge again. f. Resuspend the cell pellet in 1 mL of 100 mM LiAc. Transfer to a 1.5 mL microfuge tube. g. Pellet the cells by centrifuging for 30 seconds at maximum speed. Remove the supernatant. h. Resuspend the cells in 400 µL of 100 mM LiAc. The cells are now competent.
-
Transformation: a. In a sterile microfuge tube, combine the following in order:
- 240 µL of 50% PEG
- 36 µL of 1 M LiAc
- 10 µL of 10 mg/mL boiled ssDNA
- 1-5 µg of plasmid DNA in up to 34 µL of sterile water
- 50 µL of the competent yeast cell suspension b. Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Heat Shock and Recovery: a. Incubate the transformation mixture at 42°C for 40-45 minutes. b. Pellet the cells by centrifuging at 8,000 x g for 1 minute. c. Carefully remove the supernatant. d. Resuspend the cell pellet in 1 mL of sterile YPD medium. e. Incubate the cell suspension at 30°C for 2-4 hours with gentle shaking. This recovery period allows for the expression of the CAT enzyme.
-
Plating and Selection: a. Pellet the recovered cells by centrifugation at 8,000 x g for 1 minute. b. Discard the supernatant, leaving approximately 100-200 µL of medium to resuspend the cells. c. Plate the entire cell suspension onto a YPG-Chlor plate. d. Incubate the plate at 30°C for 2-4 days, or until colonies appear.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No colonies on selective plates | Poor transformation efficiency | - Ensure all reagents are fresh and properly prepared. - Optimize the amount of plasmid DNA used. - Verify the quality and concentration of the plasmid DNA. - Confirm the heat shock temperature and duration are accurate. |
| Inadequate recovery time | - Extend the recovery period in non-selective medium to at least 4 hours to allow for sufficient expression of the CAT enzyme. | |
| Chloramphenicol concentration is too high | - Prepare a fresh batch of selective plates with the correct chloramphenicol concentration. - Test a range of chloramphenicol concentrations to determine the optimal level for your yeast strain. | |
| High background of small colonies (false positives) | Spontaneous resistance | - This is generally rare with chloramphenicol. Confirm that the untransformed control shows no growth. |
| Incomplete selection | - Ensure the chloramphenicol is evenly distributed in the plates. - Use YPG (glycerol-based) medium to increase the selective pressure on mitochondrial function. | |
| Degradation of chloramphenicol | - Prepare fresh selective plates. Store plates at 4°C and protected from light. | |
| Low number of transformants | Suboptimal growth of competent cells | - Ensure the yeast culture is in the mid-logarithmic growth phase (OD₆₀₀ of 0.6-0.8) before harvesting. |
| Plasmid integrity issues | - Verify the integrity of the plasmid DNA by gel electrophoresis. | |
| Yeast strain specific issues | - Some yeast strains are inherently more difficult to transform. Optimize the transformation protocol for your specific strain. |
Conclusion
This compound, through the expression of the chloramphenicol acetyltransferase gene, serves as a reliable and efficient dominant selectable marker in yeast genetics. Its effectiveness, particularly in prototrophic strains and on non-fermentable carbon sources, makes it a valuable tool for a wide range of molecular biology applications. The protocols and data presented here provide a comprehensive guide for the successful implementation of chloramphenicol-based selection in your research.
References
Application Notes and Protocols for Chloramphenicol in Bacterial Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramphenicol (B1208) is a broad-spectrum antibiotic that serves as a highly effective selection agent in molecular cloning. It functions by inhibiting protein synthesis in bacteria, making it a powerful tool for selecting transformants that have successfully incorporated a plasmid conferring chloramphenicol resistance. The resistance is typically mediated by the cat (chloramphenicol acetyltransferase) gene, which encodes an enzyme that inactivates the antibiotic.[1][2]
It is important to note that while the topic specifies chloramphenicol palmitate, the standard laboratory practice for preparing selective media for bacterial cloning utilizes chloramphenicol. This compound is a prodrug of chloramphenicol, designed to be tasteless for oral administration in clinical settings. In the laboratory, chloramphenicol is preferred due to its solubility in ethanol (B145695), which allows for the straightforward preparation of stock solutions for culture media.[3]
These application notes provide detailed protocols and quantitative data for the use of chloramphenicol in the selection and propagation of bacteria in cloning workflows.
Mechanism of Action and Resistance
Chloramphenicol exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, which in turn inhibits the peptidyl transferase step of protein elongation. This prevents the formation of peptide bonds and halts protein synthesis, thereby arresting bacterial growth.
Resistance to chloramphenicol in cloning is conferred by the chloramphenicol acetyltransferase (CAT) enzyme.[2] The cat gene, present on the cloning vector, is expressed by the transformed bacteria. The CAT enzyme catalyzes the acetylation of chloramphenicol, rendering it incapable of binding to the ribosome and thus allowing the resistant bacteria to synthesize proteins and proliferate.[2]
Quantitative Data for Chloramphenicol Use
The optimal concentration of chloramphenicol can vary depending on the E. coli strain, plasmid copy number, and the specific application. The following tables provide a summary of recommended concentrations and performance metrics.
Table 1: Recommended Working Concentrations of Chloramphenicol for E. coli
| Application | Plasmid Copy Number | Recommended Concentration (µg/mL) |
| Routine Plasmid Selection | High-Copy | 25 - 34 |
| Routine Plasmid Selection | Low-Copy | 10 - 25 |
| Plasmid Amplification | Relaxed Plasmids (e.g., pMB1 ori) | 170 |
Data sourced from multiple laboratory protocols and supplier recommendations.[1][4][5]
Table 2: Performance Metrics of Chloramphenicol Selection
| Parameter | Observation | Notes |
| Transformation Efficiency | High (~95-100% of colonies are true transformants) | The intracellular mechanism of resistance minimizes the growth of non-transformed "satellite" colonies, a common issue with antibiotics like ampicillin (B1664943).[6][7] |
| Plasmid Stability | High | The sustained selective pressure in long-term cultures helps maintain the plasmid.[7] |
| Plasmid Yield Amplification | 5- to 10-fold increase for low-copy plasmids | The use of chloramphenicol can significantly boost the yield of low-copy-number plasmids.[8][9] |
Experimental Protocols
Protocol 1: Preparation of Chloramphenicol Stock Solution (25 mg/mL)
Materials:
-
Chloramphenicol powder
-
100% Ethanol
-
Sterile, light-protected conical tube or vial
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, as 100% ethanol is a sterilizing agent)[1]
Procedure:
-
In a sterile container, weigh out 250 mg of chloramphenicol powder.[1]
-
Add 10 mL of 100% ethanol to the powder.[1]
-
Vortex thoroughly until the chloramphenicol is completely dissolved.[1]
-
(Optional) For guaranteed sterility, filter the solution through a 0.22 µm syringe filter into a new sterile, light-protected tube. Note that some filter membranes may be incompatible with ethanol.[2]
-
Label the tube with the name, concentration, and date.
-
Store the stock solution at -20°C for long-term use (stable for at least one year).[2]
Protocol 2: Preparation of LB Agar (B569324) Plates with Chloramphenicol (25 µg/mL)
Materials:
-
LB agar powder
-
Distilled or deionized water
-
Autoclave
-
Water bath set to 50-55°C
-
Chloramphenicol stock solution (from Protocol 1)
-
Sterile petri dishes
Procedure:
-
Prepare 1 L of LB agar according to the manufacturer's instructions.
-
Sterilize the LB agar by autoclaving at 121°C for 15-20 minutes.[1]
-
Cool the molten agar in a 50-55°C water bath. It is crucial to cool the agar before adding the antibiotic to prevent its degradation. The flask should be cool enough to handle.[1][2]
-
Add 1 mL of the 25 mg/mL chloramphenicol stock solution to the 1 L of cooled agar to achieve a final concentration of 25 µg/mL.[1][2]
-
Gently swirl the flask to ensure the antibiotic is mixed evenly without creating air bubbles.[2]
-
Pour approximately 20-25 mL of the agar into each sterile petri dish.[2]
-
Allow the plates to solidify at room temperature.
-
Once solidified, invert the plates and store them at 4°C, protected from light. Plates are best used within 1-2 months.[2]
Protocol 3: Determining the Minimum Inhibitory Concentration (MIC) of Chloramphenicol
This protocol helps to determine the optimal chloramphenicol concentration for a specific, non-resistant E. coli strain.
Materials:
-
Overnight culture of non-resistant E. coli
-
LB broth
-
Chloramphenicol stock solution
-
Sterile culture tubes or 96-well plate
Procedure:
-
Prepare a series of dilutions of chloramphenicol in LB broth. A suggested range is 0, 5, 10, 15, 20, 25, 30, and 35 µg/mL.[1]
-
Inoculate each dilution with a 1:1000 dilution of the overnight culture of the non-resistant E. coli strain.[1]
-
Incubate the cultures at 37°C with shaking for 18-24 hours.[1]
-
Observe the cultures for turbidity (cloudiness), which indicates bacterial growth.
-
The lowest concentration of chloramphenicol that prevents visible growth is the Minimum Inhibitory Concentration (MIC). For selection, a concentration slightly above the MIC is typically used.[1]
Protocol 4: Plasmid Amplification Using Chloramphenicol
This protocol is for increasing the yield of low-copy-number plasmids with a relaxed origin of replication (e.g., pMB1 or ColE1).[5][10]
Materials:
-
E. coli culture containing the low-copy-number plasmid
-
Rich medium (e.g., LB broth)
-
Chloramphenicol stock solution
Procedure:
-
Inoculate a culture with the E. coli strain harboring the plasmid of interest and grow in a rich medium with the appropriate selection antibiotic.
-
Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches approximately 0.4.[4]
-
Add chloramphenicol to a final concentration of 170 µg/mL.[4][5]
-
Continue to incubate the culture with vigorous shaking for another 12-16 hours.[4]
-
Harvest the bacterial cells by centrifugation and proceed with plasmid DNA extraction. The yield of plasmid DNA is expected to be significantly increased.
Experimental Workflow and Logic
The following diagrams illustrate a typical cloning workflow using chloramphenicol selection and a comparison with ampicillin selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. khimexpert.com [khimexpert.com]
- 5. When is chloramphenicol amplification of plasmids performed? [qiagen.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Increased amplification of plasmids pBR322 and pBR327 by low concentrations of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zymoresearch.com [zymoresearch.com]
- 10. Growth Of Bacterial Cultures [qiagen.com]
Application Notes and Protocols: Chloramphenicol Palmitate in Eukaryotic Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramphenicol (B1208) palmitate, a prodrug of chloramphenicol, is a broad-spectrum antibiotic that inhibits protein synthesis in bacteria. Due to the evolutionary similarities between bacterial and mitochondrial ribosomes, chloramphenicol also effectively inhibits mitochondrial protein synthesis in eukaryotic cells.[1] This property makes it a valuable tool for studying mitochondrial function, biogenesis, and the cellular response to mitochondrial stress. However, its application in eukaryotic cell culture necessitates careful consideration of dosage and potential off-target effects to differentiate between mitochondrial-specific inhibition and general cellular toxicity.[1]
These application notes provide detailed protocols for the use of chloramphenicol palmitate in cell culture to inhibit mitochondrial protein synthesis and to evaluate its effects on eukaryotic cells.
Mechanism of Action
Upon administration to cell cultures, this compound is hydrolyzed by cellular esterases, releasing the active compound, chloramphenicol.[2] Chloramphenicol then diffuses across the mitochondrial membranes and binds to the 50S subunit of the mitochondrial ribosome (mitoribosome).[1][3] This binding action obstructs the peptidyl transferase center, preventing the formation of peptide bonds and thereby halting the elongation of polypeptide chains during mitochondrial protein synthesis.[3] While cytosolic eukaryotic ribosomes (80S) are largely unaffected, the inhibition of mitochondrial protein synthesis leads to a depletion of essential protein subunits of the electron transport chain, resulting in mitochondrial dysfunction, decreased ATP production, and cellular stress.[4][5]
Data Presentation
Table 1: Effects of Chloramphenicol on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (µg/mL) | Incubation Time | Observed Effects | Reference(s) |
| H1299 | Human Non-small Cell Lung Cancer | 10-100 | 24 hours | Dose-dependent decrease in ATP biosynthesis; Increased MMP-13 expression and cell invasion. Non-toxic up to 100 µg/mL. | [1][6] |
| A549 | Human Lung Carcinoma | 20 | Time-dependent | Increased MMP-13 mRNA expression. | [1] |
| HepG2 | Human Hepatocellular Carcinoma | 20 | Time-dependent | Increased MMP-13 mRNA expression. | [1] |
| K562 | Human Myelogenous Leukemia | 10 | 4 days | Decreased cytochrome c oxidase activity and ATP levels. | [7] |
| K562 | Human Myelogenous Leukemia | 20 | Not specified | Induction of apoptotic cell death. | [7] |
| Multiple Myeloma (MM) cell lines | Multiple Myeloma | ≥ 25 | Not specified | Sharply suppressed ATP levels. | [8] |
| Primary MM cells | Multiple Myeloma | ≥ 25 | Not specified | Inhibition of cell growth. | [8] |
| V79 | Chinese Hamster Lung | >300 | 24-48 hours | IC50 value. | [6] |
Table 2: General Recommended Concentrations for Chloramphenicol in Eukaryotic Cell Culture
| Application | Typical Concentration Range (µg/mL) | Notes | Reference(s) |
| Inhibition of Mitochondrial Protein Synthesis | 10 - 100 | Concentration should be optimized for each cell line to minimize cytotoxicity. | [1] |
| Induction of Mitochondrial Stress | 10 - 50 | Effective for studying cellular responses to mitochondrial dysfunction. | [1] |
| Control of Bacterial Contamination | 5 - 10 | Use the lowest effective concentration to avoid significant effects on eukaryotic cells. | [5] |
Experimental Protocols
Protocol 1: Preparation of Chloramphenicol Stock Solution
Materials:
-
Chloramphenicol powder
-
100% Ethanol (B145695)
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment, weigh the desired amount of chloramphenicol powder.
-
Dissolve the powder in 100% ethanol to achieve a stock concentration of 10-34 mg/mL.[4]
-
Vortex the solution until the chloramphenicol is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot and store the stock solution at -20°C. Do not autoclave.[4]
Protocol 2: Determination of Cytotoxicity using MTT Assay
Materials:
-
Cultured cells
-
Complete culture medium
-
Chloramphenicol stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other solubilization solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of chloramphenicol in complete culture medium. It is recommended to perform a preliminary experiment with a broad range of concentrations (e.g., 1, 10, 100, 1000 µg/mL).[4]
-
After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of chloramphenicol. Include a vehicle control (medium with the same concentration of ethanol as the highest chloramphenicol concentration) and a no-treatment control.[4]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[4]
-
Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4][8]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.[6]
Protocol 3: Measurement of Cellular ATP Levels
Materials:
-
Cultured cells
-
Chloramphenicol stock solution
-
Opaque-walled 96-well plates
-
ATP assay kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with various concentrations of chloramphenicol for the desired time.[4]
-
Equilibrate the plate to room temperature.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add the ATP assay reagent to each well.[4]
-
Incubate for the time specified in the kit protocol to lyse the cells and stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.[4]
-
Normalize the luminescence signal to the cell number or protein concentration if necessary.
Protocol 4: Assessment of Mitochondrial Protein Synthesis Inhibition
Materials:
-
Cultured cells
-
Chloramphenicol stock solution
-
Methionine-free DMEM
-
Cytoplasmic translation inhibitor (e.g., cycloheximide)
-
[³⁵S]-methionine
-
Ice-cold PBS
-
Lysis buffer
-
SDS-PAGE equipment
-
Autoradiography or phosphorimaging system
Procedure:
-
Seed cells and treat with the desired concentrations of chloramphenicol for the specified duration.
-
Wash the cells twice with warm PBS.
-
Incubate the cells in methionine-free DMEM containing a cytoplasmic translation inhibitor (e.g., 100 µg/mL cycloheximide) for 30-60 minutes at 37°C to inhibit cytosolic protein synthesis.[4]
-
Add [³⁵S]-methionine to the medium and incubate for 1-4 hours to label newly synthesized mitochondrial proteins.[4]
-
Wash the cells three times with ice-cold PBS to stop the labeling.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled mitochondrial proteins by autoradiography or phosphorimaging.
Visualizations
Caption: Mechanism of action of this compound in eukaryotic cells.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. iieta.org [iieta.org]
- 9. merckmillipore.com [merckmillipore.com]
Application Note & Protocol: Development of a Stability-Indicating HPLC Method for the Quantification of Chloramphenicol Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramphenicol (B1208) palmitate is a prodrug of the broad-spectrum antibiotic chloramphenicol. It is used in pharmaceutical formulations, particularly in oral suspensions, due to its reduced bitterness compared to the parent drug. The accurate and precise quantification of chloramphenicol palmitate is crucial for quality control, ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy.
This application note provides a detailed protocol for the development and validation of a reversed-phase HPLC (RP-HPLC) method for the determination of this compound in bulk drug and pharmaceutical dosage forms. The method is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products.
Principle of the Method
The chromatographic separation is based on the principle of reversed-phase chromatography, where a non-polar stationary phase (C18) is used with a more polar mobile phase. This compound, a relatively non-polar molecule, is retained on the stationary phase and its elution is controlled by the composition of the mobile phase. Detection is achieved using an ultraviolet (UV) detector at a wavelength where this compound exhibits maximum absorbance, typically around 270-280 nm.[1][2] Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard.
Materials and Reagents
-
This compound Reference Standard (USP)
-
HPLC grade Methanol (B129727)
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Glacial Acetic Acid, analytical grade
-
Phosphate buffer
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is required. The following chromatographic conditions can be used as a starting point for method development and optimization.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[3][4] |
| Mobile Phase | Methanol, Water, and Glacial Acetic Acid (172:27:1, v/v/v) |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 272 nm[5][6][7] |
| Injection Volume | 20 µL[3] |
| Column Temperature | 25 °C[3] |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Mobile Phase
Prepare a mixture of methanol, water, and glacial acetic acid in the ratio of 172:27:1 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum filtration before use.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.
Preparation of Sample Solutions (for a Pharmaceutical Suspension)
-
Accurately weigh a portion of the suspension equivalent to about 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.
Method Validation
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1] The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas for replicate injections < 2.0% |
| Specificity | The peak for this compound should be pure and well-resolved from any degradation products or excipients. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of at least 5 concentrations.[3][6] |
| Accuracy (% Recovery) | 98.0% - 102.0% for spiked samples at three different concentration levels.[4] |
| Precision (%RSD) | Repeatability (intra-day) ≤ 2.0%; Intermediate Precision (inter-day) ≤ 2.0%.[4] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., ±10% change in mobile phase composition, ±0.1 unit change in pH, ±2°C change in column temperature). |
Data Presentation
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
| Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | 5800 | > 2000 |
| %RSD (n=6) | 0.8% | < 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751234 |
| 75 | 1126890 |
| 100 | 1502567 |
| Correlation Coefficient (r²) | 0.9995 |
Table 3: Accuracy and Precision Data
| Spiked Level | Concentration Added (µg/mL) | Concentration Found (µg/mL) | % Recovery | Intra-day %RSD (n=6) | Inter-day %RSD (n=6) |
| 80% | 40 | 39.8 | 99.5% | 0.9% | 1.2% |
| 100% | 50 | 50.3 | 100.6% | 0.7% | 1.0% |
| 120% | 60 | 59.5 | 99.2% | 1.1% | 1.3% |
Visualizations
Caption: Experimental workflow for HPLC method development and validation.
Caption: Logical relationships in HPLC method development and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. High-performance liquid chromatographic assay of chloramphenicol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC determination of this compound in liposome: Ingenta Connect [ingentaconnect.com]
- 4. japsonline.com [japsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. iosrphr.org [iosrphr.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry Analysis of Chloramphenicol Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramphenicol (B1208) palmitate is a prodrug of the broad-spectrum antibiotic chloramphenicol. It is the palmitate ester of chloramphenicol and is used in oral suspensions for pediatric use due to its reduced bitterness compared to the parent drug. In the gastrointestinal tract, it is hydrolyzed to the active chloramphenicol.[1] The analysis of chloramphenicol palmitate is crucial for pharmaceutical quality control, formulation development, and pharmacokinetic studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful tool for the identification, quantification, and structural elucidation of this compound and its related substances.
This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C27H42Cl2N2O6 | --INVALID-LINK-- |
| Molecular Weight | 561.5 g/mol | --INVALID-LINK-- |
| Precursor Ion [M-H]- | 560.2 m/z | --INVALID-LINK-- |
I. Experimental Protocols
A. Direct Analysis of Intact this compound
This method is suitable for the identification and quantification of the intact prodrug in pharmaceutical formulations.
1. Sample Preparation (from Oral Suspension)
-
Accurately measure a volume of the well-shaken oral suspension equivalent to approximately 160 mg of chloramphenicol.
-
Transfer the suspension to a 200-mL volumetric flask containing about 20 mL of methanol (B129727) and 4 mL of glacial acetic acid.[2][3]
-
Filter a portion of the solution through a 0.45 µm filter.
-
Transfer 10.0 mL of the filtrate to a 25-mL volumetric flask and dilute with the mobile phase to the final volume.[2][3]
2. Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, 3.9 mm x 30 cm, 10-µm packing (or equivalent)[4] |
| Mobile Phase | Methanol, water, and glacial acetic acid (172:27:1, v/v/v)[4] |
| Flow Rate | 2 mL/min[4] |
| Injection Volume | 10 µL[4] |
| Column Temperature | Ambient |
| UV Detector (for HPLC) | 280 nm[4] |
3. Mass Spectrometry (MS) Parameters (Hypothetical)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Precursor Ion (m/z): 560.2
-
Product Ions (m/z): 321.1, 257.1, 194.0, 152.0
-
Collision Energy: To be optimized for the specific instrument.
B. Analysis of Chloramphenicol after Hydrolysis of this compound
This approach is common for quantifying the active moiety and is relevant for bioequivalence and pharmacokinetic studies. The protocols for the analysis of chloramphenicol are well-established.
1. Sample Preparation and Hydrolysis
-
For pharmaceutical formulations, follow the sample preparation as described in section I.A.1.
-
For biological matrices (e.g., plasma, tissue), an extraction and hydrolysis step is required. A typical procedure involves:
-
Homogenization of the sample.
-
Liquid-liquid extraction with a solvent like ethyl acetate.
-
Evaporation of the solvent.
-
Reconstitution in a suitable buffer.
-
Enzymatic hydrolysis (e.g., using esterases) or chemical hydrolysis (acidic or basic conditions) to convert this compound to chloramphenicol. It is important to note that chloramphenicol is stable in acidic conditions but degrades in strong basic conditions.[5]
-
2. LC-MS/MS Parameters for Chloramphenicol
The following parameters are based on established methods for chloramphenicol analysis.[6][7][8][9][10]
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile or Methanol with 0.1% formic acid (Gradient elution) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
| Ionization Mode | ESI, Negative Ion Mode |
| Precursor Ion (m/z) | 321.0 |
| Product Ions (m/z) | 152.0 (quantifier), 194.0, 257.0 (qualifiers) |
| Collision Energy | Optimized for the specific instrument, typically in the range of -15 to -30 eV |
II. Quantitative Data
The following tables summarize typical quantitative performance data for the analysis of chloramphenicol (after hydrolysis of this compound) in various matrices, as reported in the literature.
Table 1: Linearity and Range
| Matrix | Linear Range | Correlation Coefficient (r²) | Reference |
| Milk | 0.05 - 10 µg/kg | > 0.99 | [7] |
| Meat | 0.01 - 1.0 µg/kg | > 0.99 | [9] |
| Honey | 0.1 - 10 µg/kg | > 0.99 | [10] |
| Urine | 0.1 - 10 µg/kg | > 0.99 | [11] |
Table 2: Recovery and Precision
| Matrix | Fortification Level | Recovery (%) | RSD (%) | Reference |
| Milk | 0.1 µg/kg | 95.2 | < 10 | [7] |
| Meat | 0.1 µg/kg | 85 - 110 | < 15 | [9] |
| Honey | 0.3 µg/kg | 92.1 - 107.1 | < 11 | [10] |
| Urine | 0.1 µg/kg | 93.3 - 104.6 | < 7.5 (intraday) | [11] |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | LOD | LOQ | Reference |
| Milk | 0.01 µg/kg | 0.03 µg/kg | [7] |
| Meat | 0.01 µg/kg | 0.03 µg/kg | [9] |
| Honey | 0.03 µg/kg | 0.1 µg/kg | [10] |
| Urine | < 0.1 µg/kg (CCα) | - | [11] |
III. Visualizations
A. Experimental Workflow
Caption: Experimental workflow for the direct analysis of this compound.
B. Hydrolysis of this compound
Caption: Hydrolysis of this compound to chloramphenicol.
C. Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound in negative ESI mode.
Disclaimer: The fragmentation pathway is a proposed scheme based on available mass spectral data and general fragmentation principles. The exact fragmentation can vary depending on the instrument and conditions used.
IV. Conclusion
The mass spectrometric analysis of this compound can be approached in two ways: direct analysis of the intact molecule, which is suitable for quality control of pharmaceutical formulations, and analysis of the active chloramphenicol moiety after hydrolysis, which is essential for pharmacokinetic and bioequivalence studies. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for this compound using mass spectrometry. The provided diagrams offer a clear visualization of the experimental workflow, the hydrolysis process, and a proposed fragmentation pathway to aid in method development and data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Oral Suspension - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. journal.uii.ac.id [journal.uii.ac.id]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. fda.gov [fda.gov]
- 9. sciex.com [sciex.com]
- 10. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive validation of a liquid chromatography-tandem mass spectrometry method for the confirmation of chloramphenicol in urine including stability of the glucuronide conjugate and efficiency of deconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chloramphenicol Palmitate Oral Suspension Formulation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the formulation and quality control of Chloramphenicol (B1208) Palmitate Oral Suspension. It includes detailed protocols for laboratory-scale preparation and essential quality control tests, designed for researchers, scientists, and professionals in drug development.
Introduction
Chloramphenicol palmitate is a prodrug of the broad-spectrum antibiotic chloramphenicol. It is practically insoluble in water, which makes it suitable for oral suspension formulations, masking the bitter taste of the parent drug and improving palatability, especially for pediatric use. The oral suspension must be formulated to ensure chemical stability, uniform dosage, and appropriate bioavailability. Upon oral administration, the palmitate ester is hydrolyzed in the gastrointestinal tract to release the active chloramphenicol.[1] This application note details a general protocol for the formulation of a 125 mg/5 mL this compound oral suspension and outlines the necessary quality control procedures to ensure its safety and efficacy.
Formulation Components
The formulation of a stable and effective this compound oral suspension requires a combination of active pharmaceutical ingredient (API) and various excipients. The following table summarizes the key components and their typical concentration ranges.
| Component | Function | Typical Concentration Range (% w/v) |
| This compound | Active Pharmaceutical Ingredient | 2.5 (equivalent to 125 mg Chloramphenicol per 5 mL) |
| Purified Water | Vehicle | q.s. to 100% |
| Suspending Agents | ||
| Xanthan Gum | Suspending Agent | 0.2 - 0.5 |
| Sodium Carboxymethyl Cellulose (B213188) | Suspending Agent, Viscosity Modifier | 0.5 - 1.5 |
| Polyvinyl Alcohol | Dispersing Agent | 2.0 - 5.0[2] |
| Casein | Suspending Agent | 0.3 - 4.0 parts by weight per 1 part of API[3] |
| Gum Arabic | Suspending Agent | 0.5 - 6.0 parts by weight per 1 part of API[3] |
| Sweeteners | ||
| Sucrose | Sweetener, Viscosity Modifier | 20 - 40[4] |
| Sorbitol (70% solution) | Sweetener, Humectant | 10 - 25[5] |
| Preservatives | ||
| Sodium Methylparaben | Antimicrobial Preservative | 0.1 - 0.2[4][5] |
| Sodium Propylparaben | Antimicrobial Preservative | 0.01 - 0.02[4][5] |
| Sodium Benzoate | Antimicrobial Preservative | 0.1 - 0.25[5] |
| Buffering Agents | ||
| Sodium Citrate | Buffering Agent | 0.3 - 0.5[5] |
| Citric Acid Monohydrate | Buffering Agent | 0.1 - 0.2[5] |
| Flavoring Agents | ||
| Flavoring Agent (e.g., Cherry, Banana) | Flavoring | As required |
| Wetting Agents | ||
| Polysorbate 80 (Polyoxyethylene sorbitan (B8754009) monooleate) | Wetting Agent | 0.1 - 0.5[2] |
Experimental Protocols
Laboratory-Scale Formulation Protocol
This protocol describes the preparation of a 100 mL batch of this compound Oral Suspension (125 mg/5 mL).
Materials:
-
This compound
-
Xanthan Gum
-
Sodium Carboxymethyl Cellulose
-
Sucrose
-
Sodium Methylparaben
-
Sodium Propylparaben
-
Sodium Citrate
-
Citric Acid Monohydrate
-
Flavoring Agent
-
Purified Water
Equipment:
-
Analytical balance
-
Beakers
-
Graduated cylinders
-
Magnetic stirrer with hot plate
-
Overhead stirrer
-
Homogenizer
-
pH meter
-
Volumetric flasks
Procedure:
-
Preparation of the Suspending Vehicle:
-
In a beaker, heat approximately 70 mL of purified water to 70-80°C.
-
While stirring with a magnetic stirrer, dissolve the sodium methylparaben and sodium propylparaben.
-
Add the sucrose, sodium citrate, and citric acid, and stir until completely dissolved.
-
In a separate small beaker, disperse the xanthan gum and sodium carboxymethyl cellulose in a small portion of the hot vehicle with vigorous stirring to form a slurry.
-
Add the slurry to the main vehicle with continuous stirring until a uniform dispersion is obtained.
-
Allow the vehicle to cool to room temperature.
-
-
Dispersion of the Active Ingredient:
-
Levigate the this compound powder with a small amount of the prepared vehicle to form a smooth paste. This step is crucial to prevent clumping.
-
Gradually add the paste to the bulk of the vehicle in the main beaker under continuous agitation with an overhead stirrer.
-
-
Homogenization and Final Volume Adjustment:
-
Homogenize the suspension for 5-10 minutes to ensure uniform particle size distribution.
-
Add the flavoring agent and mix thoroughly.
-
Transfer the suspension to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of purified water and add it to the volumetric flask.
-
-
Make up the final volume to 100 mL with purified water and mix well to ensure homogeneity.
Quality Control Protocols
The following tests are essential to ensure the quality and performance of the formulated suspension.
3.2.1. Assay of Chloramphenicol Content
This test determines the amount of chloramphenicol in the suspension. The acceptance criteria are typically between 90.0% and 120.0% of the labeled amount.[6]
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare a suitable mobile phase as directed in the relevant pharmacopeia (e.g., a mixture of methanol (B129727), water, and glacial acetic acid).[7][8]
-
Standard Preparation: Accurately weigh a suitable quantity of USP this compound Reference Standard and prepare a standard solution of known concentration in the mobile phase.
-
Assay Preparation:
-
Accurately measure a volume of the well-shaken oral suspension equivalent to about 160 mg of chloramphenicol into a 200-mL volumetric flask.[7][8]
-
Add about 20 mL of methanol and 4 mL of glacial acetic acid, then dilute to volume with methanol and mix.[7][8]
-
Filter a portion of this solution.
-
Transfer 10.0 mL of the filtrate to a 25-mL volumetric flask, dilute with the mobile phase to volume, and mix.[7][8]
-
-
Chromatographic System: Use a suitable HPLC system with a C18 column.
-
Procedure: Inject equal volumes of the standard preparation and the assay preparation into the chromatograph. Record the peak responses.
-
Calculation: Calculate the quantity, in mg, of chloramphenicol per mL of the oral suspension using the standard formula based on the peak responses of the standard and assay preparations.
3.2.2. pH Determination
The pH of the suspension should be within a specified range to ensure stability and patient comfort. The typical range is between 4.5 and 7.0.[7][8]
Methodology: Potentiometry
-
Calibrate a pH meter using standard buffer solutions.
-
Measure the pH of the undiluted oral suspension at room temperature.
3.2.3. Limit of Polymorph A
This compound can exist in different polymorphic forms, which can affect its bioavailability. This test limits the amount of the less active polymorph A.
Methodology: Infrared (IR) Spectroscopy
-
Standard Preparation: Prepare a 1 in 3 mineral oil dispersion of a dry mixture of 1 part USP this compound Polymorph A RS and 9 parts USP this compound Non-polymorph A RS.[7][8]
-
Test Preparation:
-
Procedure: Record the IR spectra of both preparations between two sodium chloride plates from approximately 11 µm to 13 µm.[7]
-
Analysis: Determine the absorbance ratio at specific wavelengths as described in the USP monograph. The absorbance ratio of the test preparation should be greater than that of the standard preparation, corresponding to not more than 10% of polymorph A.[7]
3.2.4. Uniformity of Dosage Units
This test ensures that each dose delivered from the container is consistent in its drug content.
Methodology: As per USP <905>
-
Follow the procedure for uniformity of dosage units as outlined in the United States Pharmacopeia.
3.2.5. Deliverable Volume
This test confirms that the total volume of the suspension that can be delivered from the container is not less than the labeled volume.
Methodology: As per USP <698>
-
Follow the procedure for deliverable volume as outlined in the United States Pharmacopeia.
Visualizations
Caption: Workflow for the formulation of this compound Oral Suspension.
Caption: Logical flow for the Quality Control testing of the final product.
References
- 1. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. US3881020A - Process of preparing aqueous suspension of this compound - Google Patents [patents.google.com]
- 3. US3708594A - Process for manufacturing a preparation containing finely divided this compound - Google Patents [patents.google.com]
- 4. efda.gov.et [efda.gov.et]
- 5. rwandafda.gov.rw [rwandafda.gov.rw]
- 6. This compound Oral Suspension [doi.usp.org]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. This compound Oral Suspension - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
Application Note: Development and Validation of a UV-Vis Spectrophotometric Method for the Quantification of Chloramphenicol Palmitate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chloramphenicol (B1208) palmitate is a prodrug of the broad-spectrum antibiotic chloramphenicol. It is often used in pediatric oral suspensions to mask the bitter taste of the active drug.[1][2] Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing chloramphenicol palmitate. This application note describes a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantification of this compound. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Principle
The method is based on the measurement of the ultraviolet absorbance of this compound in a suitable solvent. The wavelength of maximum absorbance (λmax) is determined, and a calibration curve is constructed by plotting absorbance versus concentration. The concentration of this compound in a sample solution can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.
Materials and Methods
Instrumentation
-
UV-Vis Spectrophotometer (double beam)
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Quartz cuvettes (1 cm path length)
Reagents and Standards
-
This compound Reference Standard
-
Methanol (B129727) (spectroscopic grade)
Preparation of Standard Stock Solution
Accurately weigh about 50 mg of this compound Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution with a concentration of 1000 µg/mL.
Preparation of Working Standard Solution
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with methanol to obtain a working standard solution of 100 µg/mL.
Experimental Protocols
Determination of Wavelength of Maximum Absorbance (λmax)
-
Pipette 2.0 mL of the Working Standard Solution (100 µg/mL) into a 10 mL volumetric flask and dilute to volume with methanol to obtain a concentration of 20 µg/mL.
-
Scan the resulting solution from 400 nm to 200 nm in the UV-Vis spectrophotometer using methanol as a blank.
-
The wavelength at which the maximum absorbance is observed is the λmax. The expected λmax for this compound in methanol is approximately 271 nm.
Preparation of Calibration Curve
-
Pipette 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 mL of the Working Standard Solution (100 µg/mL) into a series of 10 mL volumetric flasks.
-
Dilute each flask to volume with methanol to obtain concentrations of 5, 10, 15, 20, 25, and 30 µg/mL.
-
Measure the absorbance of each solution at the determined λmax using methanol as a blank.
-
Plot a graph of absorbance versus concentration and determine the correlation coefficient.
Method Validation
The developed method was validated according to ICH guidelines for the following parameters:
The linearity of the method was evaluated by analyzing the calibration standards at six different concentrations (5, 10, 15, 20, 25, and 30 µg/mL). The calibration curve was plotted, and the correlation coefficient (r²) was determined.
The accuracy of the method was determined by the standard addition method. A known amount of standard drug was added to a pre-analyzed sample solution at three different levels (80%, 100%, and 120% of the target concentration). The recovery of the added standard was calculated.
-
Repeatability (Intra-day Precision): The repeatability was assessed by analyzing six replicate samples of the same concentration (20 µg/mL) on the same day under the same experimental conditions. The relative standard deviation (%RSD) was calculated.
-
Intermediate Precision (Inter-day Precision): The intermediate precision was determined by analyzing the same sample concentration (20 µg/mL) on three different days. The %RSD was calculated.
The specificity of the method was evaluated by analyzing a blank (methanol) and a standard solution. The absence of any interference from the solvent at the λmax of this compound indicates the specificity of the method.
LOD and LOQ were calculated from the standard deviation of the y-intercepts and the slope of the calibration curve using the following equations:
LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)
Where: σ = the standard deviation of the y-intercepts of the regression line S = the slope of the calibration curve
Data Presentation
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Absorbance (AU) |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 15 | [Insert Data] |
| 20 | [Insert Data] |
| 25 | [Insert Data] |
| 30 | [Insert Data] |
| Correlation Coefficient (r²) | [Insert Data] |
| Regression Equation | y = [m]x + [c] |
Table 2: Accuracy (Recovery) Data
| Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | [Insert Data] | [Insert Data] | [Insert Data] |
| 100% | [Insert Data] | [Insert Data] | [Insert Data] |
| 120% | [Insert Data] | [Insert Data] | [Insert Data] |
| Mean % Recovery | [Insert Data] | ||
| % RSD | [Insert Data] |
Table 3: Precision Data
| Parameter | Concentration (µg/mL) | Absorbance (AU) (n=6) | Mean Absorbance | % RSD |
| Repeatability | 20 | [Insert Data] | [Insert Data] | [Insert Data] |
| Intermediate Precision (Day 1) | 20 | [Insert Data] | [Insert Data] | [Insert Data] |
| Intermediate Precision (Day 2) | 20 | [Insert Data] | [Insert Data] | |
| Intermediate Precision (Day 3) | 20 | [Insert Data] | [Insert Data] |
Table 4: System Suitability and Validation Summary
| Parameter | Acceptance Criteria | Result |
| λmax | - | ~271 nm |
| Linearity (r²) | ≥ 0.999 | [Insert Data] |
| Accuracy (% Recovery) | 98.0 - 102.0% | [Insert Data] |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | [Insert Data] |
| - Intermediate Precision | ≤ 2.0% | [Insert Data] |
| LOD (µg/mL) | - | [Insert Data] |
| LOQ (µg/mL) | - | [Insert Data] |
Visualization
Caption: Experimental workflow for the development and validation of a UV-Vis spectrophotometric method for this compound.
Conclusion
The developed UV-Vis spectrophotometric method for the quantification of this compound is simple, rapid, accurate, and precise. The method was successfully validated according to ICH guidelines and can be used for the routine quality control analysis of this compound in bulk and pharmaceutical dosage forms.
References
Troubleshooting & Optimization
Technical Support Center: Improving Chloramphenicol Palmitate Oral Suspension Redispersibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the redispersibility of chloramphenicol (B1208) palmitate oral suspensions.
Frequently Asked Questions (FAQs)
Q1: What is redispersibility and why is it critical for chloramphenicol palmitate oral suspensions?
A1: Redispersibility is the ability of a suspension's settled particles (sediment) to distribute uniformly throughout the liquid vehicle with minimal agitation (e.g., shaking).[1] For this compound, a poorly water-soluble antibiotic, ensuring uniform redispersion is crucial for accurate dosing.[2] If the suspension is not easily redispersed, it can lead to under-dosing or over-dosing, impacting the therapeutic efficacy and safety of the medication.[1]
Q2: What are the primary causes of poor redispersibility in oral suspensions?
A2: Poor redispersibility is often due to a phenomenon called "caking" or "claying," where settled particles form a dense, compact sediment at the bottom of the container that is difficult to break up.[2][3] The main factors contributing to caking include:
-
Particle Size and Distribution: Very fine particles can lead to the formation of a compact cake.[4]
-
Interparticle Forces: Strong attractive forces between particles can cause them to aggregate and form a non-redispersible sediment.
-
Inadequate Formulation: The absence or incorrect concentration of essential excipients like suspending and wetting agents can lead to poor suspension stability.[3]
-
Crystal Growth: Temperature fluctuations during storage can cause changes in particle size and shape, promoting the formation of a hard cake.
Q3: What role do suspending agents play in improving redispersibility?
A3: Suspending agents are crucial excipients that increase the viscosity of the liquid vehicle, which slows down the rate of particle sedimentation according to Stokes' Law.[4] They can also form a protective layer around the suspended particles, preventing their aggregation and facilitating their easy redispersion upon shaking.[2] Common suspending agents include natural gums (e.g., tragacanth, acacia), cellulose (B213188) derivatives (e.g., sodium carboxymethylcellulose, methylcellulose), and synthetic polymers (e.g., carbomers).
Q4: How does particle size affect the stability and redispersibility of a suspension?
A4: Particle size has a significant impact on suspension stability. While smaller particles settle more slowly, they have a larger surface area, which can lead to the formation of a more compact and difficult-to-redisperse cake.[4] Conversely, larger particles settle faster but tend to form a looser, more easily redispersible sediment. Therefore, optimizing the particle size distribution is a critical step in formulating a stable and easily redispersible suspension.
Q5: Can the manufacturing process influence the redispersibility of this compound suspensions?
A5: Yes, the manufacturing process plays a vital role. For this compound, processes that achieve a fine and uniform particle size are often employed. One such method involves melting the drug, emulsifying it in an aqueous medium with suspending agents, and then cooling it under controlled conditions to form fine, suspended particles.[5] The efficiency of homogenization during this process is critical to achieving the desired particle size and, consequently, good redispersibility.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of this compound oral suspensions.
Problem 1: The suspension forms a hard, non-redispersible cake at the bottom of the container.
| Possible Cause | Suggested Solution |
| Inadequate concentration of suspending agent. | Increase the concentration of the suspending agent to enhance the viscosity of the vehicle. |
| Inappropriate choice of suspending agent. | Experiment with different types of suspending agents (e.g., a combination of natural and synthetic polymers) to find one that provides the optimal balance of viscosity and particle suspension. |
| Presence of very fine particles. | Consider controlled flocculation by adding a flocculating agent (e.g., electrolytes) to form looser aggregates that are easier to redisperse. |
| Poor wetting of this compound particles. | Incorporate a suitable wetting agent (e.g., polysorbates) to ensure proper dispersion of the drug particles in the vehicle. |
Problem 2: The suspension is too viscous and difficult to pour.
| Possible Cause | Suggested Solution |
| Excessive concentration of the suspending agent. | Reduce the concentration of the suspending agent. |
| Inappropriate type of suspending agent. | Select a suspending agent that imparts shear-thinning (pseudoplastic) properties, where the viscosity decreases upon shaking, allowing for easy pouring, and increases at rest to maintain suspension. |
Problem 3: The suspension shows signs of crystal growth upon storage.
| Possible Cause | Suggested Solution |
| Temperature fluctuations during storage. | Store the suspension at a controlled, stable temperature. |
| Broad particle size distribution. | Optimize the manufacturing process (e.g., homogenization) to achieve a narrower and more uniform particle size distribution. |
| Polymorphic transformation of this compound. | Characterize the solid-state properties of the drug and select the most stable polymorphic form for the suspension. |
Data Presentation
Table 1: Effect of Different Suspending Agents on the Redispersibility of a Model Poorly Soluble Drug Suspension
| Suspending Agent (1% w/v) | Sedimentation Volume (F) after 24h | Redispersibility (Number of Inversions) | Viscosity (cP) |
| Sodium Carboxymethylcellulose (Na-CMC) | 0.85 | 15 | 250 |
| Methylcellulose | 0.92 | 10 | 300 |
| Tragacanth | 0.95 | 8 | 350 |
| Carbopol | 0.98 | 5 | 400 |
| Control (No Suspending Agent) | 0.25 | >50 (caked) | 5 |
Note: This data is representative and illustrates the comparative effects of different suspending agents. Actual results may vary depending on the specific formulation and experimental conditions.
Experimental Protocols
Redispersibility Test
Objective: To assess the ease with which a settled suspension can be uniformly redispersed.
Methodology:
-
Store the suspension in a graduated cylinder or a transparent container at a controlled temperature for a specified period (e.g., 24, 48, or 72 hours) to allow for sedimentation.
-
After the storage period, gently invert the container through a 180° arc and then return it to the upright position. This constitutes one inversion cycle.
-
Continue the inversion cycles at a constant rate (e.g., 1 cycle per 2 seconds) until the sediment is completely and uniformly redispersed.
-
Record the number of inversion cycles required for complete redispersion. A lower number of cycles indicates better redispersibility.
Sedimentation Volume (F) Determination
Objective: To quantify the extent of sedimentation in a suspension.
Methodology:
-
Pour a known volume (V₀) of the suspension into a graduated cylinder.
-
Store the cylinder in an undisturbed location at a controlled temperature.
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), record the volume of the sediment (Vᵤ).
-
Calculate the sedimentation volume (F) using the following formula: F = Vᵤ / V₀
-
An F value closer to 1 indicates a more stable suspension with a slower rate of sedimentation.
Particle Size Analysis
Objective: To determine the particle size distribution of the suspended this compound.
Methodology (Laser Diffraction):
-
Ensure the laser diffraction particle size analyzer is calibrated and the sample dispersion unit is clean.
-
Prepare a dispersion of the suspension in a suitable medium (e.g., deionized water with a small amount of surfactant) to achieve an appropriate obscuration level.
-
Analyze the sample according to the instrument's operating procedure.
-
Record the particle size distribution, including parameters such as D10, D50 (median particle size), and D90.
Viscosity Measurement
Objective: To measure the viscosity of the suspension.
Methodology (Brookfield Viscometer):
-
Calibrate the Brookfield viscometer with a standard fluid of known viscosity.
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the suspension.
-
Pour the suspension into a beaker and allow it to equilibrate to a controlled temperature.
-
Immerse the spindle into the suspension up to the marked level.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity in centipoise (cP).
Visualizations
Caption: Experimental workflow for optimizing this compound oral suspension.
Caption: Troubleshooting logic for addressing caking in oral suspensions.
References
- 1. researchgate.net [researchgate.net]
- 2. hama-univ.edu.sy [hama-univ.edu.sy]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. US3881020A - Process of preparing aqueous suspension of this compound - Google Patents [patents.google.com]
- 5. US3708594A - Process for manufacturing a preparation containing finely divided this compound - Google Patents [patents.google.com]
Technical Support Center: Taste Masking of Chloramphenicol Palmitate for Pediatric Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on taste masking of chloramphenicol (B1208) palmitate in pediatric formulations.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is taste masking necessary for chloramphenicol palmitate in pediatric formulations?
A1: While chloramphenicol itself is intensely bitter, the palmitate ester is a prodrug approach used to reduce its solubility in saliva, thereby decreasing the bitter taste perception.[1][2][3][4][5][6] However, some residual bitterness or unpleasant texture may still be perceived by children, making the formulation unpalatable.[7] Effective taste masking is crucial for pediatric formulations to ensure patient adherence to treatment, as unpleasant taste is a major barrier to completing medication courses in children.[8][9][10]
Q2: What are the primary taste masking techniques applicable to this compound?
A2: The most common techniques for taste masking this compound and other bitter active pharmaceutical ingredients (APIs) in pediatric formulations include:
-
Use of Sweeteners and Flavors: The simplest approach is to add sweeteners and flavoring agents to mask the unpleasant taste.[3][11]
-
Polymer Coating: Creating a physical barrier around the drug particles using polymers to prevent their interaction with taste buds.[3][12]
-
Inclusion Complexation with Cyclodextrins: Encapsulating the drug molecules within cyclodextrin (B1172386) cavities to reduce their availability to taste receptors.[6][13][14][15][16][17]
-
Ion-Exchange Resins: Forming a drug-resin complex where the bitter drug is bound to an insoluble polymer, preventing its release in the mouth.[15][18][19][20][21][22]
-
Multiple Emulsions: Entrapping the drug in the internal aqueous phase of a water-in-oil-in-water (w/o/w) emulsion to limit its contact with the oral cavity.[3][12][23]
Q3: How can the effectiveness of a taste-masking technique be evaluated?
A3: The evaluation of taste-masking efficacy involves both in vitro and in vivo methods:
-
In Vitro Dissolution Testing: This method measures the amount of drug released in simulated salivary fluid (pH ~6.2-7.4) over a short period (e.g., up to 2 minutes).[24][25][26] Lower drug release suggests better taste masking.
-
Electronic Tongues (e-Tongues): These are analytical instruments with sensor arrays that can detect and quantify bitterness.[24][27][28] They offer a rapid and objective assessment.
-
Human Taste Panels: This is considered the 'gold-standard' method where trained adult sensory panels or, when ethically appropriate, pediatric panels evaluate the palatability of the formulation.[27][28][29][30][31]
Q4: What are the regulatory considerations for developing taste-masked pediatric formulations?
A4: Regulatory agencies like the EMA and FDA require justification for the safety and suitability of all excipients used in pediatric formulations.[8] Palatability studies, often as part of a Pediatric Investigation Plan (PIP) in the EU or a Pediatric Study Plan (PSP) in the US, may be required to demonstrate the acceptability of the formulation in the target age group.[8][32]
Section 2: Troubleshooting Guides
Polymer Coating Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete taste masking despite coating. | - Insufficient coating thickness. - Cracks or imperfections in the coating film. - Inappropriate polymer selection (e.g., polymer is partially soluble in saliva). | - Increase the percentage of polymer coating applied. - Optimize coating process parameters (e.g., spray rate, atomization pressure, bed temperature). - Use a combination of water-soluble and insoluble polymers to create a more robust film.[33] - Incorporate plasticizers to improve film flexibility and reduce cracking. |
| Premature drug release in simulated saliva. | - The chosen polymer has some solubility at salivary pH. - The coating is too thin or porous. | - Select a polymer with very low solubility at neutral pH but high solubility in acidic gastric pH (e.g., reverse enteric polymers).[33] - Increase the coating level. - Evaluate different plasticizers and their concentrations. |
| Delayed or incomplete drug release in the stomach. | - Excessive coating thickness. - Use of a highly water-insoluble polymer without a pore-former. | - Reduce the overall coating percentage. - Incorporate a water-soluble pore-forming agent (e.g., a PVA-PEG copolymer) into the water-insoluble polymer film to create channels for drug release in the GI tract.[33] |
| Agglomeration of particles during coating. | - Over-wetting of the particles due to high spray rate or low bed temperature. - Tackiness of the polymer. | - Decrease the spray rate of the coating solution. - Increase the inlet air temperature or fluidization air volume. - Add an anti-tacking agent like talc (B1216) to the coating formulation. |
Cyclodextrin Inclusion Complexation Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low complexation efficiency. | - Poor fit of this compound within the cyclodextrin cavity. - Inappropriate molar ratio of drug to cyclodextrin. - Suboptimal preparation method. | - Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to find the best fit.[13] - Optimize the drug:cyclodextrin molar ratio; often a 1:1 or 1:2 ratio is a good starting point.[17] - Compare different preparation methods such as kneading, co-evaporation, and freeze-drying to maximize complex formation.[17] |
| Bitter taste still perceptible. | - Incomplete complexation, leaving free drug in the formulation. - Dissociation of the complex in saliva. | - Increase the cyclodextrin concentration to shift the equilibrium towards complex formation. - Confirm complex formation using analytical techniques like DSC, FT-IR, or NMR.[34] - Consider using a combination of taste-masking techniques, such as adding a sweetener or a viscosity-enhancing agent.[4] |
Ion-Exchange Resin Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Ineffective taste masking. | - Incomplete drug loading onto the resin. - Weak drug-resin binding, leading to displacement by ions in saliva. | - Optimize the drug-to-resin ratio and loading conditions (pH, time, temperature). - Select a resin with a stronger affinity for the drug. Weak cation exchange resins are typically used for basic drugs.[19][20][21] - Ensure the pH of the formulation does not favor drug release. |
| "Gritty" or unpleasant mouthfeel. | - Large particle size of the drug-resin complex (resinate). | - Use a resin with a smaller particle size (e.g., < 50 microns). - Mill the resinate to reduce its particle size. - Incorporate viscosity-enhancing agents or mouthfeel enhancers into the final formulation. |
| Altered bioavailability. | - Drug-resin binding is too strong, preventing complete release in the gastrointestinal tract. | - Select a resin that allows for dissociation of the complex in the acidic environment of the stomach.[20] - Perform in vitro dissolution studies in simulated gastric and intestinal fluids to ensure complete drug release. - Adjust the cross-linkage of the resin; higher cross-linking can lead to slower release. |
Section 3: Experimental Protocols
Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
-
Materials: this compound, Beta-cyclodextrin (β-CD), deionized water, ethanol (B145695).
-
Calculation: Determine the required amounts of this compound and β-CD for a 1:1 molar ratio.
-
Procedure: a. Place the accurately weighed β-CD in a mortar. b. Add a small amount of water to form a paste. c. Add the accurately weighed this compound to the paste. d. Knead the mixture thoroughly for 60 minutes. e. During kneading, add a sufficient volume of ethanol to maintain a paste-like consistency. f. Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved. g. Pulverize the dried complex and pass it through a fine-mesh sieve. h. Store the resulting powder in a desiccator.
-
Characterization: Confirm complex formation using Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FT-IR), and X-ray Powder Diffraction (XRPD).
Protocol: In Vitro Taste Assessment using Dissolution Testing
-
Objective: To quantify the amount of this compound released from the taste-masked formulation in simulated saliva, as an indicator of taste-masking efficiency.[24][25]
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 200 mL of simulated saliva (e.g., phosphate (B84403) buffer, pH 6.8).
-
Test Parameters:
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 50 rpm
-
-
Procedure: a. Place a quantity of the formulation equivalent to a single pediatric dose into the dissolution vessel. b. Start the apparatus. c. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 30, 60, 90, and 120 seconds). d. Immediately filter the samples through a 0.45 µm filter. e. Analyze the filtrate for this compound concentration using a validated HPLC method.
-
Acceptance Criteria: A pre-defined, low percentage of drug release (e.g., <10% in 2 minutes) is typically targeted to correlate with effective taste masking. This threshold should ideally be below the bitterness threshold of the API.
Section 4: Visualizations
Caption: Workflow for selecting a taste-masking strategy.
Caption: Workflow for microencapsulation via fluid bed coating.
Caption: Mechanism of taste masking with ion-exchange resins.
References
- 1. imedpub.com [imedpub.com]
- 2. Prodrugs for Masking Bitter Taste and Foul Odor [ebrary.net]
- 3. impactfactor.org [impactfactor.org]
- 4. ijamscr.com [ijamscr.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pharmtech.com [pharmtech.com]
- 8. CMC regulatory considerations for paediatric formulation development | Journal | Regulatory Rapporteur [regulatoryrapporteur.org]
- 9. Taste Masking 101 Sensory And Performance Evaluation [outsourcedpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. Taste Masking of Bitter Drugs for Paediatric Dosage Forms [zimlab.in]
- 12. jpsbr.org [jpsbr.org]
- 13. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improvement of the bitter taste of drugs by complexation with cyclodextrins: applications, evaluations and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. renejix.com [renejix.com]
- 16. Review of Applications of Cyclodextrins as Taste-Masking Excipients for Pharmaceutical Purposes [mdpi.com]
- 17. Review of Applications of Cyclodextrins as Taste-Masking Excipients for Pharmaceutical Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
- 19. iajpr.com [iajpr.com]
- 20. ijpsr.com [ijpsr.com]
- 21. researchgate.net [researchgate.net]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. ijfmr.com [ijfmr.com]
- 24. researchgate.net [researchgate.net]
- 25. Dissolution methodology for taste masked oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. encyclopedia.pub [encyclopedia.pub]
- 27. The use of electronic tongue and sensory panel on taste evaluation of pediatric medicines: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 29. pharmaexcipients.com [pharmaexcipients.com]
- 30. Responsive Sensory Evaluation to Develop Flexible Taste-Masked Paediatric Primaquine Tablets against Malaria for Low-Resource Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 31. senopsys.com [senopsys.com]
- 32. senopsys.com [senopsys.com]
- 33. pharmtech.com [pharmtech.com]
- 34. ijsrtjournal.com [ijsrtjournal.com]
Technical Support Center: Overcoming Chloramphenicol Palmitate Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of chloramphenicol (B1208) palmitate.
Frequently Asked Questions (FAQs)
Q1: Why is chloramphenicol palmitate's low aqueous solubility a concern in experiments?
This compound is the palmitate ester of chloramphenicol, which is used to mask the bitter taste of the drug for oral administration.[1][2] However, it is practically insoluble in water. This poor solubility can lead to several experimental challenges, including:
-
Incomplete Dissolution: Difficulty in preparing stock solutions with accurate and consistent concentrations.
-
Precipitation: The compound may precipitate out of solution, especially when aqueous buffers are added.
-
Low Bioavailability: In oral formulations, the dissolution rate can be a limiting factor for drug absorption.[3]
-
Variability in Results: Inconsistent solubility can lead to high variability in both in vitro and in vivo experimental outcomes.
Q2: What are the common strategies to enhance the aqueous solubility of this compound?
Several physical and chemical modification techniques can be employed to overcome the solubility challenges of this compound. These include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.[4][5]
-
Use of Co-solvents: Adding a water-miscible solvent in which the drug is more soluble can increase the overall solubility of the mixture.[5][6]
-
Solid Dispersions: Dispersing this compound in an inert carrier, often a polymer, can enhance its dissolution.[7]
-
Complexation: Forming complexes, for instance with amino acids, can alter the physicochemical properties of the drug and improve its solubility.[3]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like solid lipid nanoparticles (SLNs) can improve its solubility and provide controlled release.[8][9]
-
Aqueous Suspensions: Creating a fine, uniform suspension using dispersing agents is a common approach for oral formulations.[10]
-
Polymorph Selection: this compound exists in different polymorphic forms, with the metastable form B being more active and potentially having different solubility characteristics than the stable, inactive form A.[11][12]
Troubleshooting Guide
Problem: Precipitate forms when preparing an aqueous stock solution.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent system.
-
Solution 1: Utilize a Co-solvent System. Prepare a concentrated stock solution in a suitable organic solvent (e.g., ethanol, propylene (B89431) glycol, PEG 300) and then dilute it into your aqueous medium.[5][6] Ensure the final concentration of the organic solvent is compatible with your experimental setup.
-
Solution 2: Adjust the pH. While this compound is a neutral molecule, formulation pH can still influence the stability of suspensions and the activity of excipients. For chloramphenicol itself, pH adjustment is a known method to enhance solubility.[6]
-
Solution 3: Prepare a Solid Lipid Nanoparticle (SLN) Formulation. Encapsulating this compound in SLNs can significantly improve its dispersibility in aqueous media.[8][9]
Problem: Inconsistent drug concentration between preparations.
-
Possible Cause 1: Incomplete dissolution of the compound.
-
Solution: Increase agitation using a vortex mixer or sonicator. Gentle heating can also aid dissolution, but it's crucial to monitor for potential degradation of the compound. After dissolution, filtering the solution through a 0.22 µm filter can remove undissolved particles.
-
Possible Cause 2: Use of different polymorphic forms.
-
Solution: Be aware of the polymorphic form of the this compound you are using. The dissolution rate can vary between polymorphs.[12][13] Standardize the source and batch of the compound if possible.
Problem: Low and variable bioavailability in animal studies.
-
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract.
-
Solution 1: Formulate as a Solid Dispersion. Preparing a solid dispersion with a carrier like polyethylene (B3416737) glycol (PEG) 8000 can enhance the dissolution rate.[7]
-
Solution 2: Develop a Supramolecular System. Co-formulating with amino acids such as leucine (B10760876) or arginine has been shown to improve the dissolution rate.[3]
-
Solution 3: Prepare an Aqueous Suspension with Dispersing Agents. A well-formulated suspension with fine and uniform particles can improve bioavailability.[10]
Experimental Protocols
Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol is based on the melt-emulsion ultrasonication and low-temperature solidification technique.[8]
Materials:
-
This compound
-
Glyceryl Monostearate (GMS) as the solid lipid
-
Poloxamer 188 as the surfactant
-
Purified Water
Methodology:
-
Melt the GMS at a temperature above its melting point.
-
Disperse the this compound in the molten GMS.
-
Separately, prepare an aqueous solution of Poloxamer 188 heated to the same temperature.
-
Add the hot aqueous surfactant solution to the molten lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenize the coarse emulsion using a high-pressure homogenizer or an ultrasonicator to reduce the particle size.
-
Disperse the resulting nanoemulsion in cold water (2-4 °C) under continuous stirring to solidify the lipid nanoparticles.
-
The resulting SLN dispersion can be further characterized for particle size, zeta potential, entrapment efficiency, and drug release.
Workflow for Preparing Solid Lipid Nanoparticles
A diagram illustrating the workflow for preparing this compound Solid Lipid Nanoparticles.
Preparation of an Aqueous Suspension of this compound
This protocol is based on a melt-dispersion technique.[10]
Materials:
-
This compound
-
Dispersing agent (e.g., Polyvinyl alcohol, Polyoxyethylene sorbitan (B8754009) monooleate)
-
Purified Water
Methodology:
-
Melt the this compound at 90-95°C.
-
Prepare a hot aqueous solution (90-95°C) containing the dispersing agent.
-
Add the molten this compound to the hot aqueous solution with agitation to form a dispersion.
-
Homogenize the hot dispersion using a high-shear mixer or homogenizer.
-
Rapidly cool the dispersion to room temperature.
-
The resulting suspension contains fine, uniform particles of this compound.
Logical Relationship for Aqueous Suspension Preparation
A diagram showing the logical steps for preparing an aqueous suspension of this compound.
Data Summary
Table 1: Solubility Enhancement Techniques and Reported Outcomes
| Technique | Carrier/Excipients | Key Findings | Reference |
| Solid Lipid Nanoparticles (SLNs) | Glyceryl monostearate, Poloxamer 188 | Mean particle size of 248 nm; Entrapment efficiency up to 83.29%; Prolonged release up to 48 hours. | [8][9] |
| Solid Dispersion | Polyethylene glycol (PEG) 8000 | Converted crystalline drug to an amorphous form, leading to a rapid dissolution rate. | [7] |
| Supramolecular Systems | Leucine, Arginine | Changed crystal habit and reduced particle size, resulting in a higher dissolution rate compared to the pure drug. | [3] |
| Aqueous Suspension | Polyvinyl alcohol, Polyoxyethylene sorbitan monooleate | Produced fine, uniform alpha-type crystals (<0.1 micron) with high bioactivity. | [10] |
| Co-solvency | PEG 300, Glycerol | Enhanced the solubility and stability of chloramphenicol in ophthalmic solutions. | [6] |
| Nanoparticles in Hydrogel | Gold (AuNPs) or Silica (SiNPs) nanoparticles in a carbopol-based hydrogel | Reduced the required concentration of chloramphenicol while maintaining bacteriostatic activity. | [14][15] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. - - DEVELOPMENT OF CHLORAMPHENICOL SUPRAMOLECULAR SYSTEMS TO IMPROVE DISSOLUTION RATE - CONICET [bicyt.conicet.gov.ar]
- 4. journal.appconnect.in [journal.appconnect.in]
- 5. ijrar.org [ijrar.org]
- 6. Development and Evaluation of a Chloramphenicol Hypertonic Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissolution rate enhancement, in vitro evaluation and investigation of drug release kinetics of chloramphenicol and sulphamethoxazole solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and optimization of solid lipid nanoparticle formulation for ophthalmic delivery of chloramphenicol using a Box-Behnken design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US3881020A - Process of preparing aqueous suspension of this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Dissolution behavior of polymorphs of this compound and mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nanoparticles coated by chloramphenicol in hydrogels as a useful tool to increase the antibiotic release and antibacterial activity in dermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticles coated by chloramphenicol in hydrogels as a useful tool to increase the antibiotic release and antibacterial activity in dermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Chloramphenicol Palmitate-Induced Bone Marrow Suppression in Animal Models
Welcome to the technical support center for researchers investigating the mitigation of chloramphenicol (B1208) palmitate-induced bone marrow suppression in animal models. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments.
| Problem | Possible Cause | Suggested Solution |
| High mortality rate in animal models | - Incorrect dosage: The dose of chloramphenicol palmitate may be too high for the specific animal strain or age.[1][2] - Vehicle toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects. - Underlying health issues: The animals may have pre-existing conditions making them more susceptible to toxicity. | - Perform a dose-response study: Start with a lower dose and gradually increase to find the maximum tolerated dose that still induces bone marrow suppression.[1] - Use a well-tolerated vehicle: Common vehicles include corn oil or a suspension in 0.5% carboxymethylcellulose. Ensure the vehicle is sterile and administered at an appropriate volume. - Health screening: Source animals from a reputable supplier and perform a health check before starting the experiment. |
| Inconsistent or no signs of bone marrow suppression | - Insufficient dosage or duration: The dose or duration of this compound administration may be inadequate to induce suppression.[2][3] - Animal strain variability: Different strains of mice and rats can have varying sensitivity to chloramphenicol.[3] - Improper drug administration: Incorrect gavage technique can lead to inconsistent dosing. | - Optimize dosage and duration: Based on literature, doses ranging from 800 to 4000 mg/kg/day for 7 to 19 days have been used in mice and rats to induce reversible anemia.[3] A pilot study is recommended to determine the optimal regimen for your specific model. - Select an appropriate animal strain: BALB/c and CD1 mice have been shown to be susceptible.[2][3] - Ensure proper administration: Train personnel on correct oral gavage techniques to ensure the full dose is delivered to the stomach. |
| Difficulty in assessing bone marrow cellularity | - Improper sample collection: Inadequate flushing of the femur or sternum can result in a low cell yield. - Subjective assessment: Visual estimation of cellularity on histological slides can be subjective and lead to variability.[4] | - Standardize collection method: Use a consistent technique for isolating and flushing bone marrow. - Quantitative analysis: Employ image analysis software to quantify the hematopoietic area versus the fat area in bone marrow sections for an objective measure of cellularity.[4] Normal bone marrow in rats (2 months old) contains about 80% hematopoietic cells.[5] |
| Mitigating agent shows no effect | - Inappropriate dosage or timing of administration: The dose of the mitigating agent may be too low, or the timing of its administration relative to chloramphenicol may be suboptimal. - Ineffective mechanism of action: The chosen agent may not target the specific pathways of chloramphenicol-induced toxicity. | - Conduct a dose-finding and timing study: Test different doses of the mitigating agent administered before, during, and after chloramphenicol treatment. - Select agents with relevant mechanisms: Consider antioxidants like N-acetylcysteine to counteract oxidative stress or hematopoietic growth factors like G-CSF or erythropoietin to stimulate specific cell lineages.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of chloramphenicol-induced bone marrow suppression?
A1: Chloramphenicol's dose-dependent and reversible bone marrow suppression is primarily due to its inhibition of mitochondrial protein synthesis in hematopoietic stem cells.[1][8][9] This disrupts cellular energy production and can lead to apoptosis. The irreversible aplastic anemia is thought to involve metabolic transformation of chloramphenicol into toxic intermediates that damage stem cells.[8][10]
Q2: Which animal models are most suitable for studying chloramphenicol-induced bone marrow suppression?
A2: Mice (e.g., BALB/c, CD1) and guinea pigs have been successfully used to model the reversible, dose-dependent anemia seen in humans.[1][2][3] Rats have been reported to be less sensitive.[1] It is important to note that a reliable animal model for the idiosyncratic, irreversible aplastic anemia has not been established.[1][3]
Q3: What are the key hematological parameters to monitor?
A3: Key parameters include red blood cell (RBC) count, hemoglobin (Hb), hematocrit (Hct), reticulocyte count, white blood cell (WBC) count (especially neutrophils), and platelet count.[2][3] Additionally, bone marrow cellularity and colony-forming unit (CFU) assays for erythroid (CFU-E) and granulocyte-macrophage (CFU-GM) progenitors are crucial for assessing the extent of suppression.[2][3]
Q4: What are some potential mitigating agents to investigate?
A4: Potential mitigating agents include:
-
Antioxidants: N-acetylcysteine (NAC) can replenish glutathione (B108866) stores and may protect against oxidative damage induced by chloramphenicol or its metabolites.[7]
-
Hematopoietic Growth Factors:
Q5: How can I quantify the degree of bone marrow suppression?
A5: Quantification can be achieved through:
-
Complete Blood Counts (CBC): Automated hematology analyzers provide accurate cell counts.
-
Bone Marrow Cellularity: Histological sections of the femur or sternum can be stained (e.g., with H&E) and analyzed using image software to determine the ratio of hematopoietic cells to adipocytes.[4][5]
-
Colony-Forming Unit (CFU) Assays: This in vitro assay measures the number of hematopoietic progenitor cells in the bone marrow.[2][3]
Experimental Protocols
Protocol 1: Induction of this compound-Induced Bone Marrow Suppression in Mice
Objective: To establish a model of reversible bone marrow suppression.
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
8-10 week old BALB/c mice
-
Oral gavage needles
-
Hematology analyzer
-
Reagents for bone marrow cell isolation and CFU assays
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week before the experiment.
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle. A common dose to start a pilot study with is 2000 mg/kg.[2]
-
Administration: Administer this compound or vehicle (control group) daily via oral gavage for 17 consecutive days.[2]
-
Monitoring: Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, lethargy).
-
Sample Collection: At day 1 post-treatment, collect peripheral blood via cardiac puncture for complete blood count (CBC) analysis.[2] Euthanize the animals and collect femurs for bone marrow cellularity assessment and CFU assays.
-
Reversibility Assessment (Optional): Include additional groups of animals to be monitored at later time points (e.g., 13 and 22 days post-treatment) to confirm the reversibility of the suppression.[2]
Expected Outcome: A significant decrease in RBC count, hemoglobin, hematocrit, and CFU-E and CFU-GM counts at day 1 post-dosing, with a return towards normal levels at later time points.[2]
Protocol 2: Investigating N-acetylcysteine (NAC) as a Mitigating Agent
Objective: To assess the potential of NAC to mitigate chloramphenicol-induced bone marrow suppression.
Procedure:
-
Establish the chloramphenicol-induced bone marrow suppression model as described in Protocol 1.
-
Divide the animals into four groups:
-
Group 1: Vehicle control
-
Group 2: this compound only
-
Group 3: this compound + NAC
-
Group 4: NAC only
-
-
NAC Administration: The optimal dose and timing of NAC administration should be determined in a pilot study. A suggested starting point is to administer NAC (e.g., via intraperitoneal injection or in drinking water) daily, starting one day before the chloramphenicol treatment and continuing throughout the 17-day period.
-
Data Analysis: Compare the hematological parameters and bone marrow cellularity between the groups. A successful mitigation would be indicated by significantly less severe suppression in the "Chloramphenicol + NAC" group compared to the "Chloramphenicol only" group.
Data Presentation
Table 1: Hematological Parameters in BALB/c Mice Treated with Chloramphenicol Succinate (B1194679) (CAPS) (2000 mg/kg/day for 17 days) [2]
| Parameter | Day 1 Post-Treatment (CAPS) | Day 1 Post-Treatment (Control) |
| Red Blood Cell Count (x1012/L) | 8.11 ± 0.33 | 10.12 ± 0.17 |
| Hematocrit (%) | 38.0 ± 1.5 | 47.0 ± 0.8 |
| Hemoglobin (g/dL) | 12.3 ± 0.5 | 14.9 ± 0.3 |
| CFU-E (per 105 cells) | 103 ± 21 | 258 ± 26 |
| CFU-GM (per 105 cells) | 52 ± 7* | 115 ± 11 |
| Data are presented as mean ± SEM. *p < 0.05 compared to control. |
Table 2: Hematological Changes in Guinea Pigs Treated with Chloramphenicol Succinate (CAPS) (825 mg/kg for 16 days) [1]
| Parameter | Day 1 Post-Treatment (CAPS) | Day 1 Post-Treatment (Control) |
| Reticulocytes (%) | Significantly Reduced | Normal |
| Femoral Marrow Nucleated Cell Count (FNCC) | Significantly Reduced | Normal |
| Bone Marrow Cellularity | Hypocellular with erythroid depletion | Normocellular |
Visualizations
Caption: Proposed mechanism of chloramphenicol-induced bone marrow suppression.
Caption: General workflow for investigating mitigation strategies.
References
- 1. Studies on the haemotoxicity of chloramphenicol succinate in the Dunkin Hartley guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An assessment of chloramphenicol and thiamphenicol in the induction of aplastic anaemia in the BALB/c mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal Models for Acquired Bone Marrow Failure Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of cellularity in bone marrow fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Use of granulocyte colony-stimulating factor for treatment of aplastic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine enhances bone marrow activity in treating pancytopenia induced by canine hemoprotozoan diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloramphenicol toxicity: 25 years of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chloramphenicol Toxicity Revisited: A 12-Year-Old Patient With a Brain Abscess - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloramphenicol-induced bone marrow injury: possible role of bacterial metabolites of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Erythropoietin regulates intestinal iron absorption in a rat model of chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of the anemia of aplastic anemia patients with recombinant human erythropoietin in combination with granulocyte colony-stimulating factor: a multicenter randomized controlled study. Multicenter Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chloramphenicol Palmitate Suspension Stability
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the stability of chloramphenicol (B1208) palmitate suspensions. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during formulation and experimental studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to the physical and chemical stability of chloramphenicol palmitate suspensions.
Physical Stability
Question 1: My this compound suspension is showing rapid sedimentation. What are the potential causes and how can I fix it?
Answer:
Rapid sedimentation is a common issue in suspensions and can be attributed to several factors. The primary goal is to achieve a state of controlled flocculation, where particles settle as loose aggregates (flocs) that can be easily redispersed, rather than as a dense cake.[1][2]
Troubleshooting Steps:
-
Particle Size Analysis: According to Stokes' Law, the sedimentation rate is directly proportional to the square of the particle diameter.[3] Very large particles will settle quickly. Conversely, very fine particles can lead to the formation of a compact, difficult-to-redisperse sediment (caking).[4]
-
Recommendation: Measure the particle size distribution (PSD) of your suspended this compound. Aim for a narrow, controlled size range. High-energy dispersion methods can sometimes widen the PSD, leading to more compact sediment.[5]
-
-
Evaluation of Flocculation State: Your suspension may be in a deflocculated state, where individual particles settle slowly but form a dense cake that is difficult to redisperse.[1]
-
Recommendation: Induce controlled flocculation. This can be achieved by adding flocculating agents, such as electrolytes, surfactants, or polymers.[1] The goal is to create a loose, high-volume sediment that is easily redispersed upon shaking.
-
-
Viscosity of the Vehicle: The sedimentation rate is inversely proportional to the viscosity of the continuous phase.[3] A low-viscosity vehicle will result in faster settling.
-
Recommendation: Increase the viscosity of the vehicle by adding suspending agents (structured vehicles) like methylcellulose, sodium carboxymethyl cellulose, acacia, or tragacanth.[4] This will help to slow down the settling of particles.
-
Question 2: A hard, non-redispersible cake has formed at the bottom of my suspension container. What is this phenomenon and how can it be prevented?
Answer:
This phenomenon is known as "caking" or "claying" and is a critical stability issue indicating an irreversible aggregation of particles.[1][5] It occurs when a suspension is in a deflocculated state, and the particles settle and become tightly packed over time.[4]
Prevention Strategies:
-
Induce Flocculation: The most effective way to prevent caking is to formulate a flocculated suspension.[1] The loose structure of the sediment in a flocculated system prevents the tight packing of particles. This can be achieved by:
-
Optimize Particle Size: Avoid excessively fine particles, as they have a higher surface energy and a greater tendency to cake.[4]
-
Use of Wetting Agents: Ensure adequate wetting of the hydrophobic this compound particles. Poor wetting can lead to clumping and irregular settling.[5] Surfactants can be used to decrease the interfacial tension between the drug particles and the vehicle.[4]
Chemical Stability & Polymorphism
Question 3: I am concerned about the bioavailability of my this compound suspension. How does polymorphism affect its activity?
Answer:
This compound exists in multiple polymorphic forms, most notably Form A and Form B.[6] The polymorphic form has a significant impact on the drug's therapeutic efficacy.
-
Form B: This is the metastable polymorph. It has higher solubility and a faster dissolution rate, which leads to better absorption and therapeutic activity.[6]
-
Form A: This is the thermodynamically stable polymorph but is considered biologically inactive due to its low solubility and dissolution rate.[6]
Over time, the active Form B can convert to the inactive Form A, leading to a loss of bioavailability.[7] The USP specifies a limit for the amount of Polymorph A in this compound Oral Suspension.[8][9]
Troubleshooting & Control:
-
Control Crystallization during Manufacturing: The formation of specific polymorphs can be influenced by the crystallization process, including the rate of cooling and the solvents used.[7] Processes that involve melting the drug and then cooling can be controlled to favor the formation of the desired polymorph.[10][11]
-
Monitor Polymorphic Content: Regularly test the polymorphic content of your suspension throughout its shelf life using methods like Infrared (IR) spectroscopy or X-Ray Diffraction (XRD).[8][12][13]
-
Effect of Grinding: Mechanical stress, such as grinding, can induce the transformation from Form B to Form A.[13]
Question 4: What is the optimal pH for a this compound suspension to ensure chemical stability?
Answer:
The chemical stability of chloramphenicol is pH-dependent.[14] While this compound is a prodrug, the stability of the ester linkage is also a consideration. The USP monograph for this compound Oral Suspension specifies a pH range of 4.5 to 7.0.[8][9] Maintaining the pH within this range is crucial to prevent hydrolysis of the ester and degradation of the chloramphenicol molecule. The use of suitable buffers is recommended to maintain the pH.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the formulation and stability of this compound suspensions.
Table 1: USP Specifications for this compound Oral Suspension
| Parameter | Specification | Reference |
| Assay | 90.0% - 120.0% of labeled amount | [8][9] |
| pH | 4.5 - 7.0 | [8][9] |
| Polymorph A Limit | Not more than 10% | [8][9] |
Key Experimental Protocols
1. Protocol: Determination of Polymorph A Content by Infrared (IR) Spectroscopy
This protocol is adapted from the USP monograph for this compound Oral Suspension.[8][9]
-
Objective: To quantify the percentage of the inactive Polymorph A in a sample of this compound suspension.
-
Principle: The different polymorphic forms of this compound exhibit distinct absorption bands in their IR spectra. By comparing the spectrum of a test sample to that of a standard preparation with a known amount of Polymorph A, the percentage in the test sample can be determined.
-
Procedure:
-
Sample Preparation: a. Place 20 mL of the well-mixed oral suspension into a 50-mL centrifuge tube. b. Add 20 mL of water, mix, centrifuge, and discard the supernatant. c. Repeat the washing process twice more with 20 mL of water. d. Dry the resulting residue in a vacuum over silica (B1680970) gel for at least 14 hours.
-
Standard Preparation: a. Prepare a dry mixture of 1 part by weight of USP this compound Polymorph A Reference Standard and 9 parts by weight of USP this compound Non-polymorph A Reference Standard.
-
Dispersion Preparation: a. Prepare a 1 in 3 mineral oil dispersion of both the dried test residue and the standard mixture. b. Place a portion of each dispersion between two sodium chloride plates.
-
IR Analysis: a. Record the absorption spectra of both the standard and test preparations from approximately 11 µm to 13 µm using a suitable IR spectrophotometer. b. Adjust the cell thickness to obtain a transmittance of 20-30% at 12.3 µm. c. On each spectrum, draw a baseline between the absorption minima at about 11.3 µm and 12.65 µm. d. Draw perpendicular lines from the baseline to the absorption maxima at about 11.65 µm and 11.86 µm. e. Calculate the absorbance ratio for each spectrum.
-
-
Interpretation: The absorbance ratio of the test preparation should be greater than that of the standard preparation, corresponding to not more than 10% of Polymorph A.[9]
2. Protocol: Viscosity Measurement for Suspension Vehicle
-
Objective: To measure the viscosity of the suspension's vehicle to ensure it is sufficient to retard sedimentation.
-
Apparatus: Rotational viscometer (e.g., Brookfield type).
-
Procedure:
-
Separate the vehicle from the suspended particles by centrifugation.
-
Allow the supernatant (vehicle) to equilibrate to a controlled temperature (e.g., 25°C).
-
Select an appropriate spindle and rotational speed based on the expected viscosity.
-
Immerse the spindle in the vehicle to the marked level.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity reading in centipoise (cP).
-
-
Interpretation: The viscosity can be adjusted by varying the concentration of the suspending agent. Higher viscosity generally leads to better physical stability, but it should not be so high as to hinder pouring or redispersion.[4]
Visualizations
Caption: Troubleshooting workflow for this compound suspension stability.
Caption: Relationship between formulation factors and suspension stability outcomes.
References
- 1. Physical Stability Issues Frequently Encountered In Suspensions [pharmapproach.com]
- 2. Preparation of Flocculated and Deflocculated Suspensions, Stability Problems and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 5. pharmtech.com [pharmtech.com]
- 6. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. trungtamthuoc.com [trungtamthuoc.com]
- 9. This compound Oral Suspension [drugfuture.com]
- 10. US3881020A - Process of preparing aqueous suspension of this compound - Google Patents [patents.google.com]
- 11. US3708594A - Process for manufacturing a preparation containing finely divided this compound - Google Patents [patents.google.com]
- 12. Surface area and crystallinity of Form A of chloramphenicol palmitic and stearic esters: which one is the limiting factor in the enzymatic hydrolysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of seed crystals on solid-state transformation of polymorphs of this compound during grinding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chloramphenicol Palmitate Oral Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the oral bioavailability of chloramphenicol (B1208) palmitate.
Frequently Asked Questions (FAQs)
Q1: What is chloramphenicol palmitate and why is it used as a prodrug?
This compound is an ester prodrug of the broad-spectrum antibiotic chloramphenicol. It is synthesized by the esterification of chloramphenicol with palmitic acid.[1] This modification renders the molecule tasteless and more palatable for oral administration, particularly in pediatric suspensions, as chloramphenicol itself has a bitter taste.[1][2] After oral administration, this compound is hydrolyzed by intestinal esterases in the small intestine to release the active chloramphenicol, which is then absorbed into the bloodstream.[2][3][4]
Q2: What is the expected oral bioavailability of this compound?
The oral bioavailability of chloramphenicol from this compound formulations is generally around 80%.[5] Studies in children have shown that the bioavailability of orally administered this compound is superior to that of intravenously administered chloramphenicol succinate (B1194679), another prodrug.[6] However, significant inter-patient variability can occur.[7]
Q3: What are the key factors influencing the oral bioavailability of this compound?
The oral bioavailability of this compound is primarily influenced by two main factors:
-
Polymorphism: this compound exists in multiple crystalline forms, or polymorphs (most notably forms A, B, and C).[3][8] Form B is metastable but exhibits higher solubility and dissolution rates, leading to significantly better absorption and therapeutic activity.[3][9] Form A is the most stable polymorph but is biologically inactive due to its poor solubility and dissolution.[3][9] The presence of the inactive polymorph A in a formulation can drastically reduce bioavailability.[9]
-
Formulation Characteristics: The dissolution rate of the this compound particles is a critical step. This is affected by:
-
Particle Size: Smaller particle sizes generally lead to a larger surface area and faster dissolution.[5]
-
Excipients: The use of hydrophilic carriers and appropriate binders can improve the wettability and dissolution of the drug.[10] Formulation strategies such as solid dispersions can enhance the dissolution rate.[11]
-
Troubleshooting Guides
Issue 1: Low and/or Variable Chloramphenicol Plasma Concentrations After Oral Administration
Q: We are observing unexpectedly low and highly variable plasma concentrations of chloramphenicol in our preclinical/clinical study after administering a this compound suspension. What are the potential causes and how can we troubleshoot this?
Possible Causes and Troubleshooting Steps:
-
Incorrect Polymorphic Form: The most likely cause is the presence of the biologically inactive polymorph A in your drug substance. The stable form A has very low solubility and dissolution, leading to poor absorption.[3][9]
-
Troubleshooting Action:
-
Polymorph Characterization: Analyze your this compound raw material and formulated product using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic forms present.[7][8] The presence of polymorph A should be minimized (pharmacopoeial limits are often less than 10%).[8]
-
Source Qualification: Ensure your supplier provides this compound predominantly in the metastable, active polymorph B. Request certificates of analysis that include polymorphic identity.
-
-
-
Poor Dissolution from the Formulation: Even with the correct polymorph, the drug may not be dissolving efficiently in the gastrointestinal tract.
-
Troubleshooting Action:
-
In Vitro Dissolution Testing: Perform dissolution testing according to USP guidelines. If the dissolution rate is slow or fails to meet specifications (typically not less than 85% dissolved in 30 minutes), investigate the formulation.[12][13][14]
-
Particle Size Analysis: Evaluate the particle size distribution of the this compound in your formulation. A larger particle size can lead to slower dissolution.
-
Formulation Re-evaluation: Consider optimizing the formulation by reducing particle size, or incorporating solubilizing agents or hydrophilic carriers. Advanced formulations like solid dispersions can also be explored.[11]
-
-
-
Incomplete Hydrolysis: While less common, the enzymatic conversion of the palmitate ester to active chloramphenicol could be a factor.
-
Troubleshooting Action:
-
In Vitro Enzymatic Hydrolysis Assay: Conduct an in vitro hydrolysis study using pancreatin (B1164899) in simulated intestinal fluid to confirm that the ester is readily cleaved.[2][15]
-
-
Issue 2: Inconsistent Results in In Vitro Dissolution Testing
Q: Our dissolution testing results for this compound capsules are highly variable and sometimes fail to meet the specification. How can we troubleshoot the dissolution method?
Possible Causes and Troubleshooting Steps:
-
Issues with Dissolution Medium: The preparation and maintenance of the dissolution medium are critical.
-
Troubleshooting Action:
-
Degassing: Inadequate degassing of the medium can lead to the formation of bubbles on the capsule or basket mesh, which can hinder dissolution. Ensure the medium is properly degassed.[11]
-
pH and Buffer Preparation: Verify the pH of the medium before each run. Ensure that buffers are prepared correctly and consistently.[16]
-
Medium Stability: Confirm that chloramphenicol is stable in the dissolution medium for the duration of the test. Degradation in the medium can lead to artificially low results.[11]
-
-
-
Apparatus and Setup: Mechanical issues with the dissolution apparatus can cause variability.
-
Troubleshooting Action:
-
Vibration: Ensure the dissolution bath is free from excessive vibration.
-
Centering and Height: Verify that the vessel and basket/paddle are properly centered and at the correct height as per USP specifications.
-
Apparatus Qualification: Confirm that the dissolution apparatus is fully calibrated and qualified.
-
-
-
Sampling and Filtration: The sampling and filtration steps can introduce errors.
-
Troubleshooting Action:
-
Filter Validation: Ensure the chosen filter does not adsorb chloramphenicol. Perform filter validation studies to confirm there is no drug loss due to binding to the filter membrane.
-
Consistent Sampling: Use a consistent sampling technique and location within the dissolution vessel for each time point.
-
-
-
Formulation-Specific Issues (Capsules):
-
Troubleshooting Action:
-
Cross-linking: For gelatin capsules, cross-linking of the gelatin shell can occur, especially during stability studies, which can delay or prevent rupture and drug release. If this is suspected, the use of enzymes (pepsin in acidic media, pancreatin in neutral/alkaline media) in the dissolution medium may be justified.
-
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different Chloramphenicol Formulations in Horses. [17]
| Formulation (50 mg/kg, oral) | Cmax (µg/mL) | Tmax (hr) | AUC₀→∞ (hr*µg/mL) | Relative Bioavailability (%) |
| Tablets | 5.25 ± 4.07 | 4.89 | 17.93 ± 7.69 | 100 (Reference) |
| Compounded Paste | 4.96 ± 3.31 | 4.14 | 16.25 ± 1.85 | 90.6 |
| Compounded Suspension | 3.84 ± 2.96 | 4.39 | 14.00 ± 5.47 | 78.1 |
Table 2: Impact of Polymorphic Form on Peak Serum Levels of Chloramphenicol in Humans. [9]
| Percentage of Polymorph B in Formulation | Peak Serum Chloramphenicol Level (µg/mL) |
| 0% (100% Polymorph A) | ~3 |
| 100% | ~22 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol describes a general procedure for preparing a solid dispersion to enhance the dissolution of this compound.
-
Materials:
-
This compound (Polymorph B)
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Organic solvent (e.g., Ethanol, Acetone)
-
-
Procedure:
-
Select a suitable drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve both the this compound and the hydrophilic carrier in a suitable volume of the organic solvent. Ensure complete dissolution, using sonication if necessary.[3]
-
Evaporate the solvent under vacuum using a rotary evaporator. The temperature should be kept low to prevent thermal degradation.
-
The resulting solid mass should be further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion can then be pulverized using a mortar and pestle and sieved to obtain a uniform particle size.[3]
-
Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (using XRPD and DSC to confirm an amorphous state).
-
Protocol 2: In Vitro Enzymatic Hydrolysis of this compound
This protocol is to assess the rate of conversion of the prodrug to active chloramphenicol.
-
Materials:
-
This compound formulation
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
Pancreatin enzyme
-
-
Procedure:
-
Prepare SIF according to USP guidelines.
-
Disperse the this compound formulation in a known volume of pre-warmed (37°C) SIF containing a clinically relevant concentration of pancreatin.
-
Maintain the mixture at 37°C with constant stirring.
-
At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the medium.
-
Immediately stop the enzymatic reaction in the aliquot, for example, by adding a protein precipitating agent like acetonitrile (B52724) or by flash-freezing.
-
Centrifuge the samples to remove precipitated proteins and undissolved drug.
-
Analyze the supernatant for the concentration of released chloramphenicol using a validated HPLC method.
-
Calculate the percentage of hydrolysis at each time point.
-
Protocol 3: Identification of this compound Polymorphs by XRPD
This protocol outlines the use of X-ray Powder Diffraction to identify the crystalline form.
-
Instrumentation:
-
X-ray Powder Diffractometer with a Cu Kα radiation source.
-
-
Procedure:
-
Gently pack a small amount of the this compound powder sample into the sample holder. Ensure a flat, even surface.
-
Place the sample holder into the diffractometer.
-
Set the instrument parameters. A common scanning range for polymorph screening is from 5° to 40° 2θ, with a step size of 0.02° and a scan speed of 1-2°/minute.
-
Run the analysis and collect the diffraction pattern.
-
Compare the obtained diffractogram with reference patterns for polymorphs A, B, and C. Each polymorph has a unique set of characteristic peaks at specific 2θ angles.[7][8]
-
Visualizations
References
- 1. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [Suspensions of this compound. Enzymatic hydrolysis and resorption] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Determination of this compound in pharmaceutical suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Relative bioavailability of intravenous chloramphenicol succinate and oral this compound in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. resources.rigaku.com [resources.rigaku.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. ijbpas.com [ijbpas.com]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. EP0617612B1 - A process for the preparation of a solid dispersion - Google Patents [patents.google.com]
- 15. Dissolution and enzymatic hydrolysis of chloramphenicol palmitic and stearic esters [iris.unimore.it]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. vetmeds.org [vetmeds.org]
Chloramphenicol Palmitate Crystallization Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of chloramphenicol (B1208) palmitate. The information is designed to assist researchers in controlling the polymorphic form and other critical quality attributes of their crystalline product.
Frequently Asked Questions (FAQs)
Q1: What are the common polymorphic forms of chloramphenicol palmitate and why are they important?
A1: this compound is known to exist in three main polymorphic forms: A, B, and C.[1][2] These forms have the same chemical composition but differ in their crystal lattice arrangement, which significantly impacts their physicochemical properties.
-
Form A: This is the most thermodynamically stable form but is biologically inactive due to its low solubility and dissolution rate.[1][3]
-
Form B: This is a metastable form that is biologically active. It has a higher solubility and dissolution rate compared to Form A.[1][3]
-
Form C: This is an unstable, metastable form.[2]
The choice of polymorph is critical in drug development as it directly influences the bioavailability of the drug.[1][3]
Q2: I obtained the stable but inactive Form A. How can I obtain the active Form B?
A2: Obtaining the metastable Form B requires careful control of the crystallization process. Generally, gradual crystallization from a suitable solvent system favors the formation of Form B, while rapid crystallization tends to yield Form A.[3] Specific protocols are detailed in the Experimental Protocols section.
Q3: My crystals are converting from the active Form B to the inactive Form A over time. How can I prevent this?
A3: The transformation from the metastable Form B to the stable Form A is a common stability issue.[3] To minimize this conversion, it is crucial to control storage conditions. Storing Form B at controlled, lower temperatures can help preserve its crystalline form.[3] Additionally, the presence of even a small amount of Form A crystals can act as seeds, accelerating the transformation of Form B to Form A, a phenomenon to be mindful of during processing and storage.[4]
Q4: What is the impact of grinding on the crystallinity of this compound?
A4: Grinding can have a significant impact on the solid-state properties of this compound. Grinding Form A can lead to a decrease in crystallinity and the formation of an amorphous solid.[5] Prolonged grinding of the metastable forms C and B can induce transformation to the more stable Form A.[3][6] Specifically, grinding can cause Form C to transform into Form B, which upon further grinding, converts to Form A.[6]
Q5: How can I characterize the different polymorphic forms of this compound?
A5: Several analytical techniques can be used to identify and quantify the different polymorphic forms:
-
Differential Scanning Calorimetry (DSC): This technique can distinguish the polymorphs based on their different melting points and thermal behavior. Form A has a melting point of approximately 90°C, while Forms B and C melt at around 87°C. Form C also exhibits a characteristic exothermic peak at 61°C.[7][8]
-
X-Ray Powder Diffraction (XRPD): Each polymorph has a unique crystal lattice, resulting in a distinct XRPD pattern that serves as a fingerprint for identification.[8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can differentiate the polymorphs by identifying characteristic absorption bands. For instance, Form A can be quantified by its absorption at 843 cm⁻¹.[10][11]
-
Raman Spectroscopy: This is another vibrational spectroscopy technique that can distinguish between the different polymorphic forms based on their unique spectral fingerprints.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Undesired polymorph obtained (e.g., inactive Form A instead of active Form B) | - Inappropriate solvent selection.- Uncontrolled crystallization rate (too rapid).- Presence of seed crystals of the undesired polymorph. | - Screen different solvents or solvent mixtures to find a system that favors the desired polymorph.- Control the cooling rate or the rate of anti-solvent addition to slow down the crystallization process. Gradual crystallization often yields the metastable Form B.[3]- Ensure all equipment is thoroughly cleaned to avoid cross-contamination with other polymorphs. |
| Polymorphic transformation during storage or processing (Form B to Form A) | - Temperature fluctuations during storage.- Mechanical stress (e.g., grinding, high-shear mixing).- Presence of Form A seed crystals. | - Store the metastable Form B at controlled, cool temperatures.[3]- Minimize mechanical stress during downstream processing. Avoid aggressive milling of the final product.- Implement strict controls to prevent seeding with the stable Form A.[4] |
| Amorphous material formation or low crystallinity | - Very rapid solvent evaporation or cooling (quenching).- Intense mechanical stress, such as prolonged grinding.[5] | - If a crystalline product is desired, slow down the crystallization process. Employ controlled cooling or anti-solvent addition.- If an amorphous form is intended, rapid solvent removal or melt quenching can be utilized. Be aware of the potential for lower stability. |
| Inconsistent crystal size and morphology | - Poor control over nucleation and crystal growth.- Inadequate mixing or agitation.- Presence of impurities. | - Optimize the supersaturation level, temperature profile, and agitation rate.- Use seeding with crystals of the desired size and morphology to control nucleation.- Ensure the starting material is of high purity. |
Quantitative Data Summary
Table 1: Thermal Properties of this compound Polymorphs
| Polymorph | Melting Point (°C) | Heat of Fusion (kJ/mol) | Other Thermal Events |
| Form A | ~90[7][8] | ~2.5 kcal/mol lower than intact Form A after grinding[6] | - |
| Form B | ~87[7][8] | - | Can transform to Form A upon heating.[12] |
| Form C | ~87[7][8] | - | Exothermic transition to Form B at ~61°C.[7][8] |
Table 2: Impact of Grinding on Physicochemical Properties of Form A
| Grinding Time | Crystallinity | Change in Melting Point | Change in Heat of Fusion | Solubility Increase (in 50% v/v aqueous isopropyl alcohol) |
| 1-10 hours | ~50%[5] | Decreased by ~3°C[5] | Decreased by ~11.2 kJ/mol[5] | - |
| 10 hours | - | - | - | ~2 times higher than intact Form A[5] |
| Not specified | - | Decreased by ~2.5°C[6] | Decreased by ~2.5 kcal/mol[6] | ~2 times higher than intact Form A[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Polymorph A (Stable Form)
This protocol is designed to favor the formation of the thermodynamically stable Form A through rapid crystallization.
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., ethanol, acetone) at an elevated temperature to achieve a supersaturated solution.
-
Rapid Crystallization: Quickly cool the solution or rapidly add an anti-solvent (e.g., water) while stirring vigorously. The rapid change in conditions promotes fast nucleation and growth, leading to the formation of Form A.[3]
-
Isolation: Collect the precipitated crystals by filtration.
-
Drying: Dry the crystals under vacuum at a moderate temperature.
-
Characterization: Confirm the polymorphic form using DSC, XRPD, or FTIR analysis.
Protocol 2: Preparation of this compound Polymorph B (Metastable Form)
This protocol aims to produce the metastable but biologically active Form B by controlling the crystallization rate.
-
Dissolution: Prepare a saturated solution of this compound in a suitable solvent at a specific temperature.
-
Gradual Crystallization: Slowly cool the solution at a controlled rate. Alternatively, use a slow anti-solvent addition method. The gradual change in supersaturation allows for the formation of the metastable Form B.[3]
-
Isolation: Carefully collect the crystals by filtration, avoiding excessive mechanical stress.
-
Drying: Dry the crystals under mild conditions (e.g., low temperature, vacuum) to prevent polymorphic transformation.
-
Characterization: Verify the polymorphic identity using appropriate analytical techniques.
Protocol 3: Preparation of Amorphous this compound
This protocol describes a method to obtain the amorphous form, which may have enhanced solubility but lower stability.
-
Melt Quenching: Heat crystalline this compound above its melting point to form a clear melt.
-
Rapid Cooling: Rapidly cool the melt by, for example, pouring it onto a cold surface or plunging it into a cryogenic liquid (e.g., liquid nitrogen). The fast cooling rate prevents the molecules from arranging into an ordered crystal lattice.[3]
-
Characterization: Confirm the amorphous nature of the solid using XRPD (absence of sharp peaks, presence of a halo pattern).
Visualizations
Caption: Experimental workflow for obtaining different solid forms of this compound.
Caption: Logical relationship between a common crystallization problem and its potential causes and solutions.
References
- 1. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of seed crystals on solid-state transformation of polymorphs of this compound during grinding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noncrystallization of Chloramphenticol Palmitate Crystals by Grinding and Its Mechanism [jstage.jst.go.jp]
- 6. Effect of Grinding on the Transformations of Polymorphs of this compound [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. resources.rigaku.com [resources.rigaku.com]
- 10. researchgate.net [researchgate.net]
- 11. jcpu.cpu.edu.cn [jcpu.cpu.edu.cn]
- 12. akjournals.com [akjournals.com]
Technical Support Center: Chloramphenicol Palmitate in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of chloramphenicol (B1208) palmitate observed in animal studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of chloramphenicol palmitate in animal studies?
A1: The most frequently reported side effects across various animal models include hematological toxicity (bone marrow suppression), hepatotoxicity, neurotoxicity, and reproductive toxicity.[1][2][3][4][5][6][7] The severity and manifestation of these toxicities are often dose-dependent and vary between species.[1][7][8]
Q2: Is the hematological toxicity observed in animals similar to the aplastic anemia seen in humans?
A2: Animal models often exhibit a dose-related, reversible bone marrow suppression rather than the idiosyncratic, irreversible aplastic anemia that is a major concern in humans.[1][8][9][10] Studies in mice and guinea pigs have shown that while chloramphenicol can induce significant reductions in red blood cell counts, hematocrit, and hemoglobin, these parameters tend to return to normal after cessation of the drug.[1][8][9]
Q3: What are the typical signs of hepatotoxicity to watch for in my animal model?
A3: In rats, signs of hepatotoxicity include statistically significant increases in serum levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT).[2][11][12][13] Hyperbilirubinemia has also been observed.[2][11] Histopathological examination of the liver may reveal vascular congestion and foamy cytoplasm of hepatocytes.[2][11][12]
Q4: Can this compound administration affect the nervous system in animals?
A4: Yes, neurotoxic effects have been documented. In a study involving dogs and rabbits receiving high doses for an extended period, pathological changes were observed in the peripheral nerves and spinal ganglion.[4] These included swelling and degeneration of myelin sheaths and changes in Schwann cells.[4] A retrospective study in dogs also noted hindlimb weakness as a potential adverse event.[5][6]
Q5: What are the known reproductive and developmental side effects of this compound in animal studies?
A5: In rabbit does, chloramphenicol administered before and during gestation has been shown to negatively affect fertility in a dose-dependent manner.[3][14] Observed effects include a decrease in the average litter size and weight.[3][14] While major teratogenic effects were not significant, insufficient fusion of cranial bones in fetuses was noted at higher doses.[3][15]
Troubleshooting Guides
Issue: Unexpected Hematological Abnormalities Observed in Study Animals
Possible Cause: Chloramphenicol-induced bone marrow suppression.
Troubleshooting Steps:
-
Monitor Hematological Parameters: Conduct regular complete blood counts (CBCs) to monitor red blood cell counts, hemoglobin, hematocrit, and white blood cell counts.
-
Dose De-escalation: If hematological parameters decline significantly, consider reducing the dose of this compound.
-
Discontinuation and Recovery: In cases of severe suppression, discontinue administration and monitor for the recovery of blood cell lineages. Studies in mice have shown that hematological values tend to return to normal within a few weeks of stopping the drug.[1][9]
-
Bone Marrow Analysis: For a more in-depth investigation, consider bone marrow aspiration and analysis to assess cellularity and progenitor cell populations.
Issue: Elevated Liver Enzymes in Serum Samples
Possible Cause: Chloramphenicol-induced hepatotoxicity.
Troubleshooting Steps:
-
Confirm with Liver Function Tests: In addition to AST and ALT, measure serum bilirubin (B190676) and alkaline phosphatase to get a comprehensive picture of liver function.
-
Histopathological Examination: At the end of the study, or if signs of severe toxicity are observed, perform a histopathological analysis of liver tissue to identify cellular damage.
-
Consider Drug-Drug Interactions: Be aware that chloramphenicol can inhibit cytochrome P450 enzymes, potentially altering the metabolism of other compounds and exacerbating liver toxicity.[11]
Quantitative Data from Animal Studies
Table 1: Hematological Effects of Chloramphenicol Succinate (B1194679) in BALB/c Mice
| Parameter | Treatment Group (2000 mg/kg/day for 17 days) | Control Group | Observation Time Point |
| Red Blood Cell Count | Significant Reduction | Normal | 1 day post-dosing |
| Hematocrit | Significant Reduction | Normal | 1 day post-dosing |
| Hemoglobin | Significant Reduction | Normal | 1 day post-dosing |
| Recovery | Return towards normal | N/A | 13 and 22 days post-dosing |
Data summarized from a study on the induction of aplastic anemia in mice.[1][9]
Table 2: Hepatotoxicity Markers in Wistar Rats
| Parameter | Treatment Group (25 mg/kg/day for 16 days) | Control Group | P-value |
| Aspartate Aminotransferase (AST) | Statistically Significant Increase | Normal | <0.05 |
| Alanine Aminotransferase (ALT) | Statistically Significant Increase | Normal | <0.001 |
| Total Bilirubin | Statistically Significant Increase | Normal | <0.01 |
| Conjugated Bilirubin | Statistically Significant Increase | Normal | <0.05 |
| Serum Urea | Statistically Significant Increase | Normal | <0.05 |
Data from a study on the toxic effects of prolonged administration of chloramphenicol on the liver and kidney of rats.[2][11][16]
Table 3: Reproductive Toxicity in Rabbit Does
| Parameter | Treatment Group (25, 50, 75 mg/kg/day) | Observation |
| Litter Size | Dose-dependent decrease | Negative impact on fertility |
| Litter Weight | Dose-dependent decrease | Negative impact on fertility |
| Cranial Bone Fusion | Insufficient fusion at 50 and 75 mg/kg | Potential developmental effect |
Data from a study on the effect of chloramphenicol on rabbit doe fertility and prenatal development.[3][15][14]
Experimental Protocols
Protocol 1: Assessment of Hematological Toxicity in Mice
-
Animal Model: Female BALB/c mice.
-
Drug Administration: Administer chloramphenicol succinate daily by gavage at a dose of 2000 mg/kg for 17 days.
-
Sample Collection: Collect blood and bone marrow samples at various time points post-dosing (e.g., 1, 13, 22, 41, 98, and 179 days).
-
Hematological Analysis: Perform complete blood counts to measure red blood cell count, hematocrit, and hemoglobin.
-
Stem Cell Assays: Conduct colony-forming unit assays for erythroid (CFU-E) and granulocyte-macrophage (CFU-GM) progenitors from bone marrow samples.
Based on the methodology described in studies investigating chloramphenicol-induced aplastic anemia.[1][9]
Protocol 2: Evaluation of Hepatotoxicity in Rats
-
Animal Model: Adult Wistar rats of both sexes.
-
Drug Administration: Administer this compound orally once daily for 16 days at a dose of 25 mg/kg body weight using a rat cannula.
-
Control Group: Administer 0.9% physiological saline orally for the same duration.
-
Serum Analysis: Collect blood samples via cardiac puncture and measure serum levels of AST, ALT, alkaline phosphatase, total bilirubin, conjugated bilirubin, urea, and creatinine.
-
Histopathology: Euthanize the animals, collect liver and kidney tissues, and prepare histologic slides using hematoxylin (B73222) and eosin (B541160) staining for microscopic examination.
Derived from a study on the toxic effects of prolonged chloramphenicol administration in rats.[2][11][16]
Signaling Pathways and Experimental Workflows
Chloramphenicol's Mechanism of Mitochondrial Toxicity
Chloramphenicol primarily exerts its toxicity by inhibiting mitochondrial protein synthesis. This leads to a cascade of downstream effects, including cellular stress and apoptosis.
Caption: Signaling cascade initiated by chloramphenicol-induced mitochondrial stress.
General Experimental Workflow for Toxicity Assessment
The following diagram outlines a typical workflow for assessing the toxicity of this compound in an animal model.
Caption: General workflow for in vivo toxicity studies of this compound.
References
- 1. An assessment of chloramphenicol and thiamphenicol in the induction of aplastic anaemia in the BALB/c mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The toxic effects of the prolonged administration of chloramphenicol on the liver and kidney of rats [repository.ui.edu.ng]
- 3. neliti.com [neliti.com]
- 4. Neurotoxicity with chloramphenicol--an electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adverse events associated with chloramphenicol use in dogs: a retrospective study (2007-2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloramphenicol toxicity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the haemotoxicity of chloramphenicol succinate in the Dunkin Hartley guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Animal Models for Acquired Bone Marrow Failure Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. asn-ng.com [asn-ng.com]
- 13. Effect of Phenobarbital on Chloramphonicol-Induced Toxicity in Rat Liver and Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. animalproduction.net [animalproduction.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Chloramphenicol Palmitate Formulation
This guide is intended for researchers, scientists, and drug development professionals working to address the formulation challenges associated with the bitterness of chloramphenicol (B1208) palmitate.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Bitterness Issue
Q1: Why is my chloramphenicol palmitate formulation unexpectedly bitter? I thought the palmitate ester was tasteless.
A1: this compound is a prodrug designed to be tasteless by reducing its solubility in saliva.[1] However, the bitterness issue is intrinsically linked to its polymorphism. The compound exists in multiple crystalline forms, primarily Form A (stable, less soluble, and biologically inactive) and Form B (metastable, more soluble, and biologically active). The bitter taste arises when a significant amount of the more soluble polymorph, Form B, is present, as it can dissolve slightly in saliva and interact with taste receptors. Therefore, the perceived bitterness is often a result of the polymorphic composition of your active pharmaceutical ingredient (API).
Q2: What is polymorphism and how does it affect bitterness and bioavailability?
A2: Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different structures, or polymorphs, have the same chemical composition but different physicochemical properties, including solubility, dissolution rate, and stability.
-
Form A: Thermodynamically stable, but has very low solubility and dissolution rates, leading to poor absorption and low bioavailability. It is considered biologically inactive.
-
Form B: Metastable and has much higher solubility and faster dissolution rates. This form is therapeutically active and bioavailable.
-
Form C: An unstable form that can also exist.
A formulation with a high percentage of Form B will be more bioavailable but also more prone to bitterness. Conversely, a formulation with too much Form A will lack therapeutic effect. The key is to control the polymorphic ratio to achieve a balance between acceptable taste and required bioavailability.
Q3: Can the manufacturing process influence the polymorphism and bitterness?
A3: Yes. Manufacturing processes such as milling, granulation, and heating can induce polymorphic transformations. For instance, prolonged grinding or heating can cause the more soluble forms (like Form C) to convert to the more stable, less soluble Form A.[2] It is critical to monitor and control these process parameters to maintain the desired polymorphic composition and, consequently, the taste and efficacy of the final product.
Section 2: Taste-Masking Strategies
Q4: What are the primary strategies for taste-masking this compound?
A4: The main goal is to create a physical barrier between the drug particles and the taste buds in the oral cavity.[3][4] Common strategies include:
-
Polymer Coating: Encapsulating drug particles with a polymer that is insoluble at the pH of saliva (around 6.8) but dissolves in the acidic environment of the stomach (pH 1.2-3.0).[3][5]
-
Microencapsulation: A process where tiny particles of the drug are coated with a polymeric film, effectively reducing their solubility in the mouth.[4]
-
Ion-Exchange Resins: Forming a drug-resin complex where the bitter drug is bound to a resin. The drug is then released in the gastrointestinal tract due to the pH and ionic concentration, but not in the saliva.[3]
-
Use of Sweeteners and Flavors: While often insufficient for highly bitter drugs on their own, sweeteners and flavors are almost always used in combination with other techniques to improve overall palatability.[3]
-
Viscosity Modification: Increasing the viscosity of liquid formulations with agents like methylcellulose (B11928114) can slow the diffusion of the drug to the taste buds.[1]
Q5: Which polymers are commonly used for taste-masking bitter drugs?
A5: Cationic polymers like Eudragit® E 100 or Eudragit® E PO are frequently used. These polymers are insoluble at the neutral pH of saliva but readily dissolve at a pH below 5, such as in the stomach, ensuring the drug is released for absorption.[5][6] Other materials include cellulose (B213188) derivatives like ethylcellulose and lipid-based barriers.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action / Solution |
| Final formulation is bitter despite using a taste-masking polymer. | 1. Insufficient Coating: The polymer layer is too thin or porous, allowing the drug to leach out in saliva. 2. Coating Rupture: The coating on the drug particles was damaged during downstream processing (e.g., high compression forces during tableting). 3. Inappropriate Polymer: The selected polymer may have some solubility at salivary pH. | 1. Increase the weight gain of the polymer coating during the fluid bed coating process. Optimize spraying parameters to ensure a uniform, non-porous film. 2. Use cushioning excipients like microcrystalline cellulose in your tablet blend to protect the coated particles. Reduce tablet compression force if possible, while still meeting hardness specifications. 3. Verify the pH-solubility profile of your polymer. Switch to a polymer with lower solubility at pH 6.8-7.4, such as Eudragit® E PO.[5] |
| Taste is acceptable, but in-vitro dissolution in gastric fluid is too slow (poor bioavailability). | 1. Excessive Coating: The polymer layer is too thick, impeding drug release in the stomach. 2. Polymer Cross-linking: The polymer may have cross-linked during processing or storage, reducing its solubility. | 1. Systematically reduce the polymer coating level and re-evaluate the dissolution profile in both simulated saliva and simulated gastric fluid to find an optimal balance. 2. Review your processing and storage conditions. Avoid excessive heat. Ensure any plasticizers used are compatible and stable. |
| Formulation has a gritty or sandy mouthfeel. | Large Particle Size: The coated drug particles are too large, creating an unpleasant sensation in the mouth. | Optimize the particle size of the initial drug crystals or the final coated granules. Aim for a particle size that is generally below the threshold of tactile perception. |
| Inconsistent results between batches. | Poor Control of Polymorphism: Variations in raw material sourcing or manufacturing parameters (heating, milling time) are leading to different ratios of polymorphs A and B. | Implement strict controls on the API source. Use analytical techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to characterize the polymorphic content of both the raw material and the final formulation for each batch. |
Quantitative Data on Taste-Masking Performance
The following tables summarize representative data from studies on taste-masking bitter APIs. While not all data is specific to this compound, the principles and relative performance are applicable.
Table 1: In-Vitro Drug Release in Simulated Saliva (pH 6.8) (This test simulates the amount of drug that could cause a bitter taste in the mouth. Lower values indicate better taste-masking.)
| Formulation / Coating | Drug Release at 1 min (%) | Drug Release at 5 min (%) | Reference |
| Uncoated Prednisolone Beads | - | > 90% | [7] |
| Prednisolone Beads (Sodium Alginate:Carbopol 1:1) | 0.75 | - | [7] |
| Uncoated Chlorpheniramine Maleate (B1232345) (CPM) | > 50% | > 80% | [9] |
| CPM with Eudragit® E PO Coating | < 5% | < 10% | [10] |
| CPM with Surelease®:Opadry® (8% weight gain) | ~15% | ~25% | [9] |
| CPM with Kollicoat® Smartseal (10% weight gain) | < 2% | < 5% | [9] |
Table 2: Human Taste Panel Bitterness Scores (Bitterness is often rated on a scale, e.g., 0 = No Bitterness, 5 = Very Strong Bitterness)
| Formulation | Mean Bitterness Score | Reference |
| Metformin HCl (Unmasked) | 4.0 (Strongly Bitter) | [11] |
| Metformin-Resin Complex (1:1 Ratio) | 1.0 (Acceptable Bitterness) | [11] |
| Chlorpheniramine Maleate (Unmasked) | Not specified, but high | [12] |
| Chlorpheniramine-Resin Complex (1:2 Ratio) | Successful taste masking reported | [12] |
Experimental Protocols
Protocol 1: In-Vitro Drug Release in Simulated Salivary Fluid (SSF)
Objective: To quantify the amount of drug released from a taste-masked formulation in conditions simulating the oral cavity.
Materials:
-
USP Type II Dissolution Apparatus (Paddles)
-
Simulated Salivary Fluid (SSF, pH 6.8): Prepare using potassium phosphate (B84403) monobasic (2.8 g), sodium chloride (0.2 g), and sodium hydroxide (B78521) to adjust pH. Dissolve in 1 L of deionized water.
-
UV-Vis Spectrophotometer or HPLC system.
Methodology:
-
Set the dissolution bath temperature to 37 ± 0.5°C.
-
Add 500 mL of SSF to each dissolution vessel.
-
Set the paddle speed to 50 RPM.
-
Place a single dose of the taste-masked formulation (e.g., granules equivalent to one dose) into each vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 1, 2, 3, 5, and 10 minutes). Do not replace the volume.
-
Filter each sample immediately through a 0.45 µm syringe filter.
-
Analyze the filtrate for drug concentration using a validated analytical method (e.g., UV spectrophotometry at the drug's λmax).
-
Calculate the percentage of drug released at each time point. The goal is to have minimal release within the first 5-10 minutes.[10]
Protocol 2: Human Taste Panel Evaluation
Objective: To assess the palatability and perceived bitterness of a formulation using a trained sensory panel.
Panelists:
-
A panel of 6-10 healthy, non-smoking adult volunteers.
-
Panelists should be trained to recognize and score bitterness intensity using a standard bitter substance like quinine (B1679958) hydrochloride at various concentrations.
Methodology:
-
A randomized, single-blind study design is typically used.
-
Provide panelists with a reference solution (e.g., 0.1 mM quinine HCl, assigned a score of 2 - slightly bitter) to calibrate their responses.
-
Panelists take a precisely measured amount of the test formulation (e.g., one tablet or 5 mL of suspension) into their mouth.
-
The sample is held in the mouth for a specific duration (e.g., 30-60 seconds) without swallowing.
-
After the specified time, the sample is expectorated.
-
Panelists immediately rate the perceived bitterness on a predefined numerical scale (e.g., 0 = Tasteless, 1 = Threshold, 2 = Moderately Bitter, 3 = Very Bitter).
-
The mouth is thoroughly rinsed with purified water and panelists may eat an unsalted cracker to cleanse the palate. A washout period of at least 15-30 minutes is required between samples.
-
Collect and analyze the scores statistically to determine the formulation's overall taste profile.
Visualizations
Diagram 1: General Workflow for Taste-Masking Formulation Development
Caption: Workflow for developing a taste-masked formulation.
Diagram 2: Decision Logic for Selecting a Taste-Masking Strategy
Caption: Decision tree for taste-masking strategy selection.
Diagram 3: Simplified Bitter Taste Transduction Pathway
Caption: Signaling cascade for bitter taste perception.
References
- 1. impactfactor.org [impactfactor.org]
- 2. In Vitro Dissolution Model Can Predict the in Vivo Taste Masking Performance of Coated Multiparticulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00191E [pubs.rsc.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 8. ijpsonline.com [ijpsonline.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. In vitro and in vivo investigation of taste-masking effectiveness of Eudragit E PO as drug particle coating agent in orally disintegrating tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formulation and development of taste masked fast-disintegrating tablets (FDTs) of Chlorpheniramine maleate using ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Chloramphenicol Palmitate in Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the degradation of chloramphenicol (B1208) palmitate in acidic environments.
Troubleshooting Guide
Issue: Accelerated Degradation of Chloramphenicol Palmitate in an Acidic Formulation
Researchers may observe a significant loss of potency in their this compound formulations, often accompanied by an increase in free chloramphenicol and palmitic acid. This is typically due to the acid-catalyzed hydrolysis of the ester linkage. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic conditions?
A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the ester bond linking chloramphenicol to palmitic acid. This reaction yields free chloramphenicol and palmitic acid. The resulting free chloramphenicol is also susceptible to further degradation, particularly through the hydrolysis of its amide group, at pH values below 2.
Q2: What is the optimal pH range for a this compound oral suspension?
A2: The optimal pH range for balancing chemical stability and suitability for oral administration is typically between 4.5 and 7.0, as specified in the USP monograph for this compound Oral Suspension.[1] Within this range, a pH of 5.5 to 6.5 is often targeted to minimize acid-catalyzed hydrolysis.
Q3: How can a buffer system be used to reduce degradation?
A3: A buffer system, such as a citrate or phosphate (B84403) buffer, maintains the pH of the formulation within the optimal stability range. By resisting pH changes that might occur due to atmospheric CO2 absorption or interaction with packaging components, a buffer provides a stable microenvironment for the suspended drug particles, thereby reducing the rate of acid-catalyzed hydrolysis.
Q4: Can viscosity-enhancing agents help to stabilize this compound?
A4: Yes, viscosity-enhancing agents, or suspending agents, can improve both the physical and chemical stability of the suspension.[2] By increasing the viscosity of the continuous phase, these polymers (e.g., hydroxypropyl methylcellulose, carboxymethyl cellulose) slow down the diffusion of hydrogen ions to the surface of the drug particles, thus hindering the hydrolytic process.[3] They also prevent the settling of drug particles, ensuring dose uniformity.[4]
Q5: What is the role of surfactants in preventing degradation?
A5: Surfactants, such as polysorbates (e.g., Polysorbate 80), are crucial for wetting the hydrophobic this compound particles and ensuring their uniform dispersion.[5] Additionally, surfactants can form a protective layer or micellar structures around the drug particles.[6] This barrier can physically hinder the access of hydrogen ions to the ester linkage, thereby reducing the rate of hydrolysis.[7]
Q6: Does the crystalline form (polymorph) of this compound affect its chemical stability?
A6: While the polymorphic form of this compound significantly impacts its solubility and bioavailability, its direct effect on chemical stability against hydrolysis is less pronounced than that of pH. However, metastable forms with higher solubility may present more drug molecules in solution and thus be more susceptible to hydrolysis in the aqueous phase. The thermodynamically stable Form A is less soluble and may exhibit slower degradation in suspension.[8]
Data on pH-Dependent Degradation
Table 1: Effect of pH on the Hydrolysis of Chloramphenicol at Elevated Temperatures
| pH | Temperature (°C) | Half-life (days) | Relative Degradation Rate |
| 4 | 60 | 10.7 | Increased |
| 7 | 60 | 20.4 | Baseline |
| 9 | 60 | Significantly Shorter | Markedly Increased |
Source: Adapted from literature on chloramphenicol hydrolysis, illustrating the trend of increased degradation in acidic and alkaline conditions compared to neutral pH.[1][9]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and Its Degradants
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its primary degradant, chloramphenicol.
Signaling Pathway for the HPLC Method
Caption: Workflow for the stability-indicating HPLC analysis.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate adjusted to pH 4.0 with phosphoric acid). The ratio may need optimization (e.g., 30:70 v/v).[5][9]
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 40°C.
-
Detection Wavelength: UV detection at a wavelength between 230 nm and 280 nm.[9]
-
Injection Volume: 20 µL.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of USP this compound Reference Standard in the mobile phase.
-
Prepare a stock solution of USP Chloramphenicol Reference Standard in the mobile phase.
-
Create a mixed standard solution containing both compounds at known concentrations.
-
-
Preparation of Sample Solutions:
-
Accurately weigh a portion of the this compound suspension.
-
Disperse and dissolve it in a known volume of the mobile phase. This may require sonication.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks for this compound and chloramphenicol based on their retention times compared to the standards.
-
Quantify the amount of each compound by comparing the peak areas in the sample chromatogram to those in the standard chromatogram.
-
Protocol 2: Accelerated Stability Study Protocol
This protocol describes a typical accelerated stability study to evaluate the effectiveness of formulation strategies.
-
Batch Preparation: Prepare several batches of the this compound suspension, each with a different formulation strategy (e.g., different pH, buffer concentration, or type of polymer). Include a control batch with a basic formulation.
-
Storage Conditions: Store aliquots of each batch under accelerated stability conditions as per ICH guidelines, for example:
-
40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Intervals: Pull samples at specified time points, such as 0, 1, 3, and 6 months.
-
Analysis: At each time point, analyze the samples for the following:
-
Assay of this compound and Degradants: Use the stability-indicating HPLC method (Protocol 1) to determine the concentration of the active ingredient and its primary degradant.
-
pH: Measure the pH of the suspension.
-
Physical Properties: Observe for changes in appearance, color, odor, and resuspendability.
-
Viscosity: Measure the viscosity to assess the stability of the suspending system.
-
-
Data Evaluation: Plot the percentage of remaining this compound against time for each formulation. Calculate the degradation rate constant and shelf-life for each batch to determine the most effective stabilization strategy.
References
- 1. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basics: Excipients Used in Nonsterile Compounding, Part 6: Compounding with Viscosity-increasing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. pharmalesson.com [pharmalesson.com]
- 5. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 6. jocpr.com [jocpr.com]
- 7. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rate studies on dissolution and enzymatic hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance Between Chloramphenicol Palmitate and Other Antibiotics
For researchers, scientists, and drug development professionals, understanding the landscape of antibiotic cross-resistance is paramount in the fight against multidrug-resistant pathogens. This guide provides an objective comparison of the cross-resistance profiles observed between chloramphenicol (B1208) palmitate and other clinically relevant antibiotics, supported by experimental data and detailed methodologies.
Chloramphenicol palmitate, a prodrug of the broad-spectrum antibiotic chloramphenicol, has long been a tool in the infectious disease arsenal. However, the emergence and spread of resistance mechanisms threaten its efficacy. A critical aspect of this challenge is cross-resistance, where a single mechanism confers resistance to multiple, often structurally unrelated, antibiotics. This phenomenon significantly complicates treatment strategies and necessitates a deeper understanding of the underlying molecular pathways.
Quantitative Analysis of Cross-Resistance
Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a microbe's susceptibility to an antimicrobial agent. The following tables summarize MIC data from various studies, illustrating the impact of chloramphenicol resistance on the efficacy of other antibiotics in key Gram-negative pathogens, Escherichia coli and Salmonella spp. It is important to note that this compound is hydrolyzed to its active form, chloramphenicol, in the body; therefore, in vitro susceptibility testing is performed with chloramphenicol.[1][2]
Table 1: Comparative MICs (µg/mL) for Chloramphenicol-Resistant and Susceptible Escherichia coli
| Antibiotic | Susceptible E. coli (MIC) | Chloramphenicol-Resistant E. coli (MIC) | Fold Increase in Resistance (Approx.) | Primary Cross-Resistance Mechanism(s) |
| Chloramphenicol | 2 - 8 | ≥ 32 | ≥ 4-16 | Enzymatic inactivation (CATs), Efflux (cmlA, AcrAB-TolC) |
| Florfenicol (B1672845) | 2 - 4 | 16 - ≥128 | 8 - ≥32 | Efflux (floR) |
| Tetracycline | 1 - 4 | 16 - >256 | 16 - >64 | Efflux (AcrAB-TolC, Tet efflux pumps often co-located on plasmids) |
| Ampicillin | 2 - 8 | Often ≥ 32 | ≥ 4 | Co-resistance via plasmids carrying multiple resistance genes |
| Ciprofloxacin | 0.015 - 0.06 | 0.125 - >4 | 8 - >66 | Efflux (AcrAB-TolC) |
| Kanamycin | 1 - 4 | Often ≥ 64 | ≥ 16 | Co-resistance via plasmids |
| Sulfamethoxazole | 8 - 64 | Often ≥ 512 | ≥ 8 | Co-resistance via plasmids |
Data compiled from multiple sources, including references[3][4][5][6]. MIC ranges can vary depending on the specific strain and testing conditions.
Table 2: Comparative MICs (µg/mL) for Chloramphenicol-Resistant and Susceptible Salmonella spp.
| Antibiotic | Susceptible Salmonella (MIC) | Chloramphenicol-Resistant Salmonella (MIC) | Fold Increase in Resistance (Approx.) | Primary Cross-Resistance Mechanism(s) |
| Chloramphenicol | 4 - 8 | ≥ 32 | ≥ 4-8 | Enzymatic inactivation (CATs), Efflux (cmlA, floR, AcrAB-TolC) |
| Florfenicol | 2 - 4 | ≥ 16 | ≥ 4 | Efflux (floR) |
| Tetracycline | 2 - 8 | 16 - >256 | 8 - >32 | Efflux (AcrAB-TolC, Tet efflux pumps often co-located on plasmids) |
| Ampicillin | 1 - 4 | Often ≥ 32 | ≥ 8 | Co-resistance via plasmids carrying multiple resistance genes |
| Ciprofloxacin | 0.015 - 0.03 | 0.125 - 1 | 8 - 33 | Efflux (AcrAB-TolC), Target site mutations (gyrA) |
| Streptomycin | 2 - 8 | Often ≥ 64 | ≥ 8 | Co-resistance via plasmids |
| Trimethoprim/Sulfamethoxazole | 0.125/2.38 - 0.5/9.5 | Often ≥ 4/76 | ≥ 8 | Co-resistance via plasmids |
Data compiled from multiple sources, including references[3][7][8][9]. MIC ranges can vary depending on the specific strain and testing conditions.
Key Mechanisms of Cross-Resistance
The data presented in the tables highlight that cross-resistance with chloramphenicol is primarily driven by two key mechanisms: enzymatic inactivation and active efflux pumps.
1. Enzymatic Inactivation: The most common mechanism of chloramphenicol resistance is the production of chloramphenicol acetyltransferases (CATs).[10][11] These enzymes acetylate chloramphenicol, rendering it unable to bind to the bacterial ribosome. While this mechanism is specific to chloramphenicol and its close analogs, the genes encoding CAT enzymes are often located on mobile genetic elements like plasmids and transposons, which can also carry resistance genes for other antibiotic classes, leading to co-resistance.[10]
2. Efflux Pumps: Multidrug resistance (MDR) efflux pumps are a major contributor to cross-resistance. In Gram-negative bacteria, the AcrAB-TolC pump is a primary example. This pump can expel a wide range of structurally diverse compounds, including chloramphenicol, tetracyclines, fluoroquinolones, and some β-lactams.[12][13] Overexpression of the AcrAB-TolC pump, often due to mutations in its regulatory genes, can lead to a simultaneous increase in MICs for all these antibiotics.[12][14]
Furthermore, specific efflux pumps can also confer cross-resistance. The floR gene encodes an efflux pump that is highly effective at exporting both chloramphenicol and florfenicol.[4] Similarly, the cmlA gene encodes a chloramphenicol-specific efflux pump.[10]
Signaling Pathways and Regulatory Networks
The expression of efflux pumps is tightly regulated in response to cellular stress, including the presence of antibiotics. The following diagram illustrates the regulatory pathways controlling the expression of the AcrAB-TolC efflux pump in E. coli, a key mechanism of cross-resistance with chloramphenicol.
As depicted, the presence of antibiotics like chloramphenicol can induce the expression of global regulators such as MarA, SoxS, and Rob.[15] These regulators, in turn, activate the transcription of the acrAB operon, leading to increased production of the AcrAB-TolC efflux pump.[15] Additionally, the local repressor AcrR, which normally keeps acrAB expression in check, can be inactivated by cellular stress, further contributing to pump overexpression.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from Minimum Inhibitory Concentration (MIC) assays. The following is a detailed methodology for a standard broth microdilution MIC test, a common and reliable method for determining antibiotic susceptibility.
Broth Microdilution MIC Assay Protocol
1. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of the test organisms (e.g., E. coli, Salmonella spp.) grown in appropriate broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Antibiotics: Stock solutions of chloramphenicol and other test antibiotics of known potency, prepared in a suitable solvent and sterilized.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, sterile reservoirs, incubator, plate reader (optional).
2. Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Antibiotic Dilution Series:
-
Prepare a two-fold serial dilution of each antibiotic in CAMHB directly in the 96-well plates.
-
Typically, a range of concentrations is tested (e.g., 0.06 to 128 µg/mL). A growth control well (containing only inoculated broth) and a sterility control well (containing only uninoculated broth) must be included for each organism.
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well is typically 100 µL.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. Growth is determined by visual inspection for turbidity or by measuring the optical density using a plate reader.
The following diagram illustrates the general workflow for a cross-resistance study.
Conclusion
The cross-resistance landscape for this compound is complex and primarily dictated by the co-selection of mobile resistance genes and the overexpression of multidrug efflux pumps. A thorough understanding of these mechanisms, supported by robust quantitative data from standardized experimental protocols, is essential for informed clinical decision-making and the development of novel therapeutic strategies to combat the growing threat of antibiotic resistance. The information and methodologies presented in this guide serve as a valuable resource for researchers dedicated to this critical endeavor.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antimicrobial Susceptibility of Escherichia coli and Salmonella spp. Isolates From Healthy Pigs in Australia: Results of a Pilot National Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Chloramphenicol and Florfenicol Resistance in Escherichia coli Associated with Bovine Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility and molecular detection of chloramphenicol and florfenicol resistance among Escherichia coli isolates from diseased chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparative bioavailability of intravenous and oral chloramphenicol in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. idexx.dk [idexx.dk]
- 9. Characterization of Chloramphenicol Resistance in Beta-Hemolytic Escherichia coli Associated with Diarrhea in Neonatal Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloramphenicol Resistance in Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetracycline and chloramphenicol exposure induce decreased susceptibility to tigecycline and genetic alterations in AcrAB-TolC efflux pump regulators in Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
A Comparative Guide to the Structural Elucidaion of Chloramphenicol Palmitate: NMR Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise structural confirmation of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of chloramphenicol (B1208) palmitate.
Chloramphenicol palmitate, a prodrug of the broad-spectrum antibiotic chloramphenicol, is a long-chain fatty acid ester designed to mask the bitter taste of the parent drug. Its structural integrity is crucial for its in vivo hydrolysis and subsequent therapeutic efficacy. While NMR spectroscopy stands out as a powerful tool for unambiguous structure determination, a comprehensive understanding of its performance in comparison to other methods is essential for selecting the most appropriate analytical strategy.
Performance Comparison of Analytical Techniques
The choice of analytical technique for structural elucidation depends on a variety of factors, including the level of detail required, sample availability, and experimental throughput. Below is a comparative overview of NMR, IR, and MS for the analysis of this compound.
| Parameter | NMR Spectroscopy | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Detailed atomic-level structural information, including connectivity, stereochemistry, and conformation. | Identification of functional groups present in the molecule. | Provides the molecular weight and fragmentation pattern, confirming elemental composition. |
| Sample Requirements | 5-10 mg dissolved in a deuterated solvent. | 1-2 mg, typically prepared as a KBr pellet or analyzed neat. | Microgram to nanogram quantities, depending on the ionization technique. |
| Data Complexity | High, requiring expertise for interpretation of chemical shifts, coupling constants, and multidimensional spectra. | Moderate, based on the interpretation of characteristic absorption bands. | High, requiring analysis of mass-to-charge ratios and fragmentation pathways. |
| Quantitative Capability | Excellent, with signal intensity directly proportional to the number of nuclei.[1][2] | Can be used for quantification, but often requires calibration curves.[3][4] | Excellent for quantification, especially when using isotopically labeled standards.[5][6] |
| Confirmation of Ester Linkage | Directly observable through correlation signals in 2D NMR (HMBC) and chemical shift changes. | Inferred from the presence of a characteristic ester carbonyl (C=O) stretch.[7] | Can be inferred from fragmentation patterns showing the loss of the palmitate group. |
In-Depth Analysis with NMR Spectroscopy
NMR spectroscopy provides the most comprehensive structural information for this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra reveal the chemical environment of each proton and carbon atom, while two-dimensional (2D) techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish the connectivity between atoms.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic (NO₂-C₆H₄) | 8.2 (d), 7.5 (d) | Doublet |
| CHCl₂ | 6.2 | Singlet |
| -NH- | ~7.0 | Doublet |
| -CH(OH)- | ~5.3 | Doublet |
| -CH(NH)- | ~4.4 | Multiplet |
| -CH₂-O-CO- | ~4.3 | Multiplet |
| Palmitate -CH₂-CO- | ~2.3 | Triplet |
| Palmitate -(CH₂)₁₂- | ~1.2-1.6 | Multiplet |
| Palmitate -CH₃ | ~0.9 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Palmitate C=O | ~173 |
| Chloramphenicol C=O | ~165 |
| Aromatic C-NO₂ | ~148 |
| Aromatic C-CH | ~129, ~124 |
| -CH(OH)- | ~74 |
| CHCl₂ | ~67 |
| -CH₂-O-CO- | ~65 |
| -CH(NH)- | ~55 |
| Palmitate -CH₂-CO- | ~34 |
| Palmitate -(CH₂)₁₂- | ~22-32 |
| Palmitate -CH₃ | ~14 |
Experimental Protocols
NMR Spectroscopy
Objective: To acquire ¹H, ¹³C, COSY, and HSQC NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound reference standard
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of deuterated solvent in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition:
-
Acquire a COSY spectrum to establish ¹H-¹H correlations.
-
Acquire an HSQC spectrum to determine direct ¹H-¹³C correlations.
-
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups of this compound.
Materials:
-
This compound reference standard
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Hydraulic press
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of this compound with ~200 mg of KBr until a fine powder is obtained. Press the powder into a translucent pellet using a hydraulic press.
-
Spectral Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound reference standard
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Mass Spectrometer (e.g., ESI-QTOF)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode. Obtain MS/MS spectra for fragmentation analysis.
Visualizing the Logic of Structural Elucidation
The following diagrams illustrate the workflow and logical relationships in the structural elucidation process.
Caption: Experimental workflow for the structural elucidation of this compound.
Caption: Logical flow for NMR-based structural elucidation.
Conclusion
For the definitive structural elucidation of this compound, NMR spectroscopy is the most powerful and informative technique. It provides a complete picture of the molecular structure, which is unattainable with IR or MS alone. While IR and MS are valuable for confirming the presence of key functional groups and determining the molecular weight, they serve as complementary techniques to the comprehensive data provided by NMR. For routine quality control where the structure is already known, IR and MS can be faster and more high-throughput alternatives. However, for de novo structural confirmation and in-depth characterization, a multi-technique approach with NMR at its core is the recommended strategy.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Infrared spectroscopy technique for quantification of compounds in plant-based medicine and supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Validation of Chloramphenicol Palmitate Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key validation parameters for Chloramphenicol (B1208) Palmitate reference standards, equipping researchers, scientists, and drug development professionals with the necessary information to ensure the quality, purity, and potency of this critical antibiotic prodrug. The validation criteria outlined are based on established pharmacopeial standards, primarily the United States Pharmacopeia (USP), to ensure regulatory compliance and analytical accuracy.
Overview of Chloramphenicol Palmitate and its Reference Standard
This compound is a prodrug of chloramphenicol, an orally effective broad-spectrum antibiotic.[1] It is formed through the esterification of chloramphenicol with palmitic acid, a process that improves its taste and makes it more suitable for oral administration, particularly in pediatric formulations.[2] In the body, intestinal esterases rapidly hydrolyze this compound, releasing the active chloramphenicol.[1]
A well-characterized reference standard is crucial for the accurate and reproducible analysis of this compound in pharmaceutical formulations. This guide outlines the essential tests and acceptance criteria for the validation of such a standard.
Comparative Analysis of Validation Parameters
The validation of a this compound reference standard involves a series of tests to confirm its identity, strength, quality, and purity. The following table summarizes the key analytical procedures and their corresponding acceptance criteria as specified in the USP.[3]
| Parameter | Test Method | Acceptance Criteria | Purpose |
| Identification | High-Performance Liquid Chromatography (HPLC) | The retention time of the major peak in the chromatogram of the sample preparation corresponds to that of the standard preparation.[3] | Confirms the chemical identity of the substance. |
| Assay (Potency) | High-Performance Liquid Chromatography (HPLC) | Potency equivalent to not less than 555 µg and not more than 595 µg of chloramphenicol (C11H12Cl2N2O5) per mg.[3][4] | Quantifies the amount of active chloramphenicol that can be released from the palmitate ester. |
| Physicochemical Properties | |||
| Melting Range | Capillary Method | Between 87°C and 95°C.[3] | A characteristic physical property that can indicate purity. |
| Specific Rotation | Polarimetry | Between +21° and +25° (at 20°C, measured in a 50 mg/mL solution in dehydrated alcohol).[3] | Confirms the stereochemical integrity of the molecule. |
| Crystallinity | X-ray Diffraction or Microscopy | Meets the requirements.[3] | Ensures the solid-state form of the standard is consistent. |
| Purity | |||
| Loss on Drying | Vacuum drying over phosphorus pentoxide | Not more than 0.5% of its weight.[3] | Measures the amount of volatile matter. |
| Acidity | Titration | Not more than 0.4 mL of 0.1 N sodium hydroxide (B78521) is consumed per gram of substance.[3] | Limits the amount of acidic impurities. |
| Free Chloramphenicol | UV-Visible Spectrophotometry | The absorbance of the aqueous extract at 278 nm is not more than 0.268, corresponding to not more than 0.045%.[3][5] | Controls the level of the active drug present as an impurity. |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are based on the United States Pharmacopeia (USP) monograph for this compound.[3][5]
Identification and Assay by High-Performance Liquid Chromatography (HPLC)
This method is used to both identify the this compound and to determine its potency.
-
Mobile Phase: Prepare a filtered and degassed mixture of methanol (B129727), water, and glacial acetic acid (172:27:1).[3][5]
-
Standard Preparation: Accurately weigh about 65 mg of USP this compound Reference Standard (RS) into a 50-mL volumetric flask. Add about 40 mL of methanol and 1 mL of glacial acetic acid, then sonicate for a few minutes to dissolve. Dilute with methanol to volume and mix. Transfer 10.0 mL of this solution to a 25-mL volumetric flask, dilute with the Mobile phase to volume, and mix.[3][5]
-
Assay Preparation: Accurately weigh about 65 mg of the this compound sample and prepare a solution as described for the Standard Preparation.[3][5]
-
Chromatographic System:
-
System Suitability:
-
Procedure:
-
Separately inject equal volumes (about 10 µL) of the Standard preparation and the Assay preparation into the chromatograph.[5]
-
Record the chromatograms and measure the responses for the major peaks.
-
-
Calculation for Assay: Calculate the quantity, in µg, of chloramphenicol (C11H12Cl2N2O5) equivalent in each mg of the this compound taken using the following formula:
(W_S / W_U) * P_S * (r_U / r_S)
Where:
-
W_S is the weight, in mg, of USP Chloramphenicol Palmatate RS taken.[5]
-
W_U is the weight, in mg, of this compound taken.[5]
-
P_S is the designated chloramphenicol equivalent, in µg per mg, of USP this compound RS.[5]
-
r_U and r_S are the peak responses obtained from the Assay preparation and the Standard preparation, respectively.[5]
-
Determination of Free Chloramphenicol
This test quantifies the amount of unesterified chloramphenicol in the sample.
-
Procedure:
-
Dissolve 1.0 g of this compound in 80 mL of xylene with gentle warming.
-
Cool the solution and extract it with three 15-mL portions of water. Combine the aqueous extracts and discard the xylene layer.[3][5]
-
Dilute the combined aqueous extracts with water to 50 mL.
-
Extract this solution with 10 mL of toluene (B28343), allow the layers to separate, and discard the toluene layer.
-
Centrifuge a portion of the aqueous solution.
-
Determine the absorbance of the clear solution in a suitable spectrophotometer at the wavelength of maximum absorbance (around 278 nm), using a reagent blank to set the instrument to zero.[3][5]
-
-
Acceptance Criteria: The absorbance is not more than 0.268, which corresponds to not more than 0.045% of free chloramphenicol.[3][5]
Visualizing the Validation Workflow and Molecular Structure
To further clarify the validation process and the chemical nature of this compound, the following diagrams are provided.
Caption: Workflow for the validation of a this compound reference standard.
Caption: In vivo hydrolysis of this compound to the active drug.
Conclusion
The validation of a this compound reference standard is a critical step in ensuring the quality and efficacy of pharmaceutical products containing this antibiotic. By adhering to the rigorous standards set forth by pharmacopeias such as the USP, researchers and drug developers can be confident in the identity, strength, purity, and quality of their analytical results. This guide provides a framework for understanding and implementing the necessary validation procedures, thereby supporting the development of safe and effective medicines.
References
A Comparative Guide to Chloramphenicol Palmitate and Other Broad-Spectrum Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of chloramphenicol (B1208) palmitate against other classes of broad-spectrum antibiotics, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of these critical therapeutic agents.
Introduction to Chloramphenicol Palmitate
This compound is a prodrug of chloramphenicol, a broad-spectrum antibiotic first isolated from the bacterium Streptomyces venezuelae.[1] As a prodrug, the palmitate ester masks the bitter taste of chloramphenicol and is hydrolyzed in the gastrointestinal tract to release the active drug.[1] Chloramphenicol exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, as well as some anaerobic and atypical pathogens. However, its use is often limited by concerns over serious adverse effects, most notably bone marrow toxicity.[1]
Mechanism of Action
Chloramphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. The active form, chloramphenicol, binds to the 50S subunit of the bacterial ribosome. This binding action obstructs the peptidyl transferase step, preventing the formation of peptide bonds between amino acids and thereby halting the elongation of the polypeptide chain.
Figure 1. Mechanism of action of this compound.
Comparative In Vitro Activity
The in vitro potency of an antibiotic is a critical determinant of its potential clinical efficacy. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90 is the concentration required to inhibit the growth of 90% of isolates.
| Antibiotic Class | Antibiotic | S. aureus (MRSA) | P. aeruginosa | S. pneumoniae | H. influenzae | E. coli | K. pneumoniae |
| Phenicol | Chloramphenicol | 8 | >128 | 4 [2] | 2 | 8 | 16 |
| Fluoroquinolone | Ciprofloxacin | 1 | 0.5 | 1 | 0.03 | 0.015 | 0.03 |
| Macrolide | Azithromycin | >128 | >128 | 0.06 | 0.5 | >128 | >128 |
| Tetracycline | Doxycycline | 1 | 16 | 0.25 | 1 | 2 | 8 |
Note: MIC90 values are presented in µg/mL and are approximate, as they can vary between studies and geographical locations. Data is compiled from various sources.
Comparative Clinical Efficacy
Clinical trials provide essential data on the performance of antibiotics in treating infections in humans. The following table summarizes findings from comparative clinical trials for enteric fever (typhoid).
| Comparison | Outcome | Result (Odds Ratio/Risk Ratio [95% CI]) | Key Findings |
| Chloramphenicol vs. Fluoroquinolones (e.g., Ciprofloxacin) | Clinical Failure | OR: 0.65 [0.25 to 1.72][3] | No significant difference in clinical failure rates between fluoroquinolones and chloramphenicol for enteric fever in adults.[4][5] |
| Microbiological Failure | OR: 0.43 [0.18 to 1.03][3] | A borderline significance in favor of fluoroquinolones for microbiological failure.[3] | |
| Clinical Relapse | OR: 0.14 [0.04 to 0.50][4][5] | Fluoroquinolones significantly reduced the odds of clinical relapse compared to chloramphenicol.[4][5] | |
| Chloramphenicol vs. Cephalosporins (e.g., Ceftriaxone) | Clinical Failure | - | Trials suggest there may be no difference in the performance of ceftriaxone (B1232239) compared to chloramphenicol for enteric fever.[6] |
| Chloramphenicol vs. Macrolides (e.g., Azithromycin) | Clinical Failure | - | Azithromycin is considered a better treatment option for resistant typhoid fever than chloramphenicol.[7] |
Comparative Safety and Tolerability
The therapeutic utility of an antibiotic is often limited by its adverse effect profile.
| Adverse Effect | Chloramphenicol | Fluoroquinolones | Macrolides | Tetracyclines |
| Hematological | Aplastic Anemia (rare, idiosyncratic, 1 in 40,000 courses) [8], Bone Marrow Suppression (dose-related) | Rare reports of blood dyscrasias | Eosinophilia | Rare reports of hemolytic anemia, thrombocytopenia |
| Gastrointestinal | Nausea, vomiting, diarrhea | Nausea, diarrhea, abdominal pain[9] | Nausea, vomiting, diarrhea, abdominal pain (common)[10][11] | Nausea, vomiting, diarrhea, photosensitivity[11] |
| Neurological | Optic and peripheral neuritis (rare) | Headache, dizziness, insomnia, seizures (rare), peripheral neuropathy[9] | Headache | Benign intracranial hypertension (rare) |
| Hypersensitivity | Rash, fever | Rash, pruritus, anaphylaxis (rare)[12] | Rash, urticaria, anaphylaxis (rare)[12] | Rash, urticaria, photosensitivity, anaphylaxis (rare)[12] |
| Other | Gray baby syndrome (in neonates) | Tendonitis and tendon rupture, QT prolongation | QT prolongation, hepatotoxicity (rare) | Tooth discoloration (in children <8), hepatotoxicity |
Note: This table is not exhaustive. Incidence rates can vary.
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antibiotics.
Figure 2. Workflow for the checkerboard synergy assay.
Detailed Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic in a suitable solvent. Create two-fold serial dilutions of each antibiotic in Mueller-Hinton broth (MHB) in separate tubes.[13]
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of MHB to all wells. Add 50 µL of the highest concentration of Antibiotic A to all wells in the first row. Perform serial dilutions by transferring 50 µL from the first row to the second, and so on, discarding the final 50 µL from the last row. Similarly, add 50 µL of the highest concentration of Antibiotic B to all wells in the first column and perform serial dilutions across the columns. This creates a matrix of antibiotic combinations.[13]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[13]
-
Inoculation and Incubation: Inoculate each well with 100 µL of the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35°C for 16-20 hours.[14]
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible growth. Calculate the Fractional Inhibitory Concentration (FIC) index as follows: FIC Index = FIC of drug A + FIC of drug B Where FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone) and FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone).[13]
-
Interpretation: An FIC index of ≤ 0.5 indicates synergy, > 0.5 to ≤ 4 indicates indifference or an additive effect, and > 4 indicates antagonism.[14]
In Vivo Efficacy Testing: Murine Sepsis Model
Animal models are crucial for evaluating the in vivo efficacy of antibiotics. The murine sepsis model is a commonly used preclinical model.
Figure 3. Workflow for a murine sepsis model.
Detailed Protocol:
-
Animal Model: Use a standardized strain of mice (e.g., C57BL/6 or BALB/c).[15]
-
Induction of Sepsis: Sepsis can be induced by methods such as cecal ligation and puncture (CLP), which mimics polymicrobial peritonitis, or by intraperitoneal injection of a standardized inoculum of a specific bacterial pathogen.[16][17]
-
Treatment Groups: Randomly assign mice to different treatment groups: a vehicle control group, a positive control group (an antibiotic with known efficacy), and one or more experimental groups receiving different doses of the test antibiotic.[15]
-
Drug Administration: Administer the antibiotics via a clinically relevant route (e.g., intraperitoneal, intravenous, or subcutaneous) at specified time points after the induction of sepsis.
-
Monitoring and Endpoints: Monitor the animals for clinical signs of sepsis (e.g., lethargy, piloerection, altered respiration) and record survival over a set period (e.g., 7-14 days). At specific time points, euthanize subgroups of animals to collect blood, peritoneal lavage fluid, and organs (e.g., spleen, liver, lungs) for the determination of bacterial loads (colony-forming units per mL or gram of tissue).
-
Data Analysis: Compare survival curves between treatment groups using statistical methods such as the log-rank test. Compare bacterial loads between groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant increase in survival and/or a significant reduction in bacterial load in the treated groups compared to the control group indicates antibiotic efficacy.
Conclusion
This compound remains a potent broad-spectrum antibiotic. However, its clinical utility is significantly hampered by the risk of severe, albeit rare, adverse effects such as aplastic anemia. In contrast, newer classes of broad-spectrum antibiotics, including fluoroquinolones, macrolides, and modern tetracyclines, generally offer a more favorable safety profile.
For many common infections, these alternative agents are now considered first-line therapies. Fluoroquinolones demonstrate excellent activity against many Gram-negative pathogens and have shown superiority in preventing relapse in enteric fever. Macrolides are particularly effective against atypical respiratory pathogens. Doxycycline, a tetracycline, is a valuable agent for a variety of infections, including those caused by intracellular bacteria.
The choice of a broad-spectrum antibiotic should be guided by the specific pathogen and its susceptibility profile, the site and severity of the infection, and a thorough assessment of the patient's individual risk factors for adverse events. While the use of chloramphenicol has declined, it may still have a role in specific, life-threatening infections where other, safer alternatives are not available or are ineffective. Continued research and development of new antibiotics with broad-spectrum activity and improved safety profiles remain a critical priority in the face of growing antimicrobial resistance.
References
- 1. Long-Term Safety Profiles of Macrolides and Tetracyclines: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Widespread ocular use of topical chloramphenicol: is there justifiable concern regarding idiosyncratic aplastic anaemia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible association between ocular chloramphenicol and aplastic anaemia—the absolute risk is very low - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of fluoroquinolones versus other antibiotics for treating enteric fever: meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. ecommons.aku.edu [ecommons.aku.edu]
- 7. Aplastic anemia - Wikipedia [en.wikipedia.org]
- 8. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotics - NHS [nhs.uk]
- 10. researchgate.net [researchgate.net]
- 11. Road Less Traveled: Drug Hypersensitivity to Fluoroquinolones, Vancomycin, Tetracyclines, and Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 14. osf.io [osf.io]
- 15. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 16. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 17. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chloramphenicol Palmitate Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary mechanisms of bacterial resistance to chloramphenicol (B1208) palmitate. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Introduction to Chloramphenicol Resistance
Chloramphenicol is a broad-spectrum antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Its use has been limited due to potential side effects, but it remains an important antibiotic in certain clinical situations.[1] However, the emergence of bacterial resistance poses a significant challenge to its efficacy. Bacteria have evolved several distinct mechanisms to counteract the effects of chloramphenicol, primarily through enzymatic inactivation, active efflux of the drug, modification of the ribosomal target site, and decreased membrane permeability.[2][3] Understanding the nuances of these resistance strategies is crucial for the development of new antimicrobial agents and for the effective use of existing ones.
Quantitative Comparison of Resistance Mechanisms
The level of resistance conferred by different mechanisms can be quantified by determining the Minimum Inhibitory Concentration (MIC) of chloramphenicol for bacterial strains harboring specific resistance determinants. A higher MIC value indicates a greater level of resistance. The following tables summarize MIC data from various studies, comparing the most common resistance mechanisms.
Table 1: Comparison of MIC Values for Different Chloramphenicol Resistance Genes in Escherichia coli
| Resistance Mechanism | Gene | Genotype | Chloramphenicol MIC (µg/mL) | Reference |
| Enzymatic Inactivation | catA1 | - | >512 | [4] |
| catA2 | - | >512 | [4] | |
| catB3 | - | >512 | [4] | |
| catB4 | - | 8 | [4] | |
| cat-2 | cmlA+ / cat-2+ | ≥32 | [5] | |
| Efflux Pump | cmlA | - | 32 - >256 | [6] |
| cmlA1 | - | - | [7] | |
| cmlA5 | - | - | [7] | |
| floR | - | 128 | [4] | |
| Combined Mechanisms | catA1, catB4 | - | 512 | [4] |
| catA2, catB4, cmlA5 | - | 512 | [4] | |
| catB4, floR | - | 128 | [4] |
Note: MIC values can vary depending on the specific bacterial strain, plasmid copy number, and experimental conditions. The data presented here are for comparative purposes.
Table 2: MIC Values of Chloramphenicol Against Various Bacterial Species and Resistance Status
| Bacterial Species | Resistance Status | Chloramphenicol MIC (µg/mL) | Reference |
| Escherichia coli | Susceptible | 2-8 | [8] |
| Escherichia coli | Resistant (cmlA gene) | 32 | [8] |
| Pseudomonas aeruginosa | - | 50.5% resistance rate | [3] |
| Staphylococcus aureus | - | 15.6% resistance rate | [3] |
| Klebsiella pneumoniae | - | 19.8% resistance rate | [3] |
| Halobacterium halobium | Mutant (C2471U in 23S rRNA) | Increased resistance | [9] |
| Halobacterium halobium | Mutant (A2088C in 23S rRNA) | Increased resistance | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved in chloramphenicol resistance, the following diagrams have been generated using the DOT language.
Caption: Overview of Chloramphenicol Action and Resistance Mechanisms.
Caption: Experimental Workflow for the Chloramphenicol Acetyltransferase (CAT) Assay.
Caption: General Workflow for a Fluorescence-Based Bacterial Efflux Pump Assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation into chloramphenicol resistance.
Chloramphenicol Acetyltransferase (CAT) Assay
This assay measures the enzymatic activity of CAT, which inactivates chloramphenicol by acetylation.
a. Preparation of Cell Lysate:
-
Culture bacteria to the mid-logarithmic growth phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the cell pellet in a lysis buffer (e.g., 0.25 M Tris-HCl, pH 7.8).
-
Lyse the cells using physical methods such as sonication or multiple freeze-thaw cycles.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant, which contains the CAT enzyme.
b. Enzymatic Reaction:
-
Prepare a reaction mixture containing the cell lysate, [¹⁴C]-labeled chloramphenicol, and acetyl-CoA in a suitable buffer.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
c. Extraction and Analysis:
-
Stop the reaction and extract the chloramphenicol and its acetylated forms using an organic solvent like ethyl acetate.
-
Concentrate the organic phase and spot it onto a thin-layer chromatography (TLC) plate.
-
Separate the acetylated and unacetylated forms of chloramphenicol by developing the TLC plate in an appropriate solvent system (e.g., chloroform:methanol).
-
Visualize the separated spots using autoradiography or a phosphorimager.
-
Quantify the spots to determine the percentage of acetylated chloramphenicol, which is proportional to the CAT activity.
Bacterial Efflux Pump Activity Assay (Fluorescence-Based)
This method assesses the activity of efflux pumps by measuring the extrusion of a fluorescent substrate from the bacterial cells.
a. Cell Preparation:
-
Grow bacterial cultures to the mid-log phase.
-
Harvest and wash the cells, then resuspend them in a buffer that does not interfere with fluorescence measurements.
-
Prepare two sets of cell suspensions: one with and one without a known efflux pump inhibitor (e.g., carbonyl cyanide m-chlorophenylhydrazone - CCCP).
b. Dye Loading and Efflux Measurement:
-
Add a fluorescent dye that is a substrate for the efflux pump (e.g., ethidium bromide or N-phenyl-1-naphthylamine - NPN) to the cell suspensions.
-
Incubate to allow the dye to accumulate inside the cells.
-
Wash the cells to remove any extracellular dye.
-
Measure the baseline fluorescence of the cell suspensions.
-
Initiate efflux by adding an energy source, such as glucose.
-
Monitor the decrease in intracellular fluorescence over time using a fluorometer.
c. Data Analysis:
-
Plot the fluorescence intensity against time for both the treated and untreated cells.
-
The rate of decrease in fluorescence is indicative of the efflux pump activity. A slower decrease in the presence of the inhibitor confirms that the dye is a substrate of the efflux pump.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
a. Broth Microdilution Method:
-
Prepare a series of two-fold dilutions of chloramphenicol in a 96-well microtiter plate containing a suitable bacterial growth medium.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include a positive control (bacteria with no antibiotic) and a negative control (medium with no bacteria).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of chloramphenicol at which no visible bacterial growth is observed.
Analysis of 23S rRNA Gene Mutations
Mutations in the 23S rRNA gene, the target of chloramphenicol, can confer resistance.
a. DNA Extraction and PCR Amplification:
-
Isolate genomic DNA from the bacterial strain of interest.
-
Amplify the region of the 23S rRNA gene known to be associated with chloramphenicol resistance using specific primers and Polymerase Chain Reaction (PCR).
b. DNA Sequencing and Analysis:
-
Purify the PCR product and sequence it using a reliable sequencing method.
-
Align the obtained sequence with the wild-type 23S rRNA gene sequence from a susceptible strain.
-
Identify any nucleotide substitutions, insertions, or deletions that may be responsible for the resistance phenotype.[9][10]
This guide provides a foundational understanding of the mechanisms of resistance to this compound. The presented data and protocols are intended to serve as a valuable resource for the scientific community engaged in the critical effort to combat antibiotic resistance.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. [PDF] Active efflux of chloramphenicol in susceptible Escherichia coli strains and in multiple-antibiotic-resistant (Mar) mutants | Semantic Scholar [semanticscholar.org]
- 3. Trend of Changes in Chloramphenicol Resistance during the Years 2017–2020: A Retrospective Report from Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Characterization of Chloramphenicol Resistance in Beta-Hemolytic Escherichia coli Associated with Diarrhea in Neonatal Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Molecular mechanisms of re-emerging chloramphenicol susceptibility in extended-spectrum beta-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chloramphenicol resistance mutations in the single 23S rRNA gene of the archaeon Halobacterium halobium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloramphenicol-erythromycin resistance mutations in a 23S rRNA gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of Chloramphenicol Palmitate: NMR vs. HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in drug development and quality control. This guide provides a comprehensive comparison of two powerful analytical techniques for validating the purity of chloramphenicol (B1208) palmitate: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). We will delve into the experimental protocols, present comparative data, and visualize the workflows to assist you in selecting the most appropriate method for your analytical needs.
Chloramphenicol palmitate, a prodrug of the broad-spectrum antibiotic chloramphenicol, is often used in pediatric formulations to mask the bitter taste of the parent drug. Its purity is paramount to ensure proper dosage and avoid adverse effects. While HPLC has traditionally been the workhorse for purity analysis in the pharmaceutical industry, qNMR is emerging as a robust and accurate alternative.
At a Glance: qNMR vs. HPLC for Purity Analysis
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Absolute quantification based on the direct proportionality between signal intensity and the number of atomic nuclei. | Relative quantification based on the separation of components and their response to a detector. |
| Reference Standard | Requires a certified internal standard of a different compound. | Typically requires a certified reference standard of the analyte itself. |
| Selectivity | High, based on unique chemical shifts of protons. | High, based on differential retention times. |
| Accuracy & Precision | High accuracy and precision, often with low relative standard deviation (RSD). | High accuracy and precision, dependent on the purity of the reference standard. |
| Speed | Generally faster for a single sample analysis, especially if a validated method is not available. | Can be high-throughput for multiple samples once a method is established. |
| Sample Consumption | Higher (milligrams). | Lower (micrograms). |
| Destructive | No, the sample can be recovered. | Yes. |
In-Depth Comparison: Performance and Experimental Data
The following table presents a hypothetical but realistic comparison of the expected performance of qNMR and HPLC for the purity validation of a batch of this compound.
| Parameter | qNMR | HPLC |
| Purity Assay (%) | 99.2 ± 0.1 | 99.5 ± 0.2 |
| Limit of Detection (LOD) | ~0.05% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.15% | ~0.03% |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Precision (%RSD) | < 1.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
Visualizing the Workflow
To better understand the practical application of each technique, the following diagrams illustrate the experimental workflows.
Comparative Efficacy of Chloramphenicol Palmitate Formulations: A Guide for Researchers
An objective analysis of chloramphenicol (B1208) palmitate formulations, focusing on bioavailability, the impact of polymorphism, and dissolution characteristics. This guide synthesizes experimental data to provide a comprehensive comparison for drug development professionals and researchers.
Chloramphenicol palmitate, a prodrug of the broad-spectrum antibiotic chloramphenicol, offers a tasteless alternative for oral administration, particularly in pediatric populations. However, its therapeutic efficacy is not uniform and is significantly influenced by its formulation, primarily due to the phenomenon of polymorphism and its impact on dissolution and subsequent bioavailability. This guide delves into the comparative efficacy of different this compound formulations, presenting key experimental findings and their implications for clinical practice and drug development.
Bioavailability: Oral Palmitate versus Intravenous Succinate (B1194679)
Clinical studies have consistently demonstrated that orally administered this compound exhibits superior bioavailability compared to intravenously administered chloramphenicol succinate.
A study involving 18 children revealed that the mean Area Under the Serum Concentration-Time Curve (AUC) was significantly greater with oral this compound therapy compared to intravenous chloramphenicol succinate (110 vs. 78 mg hr/L, P < 0.001).[1] The relative bioavailability of the intravenous succinate form was found to be only 70% of the oral palmitate form.[1] This difference is largely attributed to the renal excretion of a significant portion of the inactive succinate ester before it can be hydrolyzed into the active chloramphenicol.[1][2]
Similarly, a crossover study in 12 adult patients found that the bioavailability of active chloramphenicol from the intravenous succinate preparation was approximately 78.8% of that from the oral palmitate form.[2] These findings underscore the therapeutic advantage of oral this compound in patients who can tolerate oral medication.[1]
The Critical Role of Polymorphism in Efficacy
This compound exists in multiple polymorphic forms, most notably A, B, and C, which have distinct physicochemical properties that directly impact the drug's bioavailability.[3]
-
Polymorph A: This is the most stable but least soluble and biologically inactive form.[3][4]
-
Polymorph B: This is a metastable form that is more soluble and therapeutically active.[3][4]
-
Polymorph C: This is an unstable form.[3]
The polymorphic state of this compound in a formulation is a critical determinant of its clinical efficacy. In vivo absorption studies in humans have shown that the blood levels of chloramphenicol are significantly influenced by the polymorphic form of the administered palmitate ester.[5][6] Formulations containing a higher proportion of the more soluble polymorph B lead to higher peak serum levels of chloramphenicol.[4]
Environmental factors such as temperature can induce the interconversion of these polymorphic forms. For instance, heating polymorph B at 82°C can lead to its complete conversion to the less bioavailable polymorph A.[4][7] This highlights the importance of stringent control over manufacturing and storage conditions to maintain the desired polymorphic form and ensure consistent therapeutic efficacy.
Dissolution Profile and its Correlation with In-Vivo Performance
The rate at which a solid dosage form dissolves is often a rate-limiting step in drug absorption for poorly soluble drugs like this compound. In vitro dissolution studies have shown variations in the dissolution profiles of different marketed this compound formulations.[8][9]
These differences in dissolution are often linked to the presence of different polymorphic forms.[8] For example, the hydrolysis of the palmitate ester by pancreatin (B1164899) in vitro is polymorph-dependent, with the more soluble form B showing significantly more hydrolysis than form A.[8] This difference in dissolution and subsequent hydrolysis is a key reason for the observed differences in oral absorption.[8] Studies have demonstrated a linear relationship between the percentage of form B in a mixture and the resulting serum levels of chloramphenicol.[8]
Quantitative Data Summary
The following tables summarize key pharmacokinetic and dissolution data from comparative studies of this compound formulations.
Table 1: Comparative Bioavailability of Chloramphenicol Formulations
| Formulation | Route of Administration | Mean AUC (mg hr/L) | Relative Bioavailability (%) | Patient Population | Reference |
| This compound | Oral | 110 | 100 | 18 children (2 months - 14 years) | [1] |
| Chloramphenicol Succinate | Intravenous | 78 | 70 | 18 children (2 months - 14 years) | [1] |
| This compound | Oral | - | 100 | 12 adult patients | [2] |
| Chloramphenicol Succinate | Intravenous | - | 78.8 | 12 adult patients | [2] |
Table 2: Pharmacokinetic Parameters of Oral this compound vs. Intravenous Chloramphenicol Succinate in Children
| Parameter | Oral this compound | Intravenous Chloramphenicol Succinate | Reference |
| Mean Peak Serum Concentration (Cmax) | 19.3 ± 2.6 µg/mL | 28.2 ± 5.1 µg/mL | [10] |
| Time to Peak Concentration (Tmax) | 2-3 hours | Within 1 hour post-infusion | [10] |
| Area Under the Curve (AUC) | 95 ± 26 µg/mL/hour | 140 ± 116 µg/mL/hour | [10] |
Experimental Protocols
Bioavailability Study in Children[1]
-
Study Design: A steady-state, comparative bioavailability study.
-
Subjects: 18 children, aged 2 months to 14 years.
-
Methodology: Each child received both intravenous chloramphenicol succinate and oral this compound. Serum concentrations of chloramphenicol were measured over time to determine the Area Under the Curve (AUC). Urinary excretion of chloramphenicol succinate was also measured.
-
Analysis: The AUC for both formulations was calculated and compared to determine the relative bioavailability. A correlation between the dose and AUC was also assessed.
Crossover Bioavailability Study in Adults[2]
-
Study Design: A crossover study.
-
Subjects: 12 adult patients.
-
Methodology: Patients received intravenous chloramphenicol succinate, oral this compound, and oral chloramphenicol base in a crossover manner. Each drug was administered at a dose of 1 gram every 6 hours. Blood samples were collected at steady state to measure plasma chloramphenicol concentrations. For the succinate arm, total urine output was also collected.
-
Analysis: The bioavailability of active chloramphenicol from the succinate preparation was compared to that of the free base and palmitate forms.
Dissolution Profile Evaluation[9]
-
Apparatus: USP dissolution apparatus I (basket system).
-
Medium: 900 mL of 0.01 N HCl solution (pH 1.28 ± 0.05).
-
Temperature: 37 ± 0.5 °C.
-
Stirring Rate: 100 rpm.
-
Sampling Times: 1, 5, 10, 20, 40, and 60 minutes.
-
Analysis: The amount of dissolved chloramphenicol was determined using a UV-Vis spectrophotometer at a wavelength of 277.6 nm. The dissolution profiles of different marketed capsules were then compared.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the experimental protocols described above.
Caption: Workflow for a comparative bioavailability study.
Caption: Workflow for in-vitro dissolution testing.
Conclusion
The efficacy of this compound formulations is a multifactorial issue. The evidence strongly suggests that oral this compound is a more bioavailable option than intravenous chloramphenicol succinate. However, the therapeutic success of oral formulations is critically dependent on the polymorphic form of the drug substance, with polymorph B being the desired form for optimal absorption. Consequently, robust control of the manufacturing process and storage conditions is paramount to prevent conversion to the less active polymorph A. Dissolution testing serves as a valuable in vitro tool to assess the potential in vivo performance of different formulations. For researchers and drug development professionals, a thorough understanding of these factors is essential for the formulation of effective and consistent this compound products.
References
- 1. Relative bioavailability of intravenous chloramphenicol succinate and oral this compound in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative bioavailability of intravenous and oral chloramphenicol in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of polymorphism on the absorption of chloramphenicol from this compound. | Semantic Scholar [semanticscholar.org]
- 6. Effect of polymorphism on the absorption of chloramphenicol from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. scielo.br [scielo.br]
- 9. ijpsr.com [ijpsr.com]
- 10. Clinical pharmacology of two chloramphenicol preparations in children: sodium succinate (iv) and palmitate (oral) esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for Chloramphenicol in Honey
The presence of chloramphenicol (B1208) (CAP), a broad-spectrum antibiotic, in honey is a significant food safety concern due to its potential toxic effects in humans, including dose-independent aplastic anemia.[1] Consequently, its use in food-producing animals, including honeybees, is prohibited in many countries.[1][2] To enforce this ban, sensitive and reliable analytical methods are crucial for monitoring CAP residues in honey. This guide provides a comparative overview of the most common analytical methods for the detection and quantification of chloramphenicol in honey, with a focus on method validation, experimental protocols, and performance characteristics. While the focus is often on chloramphenicol, it's important to note that chloramphenicol palmitate, a pro-drug, would be hydrolyzed to chloramphenicol during the analytical process and thus is typically covered by these methods.
The two primary methods employed for the analysis of chloramphenicol in honey are Enzyme-Linked Immunosorbent Assay (ELISA) as a screening tool and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for confirmation and quantification.[2]
Method Performance Comparison
The validation of analytical methods is critical to ensure the reliability of the results. Key performance indicators include the limit of detection (LOD), limit of quantitation (LOQ), recovery, and precision. The European Commission Decision 2002/657/EC lays down the performance criteria and the procedure for the validation of analytical methods for residues of veterinary medicines in food of animal origin.[3] A Minimum Required Performance Limit (MRPL) of 0.3 µg/kg has been set for chloramphenicol in food from animal origin.[2][4]
| Parameter | LC-MS/MS Methods | ELISA Methods |
| Limit of Detection (LOD) | 0.023 µg/kg to 0.09 µg/kg[5][6] | Not always reported, focus is on detection capability |
| Limit of Quantitation (LOQ) | 0.047 µg/kg to 0.15 µg/kg[3][6] | Typically around the MRPL of 0.3 µg/kg |
| Decision Limit (CCα) | As low as 0.08 µg/kg to 0.10 µg/kg[1][3] | Established around the screening target concentration |
| Detection Capability (CCβ) | As low as 0.12 µg/kg to 0.20 µg/kg[1][3] | Typically set at 0.25 µg/kg[7] |
| Recovery | Generally >90%[1][2] | Around 79%[7] |
| Precision (RSD/CV) | <10% to <15%[1] | Not always specified in detail |
| Throughput | Lower, suitable for confirmation | High, suitable for screening large numbers of samples |
| Specificity | Very high, confirmatory method | Prone to cross-reactivity, screening method |
| Cost | High initial investment and running costs | Lower cost per sample |
Experimental Protocols
Detailed methodologies are crucial for replicating analytical results. Below are representative protocols for ELISA and LC-MS/MS methods.
1. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA is a widely used screening method due to its high throughput and cost-effectiveness.[2] It is based on the principle of direct-competitive enzyme immunoassay where chloramphenicol in the sample competes with a labeled CAP for a limited number of antibody binding sites.[8]
-
Sample Preparation:
-
Weigh 1 g of honey into a centrifuge tube.
-
Add a specific volume of water and ethyl acetate (B1210297) mixture.[7]
-
Shake vigorously for approximately 10 minutes.[7]
-
Centrifuge to separate the layers.
-
An aliquot of the ethyl acetate (upper) layer is taken and evaporated to dryness.
-
The residue is redissolved in a buffer solution provided with the ELISA kit.[9]
-
-
ELISA Procedure:
-
Add standards and redissolved sample extracts to the antibody-coated microtiter wells.[9]
-
Add the enzyme-conjugated chloramphenicol.[9]
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.[9]
-
Wash the wells multiple times with a washing buffer to remove unbound reagents.[9]
-
Add a substrate/chromogen solution and incubate for color development (e.g., 15 minutes).[9]
-
Stop the reaction by adding a stop solution.[9]
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[7][9] The absorbance is inversely proportional to the concentration of chloramphenicol in the sample.[8]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is the gold standard for the confirmation and quantification of chloramphenicol due to its high sensitivity and specificity.[4]
-
Sample Preparation (Salting-Out Assisted Liquid-Liquid Extraction - SALLE): [2]
-
Weigh 1 g of honey into a centrifuge tube.
-
Add 5 mL of water and vortex for 2 minutes.[4]
-
Add 10 mL of acetonitrile (B52724) and 1 g of sodium chloride.[4]
-
Vortex thoroughly and centrifuge for 5 minutes at 4000 rpm.[4]
-
Transfer the upper acetonitrile layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.[2]
-
Reconstitute the dry residue in 100 µL of a water/methanol (B129727) mixture (e.g., 70:30 v/v).[2]
-
Transfer the solution to an HPLC vial for analysis.[2]
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization in negative mode (ESI-).[2][3]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for chloramphenicol, ensuring high selectivity and sensitivity.[4] For instance, the precursor ion at m/z 321 can produce product ions at m/z 257 and 194.[2]
-
-
Methodology Diagrams
The following diagrams illustrate the workflow for analytical method validation and a decision-making process for method selection.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
References
- 1. Validation of a rapid and sensitive routine method for determination of chloramphenicol in honey by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Chloramphenicol in Honey Using Salting-Out Assisted Liquid-Liquid Extraction Coupled with Liquid Chromatography-Tandem Mass Spectrometry and Validation According to 2002/657 European Commission Decision - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS – Oriental Journal of Chemistry [orientjchem.org]
- 4. sciex.com [sciex.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Honey Qualitative Analysis Elisa Test Kit for Chloramphenicol and Syntomycin Residue - Qualitative Analysis Test Kit and Honey Elisa Test Kit [applelee329.en.made-in-china.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Determination of Chloramphenicol in Honey Using Salting-Out Assisted Liquid-Liquid Extraction Coupled with Liquid Chromatography-Tandem Mass Spectrometry and Validation According to 2002/657 European Commission Decision [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Chloramphenicol Palmitate: A Procedural Guide for Laboratory Professionals
The proper disposal of Chloramphenicol Palmitate is a critical component of laboratory safety and environmental responsibility. As a substance suspected of causing cancer, it necessitates stringent handling and disposal protocols to mitigate risks to personnel and prevent environmental contamination.[1][2][3] Adherence to these guidelines is mandatory for researchers, scientists, and drug development professionals to ensure regulatory compliance and a safe working environment.
This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound and associated waste materials.
Immediate Safety Precautions and Handling
Before handling this compound, it is crucial to implement comprehensive safety measures. Standard sterilization methods like autoclaving or boiling are ineffective for inactivating this compound.[3]
-
Engineering Controls : All work with solid this compound and the preparation of stock solutions must occur within a certified chemical fume hood.[3] The laboratory should be well-ventilated, with a safety shower and eyewash station readily accessible.[3][4]
-
Personal Protective Equipment (PPE) : A multi-layered approach to PPE is required.[3]
-
Gloves : Wear nitrile or chloroprene (B89495) gloves, inspecting them for damage before each use.[3][4]
-
Eye Protection : ANSI-approved safety glasses or goggles are mandatory. A face shield should be used when there is a risk of splashing.[3][4]
-
Lab Coat : A properly fitting, buttoned lab coat must be worn to protect against skin exposure.[3][4]
-
Regulatory Framework
The disposal of pharmaceutical waste is regulated by multiple agencies to ensure it is handled safely from generation to final disposal.[5] In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6][7] Many states have their own regulations that may be more stringent than federal laws.[5] It is the responsibility of the waste generator to classify and manage the waste in accordance with all applicable regulations.[2]
| Parameter | Guideline / Regulation | Source(s) |
| Waste Classification | Hazardous Pharmaceutical Waste.[3][4][8] Suspected carcinogen.[1][9] | [1][3][4][8][9] |
| Primary Disposal Method | Controlled incineration at a licensed chemical destruction plant.[3][9][10] | [3][9][10] |
| Prohibited Actions | Do not discharge to sewer systems or drains.[1][9][10] Do not dispose of with household garbage.[1] | [1][9][10] |
| Governing Authority (U.S.) | Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). | [5][6][7] |
Step-by-Step Disposal Procedure for this compound
This protocol outlines the required steps for disposing of pure this compound and materials contaminated with it.
Methodology 1: Disposal of Solid and Liquid Waste
-
Segregation at Source : All waste contaminated with this compound, including unused solid compound, solutions, and contaminated disposables, must be segregated at the point of generation and treated as hazardous chemical waste.[3]
-
Container Selection :
-
Solid Waste : Place unused or expired solid this compound into a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Liquid Waste : Collect all liquid waste containing this compound in a compatible, leak-proof hazardous waste container. Ensure the container is kept closed when not in use.[3][9]
-
Contaminated Sharps : Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated sharps container for hazardous pharmaceutical waste.[8]
-
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and identify the contents, including "this compound."
-
Storage : Store sealed waste containers in a designated, secure area away from incompatible materials, following all institutional guidelines for hazardous waste storage.[2][9] The storage location should be clearly labeled as containing a carcinogen.[3]
-
Final Disposal : Arrange for the collection of all this compound waste by a licensed hazardous waste management service for incineration.[3][9][10] Some protocols may require dissolving the material in a combustible solvent before collection by the disposal company.[10]
Methodology 2: Spill Management and Decontamination
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination.
-
Alert Personnel : Immediately alert others in the vicinity of the spill.[3]
-
Evacuate : If the spill is large or generates significant dust, evacuate the area.
-
Secure the Area : Restrict access to the spill area.
-
Don PPE : Before cleaning, don all required PPE, including gloves, goggles, a lab coat, and respiratory protection if dust is present.[10]
-
Contain the Spill :
-
For solid spills : Gently dampen the spilled material with water to prevent dust from becoming airborne.[3] Carefully sweep or vacuum the material into a designated hazardous waste container.[3] Do not use air hoses for cleaning.[3]
-
For liquid spills : Cover the spill with an absorbent material. Collect the absorbed material and place it into a sealed, labeled hazardous waste container.
-
-
Decontaminate Surfaces : Clean the spill area and any contaminated equipment with soap and water.[4] All cleaning materials (wipes, absorbents) must be disposed of as hazardous waste.[4]
Methodology 3: Disposal of Empty Containers
Empty containers that held this compound may retain product residue and must be handled carefully.[2]
-
Decontamination : Containers can be triple-rinsed with a suitable solvent.[9] The rinsate must be collected and disposed of as hazardous liquid waste.[9]
-
Disposal : Once decontaminated, the container can be offered for recycling or reconditioning.[9] Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill, if permitted by local regulations.[9] Combustible packaging materials may be incinerated.[9]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. research.uga.edu [research.uga.edu]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. toku-e.com [toku-e.com]
Personal protective equipment for handling Chloramphenicol Palmitate
Essential Safety and Handling Guide for Chloramphenicol Palmitate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks associated with this compound.
Hazard Identification and Summary
This compound is a substance that requires careful handling due to its potential health risks. It is classified as a suspected carcinogen and can cause significant skin and eye irritation.[1][2] Exposure can occur through inhalation, ingestion, or direct contact with the skin and eyes.[2]
| Hazard Classification | GHS Code | Description | Citations |
| Carcinogenicity | H351 | Suspected of causing cancer. | [1][3][4] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1] |
| Skin Irritation | H315 | Causes skin irritation. | [1] |
| Acute Toxicity | - | Moderately toxic after acute exposure. May cause gastrointestinal issues, liver damage, and blood abnormalities. | [2] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. Engineering controls, such as a fume hood, should be the primary means of exposure control.[2][5]
| PPE Category | Specifications | Citations |
| Respiratory Protection | A NIOSH-approved N95 or P1 dust mask is recommended as a backup to engineering controls, especially when dust may be generated. If exposure limits are exceeded, a full-face respirator should be used. A formal respiratory protection program, including fit-testing, is required for respirator use. | [2][3][6] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields, compliant with NIOSH (US) or EN 166 (EU) standards, are required. | [3][7][8] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile or chloroprene) must be worn. Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste. Wash hands thoroughly after handling. | [2][3][9] |
| Body Protection | A full-length laboratory coat, fully buttoned, with sleeves of sufficient length to prevent skin exposure is required. Wear full-length pants and closed-toe shoes. For larger quantities, impervious or fire-resistant clothing may be necessary. | [2][3][8] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and compliance.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure a certified chemical fume hood is operational.[2] An emergency eyewash station and safety shower must be accessible.[2] Read and understand the Safety Data Sheet (SDS).
-
Area Demarcation: Designate a specific area for handling this compound to prevent cross-contamination.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing and Handling: Conduct all manipulations, including weighing and preparing solutions, within the certified chemical fume hood to minimize inhalation of dust.[2] Use non-sparking tools and take precautions against static discharge.[3]
-
Post-Handling: After completing the work, decontaminate all equipment and the work surface with soap and water.[2]
-
Doffing PPE: Remove PPE carefully, avoiding contact with the outer contaminated surfaces. Dispose of single-use items like gloves as hazardous waste.[2]
-
Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound and removing gloves.[1][9]
Storage Plan
-
Store this compound in a tightly closed, properly labeled container.[3][6][9]
-
Keep the container in a dry, cool, and well-ventilated area designated for toxic or carcinogenic substances.[3][6][9]
-
Store away from incompatible materials, such as strong oxidizing agents.[5][6]
Spill Management Protocol
-
Evacuate: Immediately alert others and evacuate the affected area.
-
Secure Area: Prevent entry to the spill area. Ensure adequate ventilation, but avoid actions that could aerosolize the dust.
-
Assess and Report: If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department.
-
Clean-up (for trained personnel with proper PPE only):
-
Wear all required PPE, including respiratory protection.
-
Gently cover the spill with an absorbent material to avoid generating dust.[11]
-
Carefully sweep or vacuum (with a HEPA-filtered vacuum) the material and place it into a labeled, sealed container for hazardous waste.[6][10]
-
Do not use dry sweeping methods that create dust.[11]
-
Clean the spill area thoroughly with soap and water.[10]
-
Collect all cleaning materials and contaminated PPE for disposal as hazardous waste.
-
Disposal Plan
-
All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous waste.[2]
-
Given its classification as a suspected carcinogen, it may need to be segregated as cytotoxic or cytostatic waste. In many jurisdictions, this requires disposal in specially marked containers (e.g., purple-lidded rigid containers).[12]
-
Never dispose of this compound down the drain or in regular trash.[1][3][13] Pharmaceutical compounds are not effectively removed by wastewater treatment facilities.[13]
-
Dispose of all waste materials through your institution's hazardous waste program, ensuring compliance with all local, state, and federal regulations.[10]
Emergency First Aid Procedures
In case of exposure, seek immediate medical attention.
| Exposure Route | First Aid Procedure | Citations |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention. | [2][3][8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention. | [2][3][8] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][3][8] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [3][8] |
Procedural Workflow
The following diagram illustrates the key procedural steps for safely handling this compound from preparation through disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. research.uga.edu [research.uga.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. toku-e.com [toku-e.com]
- 7. carlroth.com [carlroth.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. toku-e.com [toku-e.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. uhd.nhs.uk [uhd.nhs.uk]
- 13. boards.straightdope.com [boards.straightdope.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
